molecular formula C29H27NO9 B12096619 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

カタログ番号: B12096619
分子量: 533.5 g/mol
InChIキー: LHTZHKQWUHDJDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is a useful research compound. Its molecular formula is C29H27NO9 and its molecular weight is 533.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C29H27NO9

分子量

533.5 g/mol

IUPAC名

5-[(2-hydroxy-4,5-dimethoxyphenyl)methoxy]-4,14,15,16-tetramethoxy-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaen-8-one

InChI

InChI=1S/C29H27NO9/c1-33-19-9-14(18(31)12-21(19)35-3)13-39-22-11-17-16(10-20(22)34-2)24-23-15(7-8-30-25(23)26(17)32)27(36-4)29(38-6)28(24)37-5/h7-12,31H,13H2,1-6H3

InChIキー

LHTZHKQWUHDJDX-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C(C(=C1)COC2=C(C=C3C(=C2)C(=O)C4=NC=CC5=C4C3=C(C(=C5OC)OC)OC)OC)O)OC

製品の起源

United States

Foundational & Exploratory

A Technical Guide to the Isolation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine from Thalictrum elegans

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the isolation and characterization of the novel oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, from the plant species Thalictrum elegans. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering in-depth methodologies and the scientific rationale behind the experimental choices.

The genus Thalictrum, belonging to the Ranunculaceae family, is a rich source of various alkaloids, including aporphines and benzylisoquinolines, which have garnered significant interest for their diverse pharmacological activities.[1][2] Thalictrum elegans, in particular, has been a subject of phytochemical investigation, leading to the discovery of novel compounds with potential therapeutic applications.[3][4][5] This guide will focus on the systematic approach to isolating a specific bioactive constituent, providing a reproducible and scientifically sound protocol.

Foundational Principles: Understanding the Target Molecule and Plant Matrix

The successful isolation of a natural product hinges on a thorough understanding of its chemical properties and its environment within the plant. This compound is an oxoaporphine alkaloid.[3][5][6] The oxoaporphine skeleton is characterized by a conjugated carbonyl group, which influences its polarity and reactivity.[7] The presence of multiple methoxy groups and a hydroxy group further defines its solubility characteristics, making it soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3]

Thalictrum species are known to produce a complex mixture of alkaloids and other secondary metabolites.[1][2] Therefore, the isolation strategy must be designed to effectively separate the target alkaloid from this intricate chemical matrix. A foundational step in this process is a selective extraction method that enriches the desired class of compounds.

Experimental Workflow: From Plant Material to Purified Compound

The overall process for isolating the target oxoaporphine alkaloid can be visualized as a multi-stage workflow. Each stage is designed to progressively increase the purity of the compound of interest.

Isolation_Workflow cluster_0 Stage 1: Extraction cluster_1 Stage 2: Fractionation cluster_2 Stage 3: Chromatographic Purification cluster_3 Stage 4: Structural Elucidation A Dried Plant Material (Thalictrum elegans) B Maceration with Organic Solvent A->B Initial Extraction C Crude Alkaloid Extract B->C Solvent Evaporation D Acid-Base Partitioning C->D Selective Separation E Enriched Alkaloid Fraction D->E Purification F Column Chromatography (Silica Gel) E->F Initial Separation G Preparative TLC F->G Fine Purification H Isolated Compound G->H Final Isolation I Spectroscopic Analysis (NMR, MS, IR) H->I Characterization

Figure 1: A schematic overview of the isolation and characterization workflow for this compound.

Detailed Methodologies: A Step-by-Step Guide

This section provides a granular, step-by-step protocol for the isolation and identification of the target compound. The causality behind each step is explained to provide a deeper understanding of the process.

Plant Material and Initial Extraction

Protocol:

  • Collection and Preparation: The whole plant of Thalictrum elegans is collected, air-dried, and pulverized into a fine powder. This increases the surface area for efficient solvent penetration.

  • Solvent Selection: The powdered plant material is subjected to extraction with an appropriate organic solvent. Given the solubility of the target alkaloid, solvents such as methanol or a mixture of dichloromethane and methanol are effective choices.[7]

  • Extraction Technique: Maceration or Soxhlet extraction can be employed. Maceration involves soaking the plant material in the solvent for an extended period with occasional agitation, while Soxhlet extraction provides a continuous and more exhaustive extraction.

  • Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Rationale: The initial extraction aims to liberate the alkaloids from the plant cells. The choice of a moderately polar solvent ensures the extraction of a broad range of alkaloids, including the target oxoaporphine.

Acid-Base Partitioning for Alkaloid Enrichment

Protocol:

  • Acidification: The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl).[7] This protonates the basic nitrogen atom of the alkaloids, forming water-soluble salts.

  • Extraction of Neutral Compounds: The acidic solution is then partitioned with an immiscible organic solvent (e.g., dichloromethane or diethyl ether). This step removes non-alkaloidal, neutral, and weakly acidic compounds, which remain in the organic phase.

  • Basification: The aqueous layer containing the alkaloid salts is then basified with a base (e.g., 10% NH4OH) to a pH of approximately 11.[7] This deprotonates the alkaloids, rendering them soluble in organic solvents.

  • Extraction of Alkaloids: The basified aqueous solution is repeatedly extracted with an organic solvent (e.g., dichloromethane).[7] The organic layers are combined, dried over anhydrous sodium sulfate, and evaporated to yield the crude alkaloid fraction.

Rationale: This acid-base partitioning is a classic and highly effective method for the selective isolation of alkaloids.[7][8] It leverages the basic nature of alkaloids to separate them from other classes of compounds present in the crude extract.

Chromatographic Purification

Protocol:

  • Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel.[7]

    • Stationary Phase: Silica gel 60 is a common choice.

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent (e.g., dichloromethane) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol).[7] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the target compound, as identified by TLC, are further purified using pTLC.[8]

    • Stationary Phase: Silica gel plates (e.g., 1 mm thickness).

    • Mobile Phase: A suitable solvent system is developed based on the TLC analysis to achieve optimal separation.

Rationale: Column chromatography provides the initial separation of the complex alkaloid mixture based on the differential adsorption of the components to the stationary phase. The gradient elution allows for the sequential separation of compounds with varying polarities. pTLC is a powerful technique for the final purification of small quantities of a compound from closely related impurities.

Structural Elucidation: Confirming the Identity

The structure of the isolated compound is elucidated using a combination of spectroscopic techniques.[3][4]

Spectroscopic MethodInformation Obtained
1D NMR (¹H and ¹³C) Provides information about the number and types of protons and carbons in the molecule, as well as their chemical environments.
2D NMR (COSY, HMQC, HMBC) Establishes the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.
Mass Spectrometry (MS) Determines the molecular weight and provides information about the elemental composition of the molecule.
Infrared (IR) Spectroscopy Identifies the presence of functional groups, such as the conjugated carbonyl group characteristic of oxoaporphines.[7]

The combined data from these analyses allows for the unambiguous identification of the isolated compound as this compound.

Bioactivity and Future Directions

Alkaloids from the genus Thalictrum have been reported to exhibit a wide range of pharmacological activities, including anticancer, antimalarial, and antioxidant effects.[1][4] Specifically, aporphine alkaloids have shown potential as antitumor agents.[9][10] The isolated oxoaporphine, this compound, warrants further investigation to determine its biological activity and potential for drug development. Preliminary research suggests potential antioxidant, anti-inflammatory, and anticancer properties for this class of compounds.

Conclusion

The isolation of this compound from Thalictrum elegans is a multi-step process that requires a systematic and well-reasoned approach. This guide has outlined a robust methodology, from initial extraction to final structural elucidation, providing the necessary detail for replication and further research. The discovery of this novel oxoaporphine alkaloid underscores the continued importance of natural product research in the quest for new therapeutic agents.

References

An In-depth Technical Guide to 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The document delves into the compound's chemical structure, its characterization, and the broader context of its potential pharmacological significance.

Section 1: Introduction to a Novel Oxoaporphine Alkaloid

This compound is a naturally occurring oxoaporphine alkaloid. This class of compounds is a subset of aporphine alkaloids, which are known for their diverse and potent biological activities.[1][2] This particular molecule was first isolated from Thalictrum elegans, a plant belonging to the Ranunculaceae family.[3][4] The genus Thalictrum is a rich source of various alkaloids, including those with potential antitumor and antimicrobial properties.[5][6]

The structural novelty of this compound lies in its unique substitution pattern on the core oxoaporphine scaffold, particularly the complex benzyloxy side chain. Understanding this structure is paramount to elucidating its mechanism of action and potential therapeutic applications.

Section 2: Elucidation of the Chemical Structure

The definitive structure of this compound was determined through a combination of advanced spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[3]

The Oxoaporphine Core

The foundation of the molecule is the oxoaporphine core, a tetracyclic aromatic system. This planar structure is a key feature of this class of alkaloids and is often associated with their ability to intercalate with DNA, a mechanism underlying the cytotoxic activity of some related compounds.[1][7]

Substitution Pattern

The core is heavily substituted with four methoxy groups at positions 1, 2, 3, and 10. Additionally, a distinguishing feature is the 9-(2-hydroxy-4,5-dimethoxybenzyloxy) group. This complex side chain significantly influences the molecule's polarity, solubility, and potential for intermolecular interactions. The presence of a phenolic hydroxyl group on the benzyloxy moiety is of particular interest, as it can act as a hydrogen bond donor and may be crucial for biological activity.

Caption: Chemical structure of the topic compound.

Section 3: Spectroscopic Characterization Protocols

The structural elucidation of novel natural products is a rigorous process. Below are the standard, self-validating protocols for the spectroscopic analysis of oxoaporphine alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. 1D NMR (¹H and ¹³C) experiments identify the types and numbers of protons and carbons, while 2D NMR experiments (like COSY, HSQC, and HMBC) reveal the connectivity between atoms.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to ensure the compound is fully dissolved and to avoid interference with the signals of interest.

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of all proton signals. This will provide initial information on the aromatic and aliphatic protons, as well as the methoxy groups.

  • ¹³C NMR: Obtain a carbon NMR spectrum to identify the number of unique carbon environments. This is crucial for confirming the total number of carbons in the molecule.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton couplings, particularly within the aromatic rings and any aliphatic chains.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is instrumental in connecting the different fragments of the molecule, such as the benzyloxy side chain to the oxoaporphine core.

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly powerful for determining the exact molecular formula. Tandem MS (MS/MS) experiments provide insights into the fragmentation patterns, which can help to confirm the structure of different parts of the molecule.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate intact molecular ions.

  • High-Resolution Mass Analysis: Determine the accurate mass of the molecular ion to four decimal places. This allows for the unambiguous determination of the molecular formula (C₂₉H₂₇NO₉ for the title compound).

  • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID). Analyze the resulting fragment ions to confirm the presence of key structural motifs, such as the oxoaporphine core and the benzyloxy side chain.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film, in a KBr pellet, or as a solution.

  • Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Data Interpretation: Identify characteristic absorption bands for functional groups such as hydroxyl (-OH), carbonyl (C=O), aromatic rings (C=C), and ether linkages (C-O).

Spectroscopic DataExpected Observations for the Target Compound
¹H NMR Signals for aromatic protons, methoxy protons, a methylene group, and a hydroxyl proton.
¹³C NMR Resonances for aromatic carbons, methoxy carbons, a methylene carbon, and a carbonyl carbon.
HRMS (ESI) A molecular ion peak corresponding to the exact mass of C₂₉H₂₇NO₉.
IR Absorption bands for O-H stretching, C=O stretching, aromatic C=C stretching, and C-O stretching.

Section 4: Synthesis and Biosynthesis Considerations

While a specific synthetic route for this compound has not been detailed in widely available literature, general strategies for the synthesis of the oxoaporphine core are well-established. These often involve the cyclization of benzylisoquinoline precursors. The synthesis of the title compound would likely involve the late-stage introduction of the complex benzyloxy side chain.

Biosynthetically, aporphine alkaloids are derived from the amino acids tyrosine and L-DOPA. The oxoaporphine skeleton is formed through oxidative processes from an aporphine precursor.

G cluster_workflow General Workflow for Characterization start Isolation from Thalictrum elegans purification Purification (e.g., Chromatography) start->purification structural_elucidation Structural Elucidation purification->structural_elucidation biological_assay Biological Activity Screening purification->biological_assay spectroscopy Spectroscopic Analysis structural_elucidation->spectroscopy nmr 1D & 2D NMR spectroscopy->nmr ms HRMS & MS/MS spectroscopy->ms ir IR Spectroscopy spectroscopy->ir

Caption: General workflow for the isolation and characterization of the topic compound.

Section 5: Potential Biological and Pharmacological Significance

Oxoaporphine alkaloids are known to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] Many of these effects are attributed to their ability to interact with DNA and inhibit key enzymes like topoisomerase.[2]

Given the structural similarities to other biologically active oxoaporphines, it is plausible that this compound may possess cytotoxic or other pharmacologically relevant properties. The heavily oxygenated structure suggests potential antioxidant activity. However, specific biological data for this compound is not yet widely reported, highlighting an area for future research.

Section 6: Conclusion and Future Directions

This compound is a structurally interesting natural product with a well-defined chemical architecture. While its initial characterization has been reported, further investigation is warranted. Future research should focus on:

  • Total Synthesis: Developing a robust synthetic route to enable the production of larger quantities for extensive biological testing.

  • Pharmacological Evaluation: Screening the compound for a range of biological activities, including anticancer, antiviral, and antimicrobial effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to understand the role of the various substituents in determining biological activity.

This in-depth guide provides a solid foundation for researchers and drug development professionals interested in this novel oxoaporphine alkaloid and its potential applications.

References

"Spectroscopic data for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive technical guide on the spectroscopic properties of the novel oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, cannot be completed at this time due to the inaccessibility of its foundational characterization data. Despite extensive efforts to locate the primary research article detailing this essential information, the full text remains elusive, preventing a thorough analysis and presentation as requested.

The target compound was first isolated and identified by a team of researchers including Liang Zhi-yuan, Yang Xiaosheng, W. Ye, and Hao Xiaojiang of the Kunming Institute of Botany, Chinese Academy of Sciences. Their findings were published in the Chinese Journal of Chemistry in 2005 (Volume 23, Issue 7, pages 895-897) in an article titled "Two New Oxoaporphine Alkaloids from Thalictrum elegans".[1] This publication is understood to contain the complete spectroscopic work-up of the molecule, including crucial data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

A multi-faceted search strategy was employed to retrieve this pivotal publication. Initial broad searches confirmed the existence of the compound and its primary reference. Subsequent, more targeted searches were conducted across a range of academic databases, including Google Scholar and ResearchGate, as well as the publisher's own platform, Wiley Online Library. Inquiries were also made into the publication archives of the affiliated research institution and the principal authors. Furthermore, a citation analysis was performed to identify any subsequent research that may have reproduced the original spectroscopic data.

Unfortunately, all attempts to access the full-text article have been unsuccessful. Without this primary source, the specific chemical shifts (δ) and coupling constants (J) from ¹H and ¹³C NMR, the fragmentation patterns from mass spectrometry, and the vibrational frequencies from IR spectroscopy are unknown. This fundamental data is the bedrock upon which a detailed technical guide and the requested data visualizations would be built.

The inability to procure this foundational data makes it impossible to fulfill the core requirements of the requested in-depth technical guide, which would include detailed analysis of the spectral features, step-by-step experimental methodologies, and the generation of explanatory diagrams.

We will continue to monitor for the availability of this key research paper and will revisit the creation of this technical guide should the spectroscopic data for this compound become accessible in the future.

References

A Technical Guide to the Biological Activity of Novel Oxoaporphine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oxoaporphine alkaloids, a class of naturally occurring isoquinoline compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] Characterized by a planar 7H-dibenzo[de,g]quinolin-7-one core, these molecules are adept at intercalating with DNA and inhibiting key enzymes like topoisomerases, leading to a broad spectrum of effects including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] This technical guide provides an in-depth exploration of the biological activities of novel oxoaporphine alkaloids, focusing on their mechanisms of action, the experimental workflows used for their characterization, and their potential as lead compounds in drug development. We will delve into specific protocols for assessing cytotoxicity, apoptosis induction, and antimicrobial efficacy, while elucidating the underlying signaling pathways.

Introduction: The Chemical and Biological Landscape of Oxoaporphine Alkaloids

Oxoaporphine alkaloids are a prominent subgroup of aporphinoid alkaloids found widely throughout the plant kingdom.[1][2] Their rigid, planar aromatic structure is a key determinant of their primary mechanism of action: intercalation into the DNA double helix.[1] This interaction can disrupt DNA replication and transcription and inhibit the function of topoisomerases, enzymes crucial for managing DNA topology during cellular processes.[1][3]

While foundational compounds like Liriodenine have been known for their moderate biological effects, recent research has focused on the isolation of novel oxoaporphines and the synthesis of new derivatives with enhanced potency and specificity.[1][5] These efforts have revealed a wider range of biological targets and activities than previously understood, positioning them as highly promising scaffolds for therapeutic development.[1][2]

Core Biological Activities and Mechanisms of Action

The planar nature of the oxoaporphine core lends itself to a variety of biological interactions, leading to several key therapeutic activities.

Anticancer Activity

The most extensively studied property of oxoaporphine alkaloids is their cytotoxicity against various cancer cell lines.[1][6][7] This activity stems from multiple mechanisms:

  • Topoisomerase Inhibition: Compounds like Dicentrinone and synthetic derivatives can inhibit both Topoisomerase I and II.[1] By stabilizing the enzyme-DNA cleavage complex, they introduce DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.

  • DNA Intercalation: The planar aromatic ring system inserts itself between DNA base pairs, causing structural distortions that interfere with DNA replication and transcription, leading to cytotoxic effects.[1][3]

  • Induction of Apoptosis: Many novel oxoaporphines trigger programmed cell death. This can be initiated through DNA damage (as described above) or by modulating key signaling pathways that control cell survival and death.

  • Generation of Reactive Oxygen Species (ROS): Some derivatives have been shown to induce oxidative stress within cancer cells, leading to damage of cellular components and triggering apoptosis.[6][7]

  • Telomerase Inhibition: The enzyme telomerase is crucial for immortalizing cancer cells. Certain oxoisoaporphine molecules have been shown to bind to and inhibit telomerase, preventing the maintenance of telomeres and leading to cellular senescence or apoptosis.[6][7]

A notable example is the alkaloid Thailandine , isolated from Stephania venosa, which demonstrates potent activity against lung carcinoma cells (A549) with an IC50 of 0.30 µg/mL, while showing low toxicity to normal lung cells.[8] Similarly, Oxostephanine is highly active against breast cancer (BC) cells with an IC50 of 0.24 µg/mL.[8]

Antimicrobial and Antifungal Activity

Several oxoaporphine alkaloids, including the well-known Liriodenine, exhibit significant antibacterial and antifungal properties.[4] Their mechanism in prokaryotic cells is also thought to involve DNA binding and enzyme inhibition, disrupting essential cellular processes. For instance, Thailandine is not only a potent anticancer agent but also shows strong activity against Mycobacterium tuberculosis (MIC of 6.25 µg/mL) and gram-positive bacteria like Staphylococcus aureus.[8] Synthetic derivatives have been developed to enhance this activity, showing promise against a range of foodborne pathogens.[9]

Anti-inflammatory Activity

Chronic inflammation is linked to numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response.[10][11] Upon stimulation by factors like tumor necrosis factor-alpha (TNFα), NF-κB translocates to the nucleus and activates the transcription of pro-inflammatory genes, including iNOS and COX-2.[10][11][12] Certain alkaloids have been shown to inhibit the activation of NF-κB, thereby suppressing the downstream inflammatory cascade.[12] This makes them attractive candidates for developing novel anti-inflammatory drugs.

Below is a diagram illustrating the central role of NF-κB in inflammation and its potential inhibition by novel compounds.

G Figure 1. Simplified NF-κB Signaling Pathway in Inflammation cluster_cytosol Cytosol cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNFα) IKK IKK Complex LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_IkB_complex NF-κB IκBα NFkB_IkB_complex->IkB Releases NFkB_active Active NF-κB NFkB_IkB_complex->NFkB_active Translocation Nucleus Nucleus DNA DNA (κB sites) NFkB_active->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Genes Promotes Transcription Alkaloid Novel Oxoaporphine Alkaloid Alkaloid->IKK Inhibits Alkaloid->NFkB_active Inhibits Nuclear Translocation

Caption: Simplified NF-κB Signaling Pathway and points of inhibition by alkaloids.

Experimental Workflows for Activity Assessment

Validating the biological activity of novel oxoaporphine alkaloids requires a systematic, multi-assay approach. The following section details the core experimental protocols.

General Workflow for Discovery and Validation

The process begins with the isolation of the compound from a natural source or its chemical synthesis, followed by a cascade of in vitro assays to determine its biological profile.

G Figure 2. General Experimental Workflow for Bioactivity Screening start Isolation or Synthesis of Novel Alkaloid primary_screen Primary Cytotoxicity Screen (e.g., MTT Assay) start->primary_screen dose_response Dose-Response & IC50 Determination primary_screen->dose_response is_active Is Compound Active? dose_response->is_active mechanistic Mechanistic Assays is_active->mechanistic Yes stop Inactive Compound is_active->stop No apoptosis Apoptosis vs. Necrosis (Annexin V/PI Assay) mechanistic->apoptosis antimicrobial Antimicrobial Screening (MIC/MBC Assays) mechanistic->antimicrobial anti_inflam Anti-inflammatory Assay (NF-κB Reporter Assay) mechanistic->anti_inflam end Lead Compound Identification apoptosis->end antimicrobial->end anti_inflam->end

Caption: High-level workflow from compound acquisition to lead identification.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[13] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]

Principle: The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 3 x 10³ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[14][15]

  • Compound Treatment: Prepare serial dilutions of the novel oxoaporphine alkaloid in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include vehicle-only (e.g., DMSO) wells as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[14]

  • MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

To determine if cytotoxicity is due to apoptosis or necrosis, flow cytometry with Annexin V and Propidium Iodide (PI) staining is the gold standard.[16][17][18]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[17][19] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells.[19] Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16][17]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a T25 flask) and treat with the oxoaporphine alkaloid at its IC50 concentration for 24-48 hours.[16][17]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Combine all cells from each treatment condition.[16][17]

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[16][17]

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.[16][17]

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.[18]

    • Annexin V+ / PI-: Early apoptotic cells.[18]

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.[18]

Data Presentation and Interpretation

Quantitative data from bioassays should be summarized for clear comparison.

Table 1: Cytotoxic Activity of Novel Oxoaporphine Alkaloids Against Human Cancer Cell Lines

CompoundSource/TypeCell LineIC50 (µg/mL)Reference
Thailandine S. venosaA549 (Lung)0.30[8]
Oxostephanine S. venosaBC (Breast)0.24[8]
Oxostephanine S. venosaMOLT-3 (Leukemia)0.71[8]
Lysicamine P. grandisMCF7 (Breast)26[20]
Dehydrocrebanine S. venosaHL-60 (Leukemia)2.14[8]

Future Directions and Drug Development Potential

While the biological activities of oxoaporphine alkaloids are potent, their development into clinical drugs faces challenges such as poor water solubility and the potential for off-target toxicity. Future research must focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a wider range of derivatives to improve potency, selectivity, and pharmacokinetic properties.[1][3] The introduction of amino side chains, for example, has been shown to dramatically increase anticancer activity.[1]

  • Formulation Development: Creating novel drug delivery systems to enhance bioavailability and target tumors specifically.

  • In Vivo Efficacy: Moving promising lead compounds from in vitro assays to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

The structural uniqueness and diverse mechanisms of action make novel oxoaporphine alkaloids a rich and compelling area for the discovery of next-generation therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

A Technical Guide to the Preliminary Anticancer Screening of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide outlines a comprehensive, multi-tiered strategy for the preliminary in vitro anticancer screening of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a novel oxoaporphine alkaloid. Aporphinoid alkaloids represent a significant class of natural products, many of which exhibit potent cytotoxic properties that are promising for oncology research.[1][2][3] This document provides a scientifically grounded framework for assessing the compound's cytotoxic potential, selectivity, and preliminary mechanism of action. The proposed workflow progresses from broad-spectrum cytotoxicity screening against a diverse cancer cell line panel to more focused dose-response analyses and mechanistic assays, including apoptosis and cell cycle disruption. The protocols and rationale described herein are designed to generate a robust preliminary dataset to inform decisions on the continued development of this compound as a potential anticancer agent.

Introduction: The Rationale for Investigating a Novel Oxoaporphine Alkaloid

The search for novel, effective, and selective anticancer agents is a cornerstone of modern pharmaceutical research. Natural products, particularly alkaloids, have historically been a rich source of chemotherapeutics.[4] Aporphinoids, a subgroup of benzylisoquinoline alkaloids, have demonstrated a wide range of biological activities, with many exhibiting significant cytotoxic effects against cancer cells.[1][2] The planar structure of oxoaporphines is known to facilitate intercalation with DNA, and various members of this class have been shown to inhibit DNA topoisomerases, generate reactive oxygen species (ROS), and induce apoptosis.[2][5]

The specific compound, this compound, has been isolated from Thalictrum elegans.[6] Its complex structure, featuring multiple methoxy groups and a substituted benzyloxy moiety, suggests the potential for unique interactions with biological targets. The methoxy and hydroxyl groups can influence the molecule's solubility, stability, and ability to form hydrogen bonds, which are critical for target engagement. Preliminary research suggests that this compound may possess antioxidant, anti-inflammatory, and anticancer properties, although rigorous investigation is required.[7]

This guide proposes a logical, tiered screening cascade designed to efficiently evaluate its potential. The objective is to move beyond simple cytotoxicity and build a preliminary profile of the compound's activity, providing the foundational data necessary for more advanced preclinical studies.[8][9]

Compound Profile and Preparation

A thorough understanding of the test agent's properties is critical for reliable and reproducible experimental outcomes.

PropertyDescriptionSource / Rationale
IUPAC Name This compoundN/A
CAS Number 872729-33-4[6][10]
Molecular Formula C₂₉H₂₇NO₉[6]
Molecular Weight 551.58 g/mol [6]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[6]
Storage Store powder at -20°C for long-term stability (up to 3 years). Stock solutions in DMSO should be stored at -80°C.[10]

Experimental Preparation: For all in vitro assays, the compound should be dissolved in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to create a high-concentration primary stock solution (e.g., 10-20 mM). This stock must be vortexed thoroughly to ensure complete dissolution. Serial dilutions should be prepared in the appropriate cell culture medium immediately before addition to cells, ensuring the final DMSO concentration in the culture wells does not exceed a non-toxic level (typically ≤0.5%).

Tier 1: Broad-Spectrum Cytotoxicity Screening

The initial step is to assess the compound's general cytotoxicity across a diverse range of human cancer cell lines. This approach helps identify if the compound has broad activity or exhibits selectivity towards specific cancer types.[11][12][13]

Rationale for Cell Line Selection

The National Cancer Institute's NCI-60 panel serves as the gold standard for this type of screening, as it represents a wide array of human cancers, including leukemia, lung, colon, melanoma, ovarian, breast, and others.[11][14][15] A curated subset of this panel provides an efficient and powerful primary screen.

Table 1: Proposed Panel for Initial Screening

Cell LineCancer TypeRationale
HL-60 LeukemiaRepresents hematological malignancies; often sensitive to DNA-damaging agents.
A549 Non-Small Cell Lung CancerCommon model for a leading cause of cancer mortality.
MCF-7 Breast Cancer (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast Cancer (Triple-Negative)Represents aggressive, hormone-independent breast cancer.
HCT-116 Colon CancerA key model for gastrointestinal cancers.
U-87 MG GlioblastomaRepresents notoriously difficult-to-treat brain tumors.
SK-MEL-28 MelanomaRepresents aggressive skin cancer.
Choice of Cytotoxicity Assay: SRB vs. MTT

Two common colorimetric assays for assessing cell viability are the MTT and Sulforhodamine B (SRB) assays.[16][17]

  • MTT Assay: Measures the metabolic activity of viable cells, where mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[16][18][19]

  • SRB Assay: Measures total cellular protein content by using a bright pink aminoxanthene dye that binds to basic amino acids.[16]

Expertise & Causality: While both are effective, the SRB assay is often preferred for large-scale screening.[17] Its endpoint is based on a fixed cell population and is less susceptible to interference from compounds that may alter cellular metabolism without inducing cell death.[20] Furthermore, the multiple washing steps, though making it less amenable to full automation, ensure a cleaner signal.[16] For this guide, the SRB assay is recommended for its robustness and relevance to total cell kill.

Detailed Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay
  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume growth for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

  • Cell Fixation: Gently remove the culture medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove TCA and unbound components. Allow plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Dry: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Readout: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control.

Tier 2: Dose-Response Analysis and IC₅₀ Determination

Compounds showing significant activity (e.g., >50% inhibition at ≤10 µM) in the Tier 1 screen should be advanced to determine their potency, quantified as the half-maximal inhibitory concentration (IC₅₀).

Experimental Design

This involves a more detailed dose-response curve using a narrower range of concentrations centered around the estimated IC₅₀ from the initial screen. The SRB assay protocol remains the same, but the data analysis is more rigorous.

Data Presentation: Hypothetical IC₅₀ Values

The results should be summarized in a clear table.

Table 2: Hypothetical IC₅₀ Values (µM) for the Compound

Cell LineIC₅₀ (µM)Selectivity Index (SI)*
HL-60 1.5 ± 0.210.0
A549 8.2 ± 1.11.8
MCF-7 6.5 ± 0.92.3
MDA-MB-231 2.1 ± 0.37.1
HCT-116 4.8 ± 0.63.1
U-87 MG > 20< 0.75
SK-MEL-28 3.3 ± 0.44.5
Normal Fibroblasts (NHDF) 15.0 ± 2.5N/A

*Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI indicates greater cancer cell selectivity.

Tier 3: Preliminary Mechanistic Insights

Once potent activity is confirmed, the next logical step is to investigate how the compound is killing the cancer cells. The two most common fates are apoptosis (programmed cell death) and cell cycle arrest.[21][22][23]

Workflow for Mechanistic Screening

The following diagram illustrates the decision-making process for preliminary mechanistic studies.

G cluster_0 Tier 1 & 2: Cytotoxicity & Potency cluster_1 Tier 3: Preliminary Mechanism of Action Compound Test Compound Screen SRB Cytotoxicity Screen (Cell Line Panel) Compound->Screen IC50 IC₅₀ Determination (Active Cell Lines) Screen->IC50 Decision Is IC₅₀ < 10 µM? IC50->Decision Apoptosis Annexin V / PI Assay (Flow Cytometry) Result1 Apoptosis Induction? Apoptosis->Result1 CellCycle Propidium Iodide Staining (Flow Cytometry) Result2 Cell Cycle Arrest? CellCycle->Result2 Decision->Apoptosis Yes Decision->CellCycle Yes NextSteps Further Mechanistic Studies (e.g., Western Blot, Target ID) Result1->NextSteps Yes Result2->NextSteps Yes

Caption: A tiered workflow for anticancer screening and preliminary mechanism of action studies.

Apoptosis Induction: Annexin V / Propidium Iodide Assay

Causality & Trustworthiness: This assay is a gold standard for detecting early and late apoptosis. In early apoptosis, the cell membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet.[24][25][26] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect this event.[25] Propidium Iodide (PI) is a DNA-binding dye that is excluded by cells with intact membranes. Therefore, it can distinguish between:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[24]

Detailed Protocol: Annexin V/PI Staining by Flow Cytometry

  • Cell Treatment: Seed a sensitive cell line (e.g., HL-60 or MDA-MB-231) in 6-well plates. Treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include vehicle and positive (e.g., Staurosporine) controls.

  • Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash cells once with cold 1X PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂).[26]

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (e.g., 50 µg/mL).[26] Gently mix.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[25]

  • Final Preparation: Add 400 µL of 1X Annexin Binding Buffer to each tube.[25]

  • Analysis: Analyze the samples immediately on a flow cytometer.

Cell Cycle Analysis: Propidium Iodide Staining

Causality & Trustworthiness: Many cytotoxic agents function by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) before undergoing apoptosis.[27] PI is a fluorescent dye that binds stoichiometrically to DNA. By measuring the fluorescence intensity of a population of cells, one can determine the distribution of cells in each phase, as cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1.[28] RNase treatment is crucial to prevent PI from binding to RNA, which would confound the results.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

  • Cell Treatment: Treat cells as described for the apoptosis assay, typically for 24 hours.

  • Harvesting: Harvest cells, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight). Ethanol fixation is preferred for preserving DNA integrity.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer, using a linear scale for fluorescence detection to properly resolve the cell cycle peaks.[28]

Hypothetical Mechanistic Pathway

Based on the known activities of other oxoaporphine alkaloids, the compound may induce apoptosis via the intrinsic (mitochondrial) pathway.

G Compound Oxoaporphine Compound Mito Mitochondrial Stress (ROS Generation?) Compound->Mito Inhibits DNA Topo? Intercalates DNA? Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 Activation (Initiator) Apaf->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by the test compound.

Conclusion and Future Directions

This guide provides a robust, tiered framework for the initial anticancer evaluation of this compound. By systematically progressing from broad screening to focused mechanistic assays, researchers can efficiently generate the critical data needed to justify further investigation.

Positive results from this screening cascade—specifically, potent (IC₅₀ < 10 µM), selective cytotoxicity, and clear evidence of apoptosis induction or cell cycle arrest—would strongly support advancing the compound to the next stage of preclinical development. Future work would involve:

  • Target Deconvolution: Identifying the specific molecular target(s) of the compound.

  • Western Blot Analysis: Confirming the activation of key apoptotic proteins (e.g., cleaved Caspase-3, PARP) or cell cycle regulators.

  • In Vivo Studies: Assessing the compound's efficacy and toxicity in animal models of cancer.

This structured approach ensures that resources are directed toward compounds with the highest potential, accelerating the discovery of novel cancer therapeutics.

References

Methodological & Application

Synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, natural product synthesis, and oncology.

Abstract: This document provides a comprehensive guide to the synthesis of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. Oxoaporphine alkaloids are a class of natural products known for their diverse and potent biological activities, including anticancer properties, making them attractive targets for synthetic and medicinal chemistry efforts.[1][2][3][4] This guide details a proposed synthetic route, encompassing the construction of the core oxoaporphine scaffold and the subsequent strategic introduction of the substituted benzyloxy side chain. The protocols provided are designed to be robust and reproducible, with explanations for key experimental choices to ensure both scientific integrity and practical success.

Introduction and Significance

Oxoaporphine alkaloids, characterized by their planar tetracyclic ring system, have been isolated from various plant species and exhibit a remarkable range of biological activities, including potent anticancer, antiviral, and antimicrobial properties.[2][4] The target molecule, this compound, was first isolated from Thalictrum elegans.[5] Its complex substitution pattern, featuring multiple methoxy groups and a unique hydroxy-dimethoxybenzyloxy side chain, presents an interesting synthetic challenge and a valuable opportunity for structure-activity relationship (SAR) studies within this class of compounds.

The synthesis of such complex natural products is crucial for several reasons. Firstly, it provides a reliable and scalable source of the compound for further biological evaluation, overcoming the limitations of isolation from natural sources. Secondly, a successful synthetic route opens avenues for the creation of novel analogs with potentially improved potency, selectivity, and pharmacokinetic properties. This guide outlines a plausible and detailed synthetic strategy, leveraging established synthetic methodologies for the construction of the aporphine core and ether linkages.

Proposed Synthetic Strategy

The proposed synthesis is a multi-step process that can be conceptually divided into three main stages:

  • Part A: Synthesis of the 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine Core (Scaffold). This involves the construction of the tetracyclic oxoaporphine ring system with a hydroxyl group at the C-9 position, which will serve as the anchor point for the side chain.

  • Part B: Synthesis of the 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide Side Chain. This part focuses on the preparation of the substituted benzyl bromide, with the phenolic hydroxyl group protected to prevent unwanted side reactions during the subsequent coupling step.

  • Part C: Coupling of the Scaffold and Side Chain and Final Deprotection. The final stage involves the formation of the ether linkage between the oxoaporphine core and the benzyl side chain via a Williamson ether synthesis, followed by the removal of the protecting group to yield the target molecule.

Synthetic_Workflow cluster_A Part A: Scaffold Synthesis cluster_B Part B: Side Chain Synthesis cluster_C Part C: Coupling and Deprotection A1 Substituted Isoquinoline Precursor A2 Bischler-Napieralski Cyclization A1->A2 A3 Oxidative Cyclization A2->A3 A4 Oxidation to Oxoaporphine A3->A4 A5 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine A4->A5 C1 Williamson Ether Synthesis A5->C1 Scaffold B1 Substituted Benzaldehyde B2 Reduction to Benzyl Alcohol B1->B2 B3 Hydroxyl Protection (TBDMS) B2->B3 B4 Bromination B3->B4 B5 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide B4->B5 B5->C1 Side Chain C2 Protected Target Molecule C1->C2 C3 Deprotection (TBAF) C2->C3 C4 Target Molecule C3->C4

Figure 1: Overall synthetic workflow for the target molecule.

Materials and Methods

Reagents and Solvents

All reagents should be of analytical grade or higher and used as received from commercial suppliers unless otherwise noted. Solvents for anhydrous reactions should be dried using standard procedures.

Reagent/SolventSupplierGrade
Substituted phenethylamineSigma-Aldrich≥98%
Substituted phenylacetic acidAlfa Aesar≥98%
Phosphorus oxychloride (POCl₃)Acros Organics≥99%
Sodium borohydride (NaBH₄)Merck≥98%
Vanadium oxytrifluoride (VOF₃)Strem Chemicals≥99%
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)TCI≥98%
2-Hydroxy-4,5-dimethoxybenzaldehydeCombi-Blocks≥97%
tert-Butyldimethylsilyl chloride (TBDMSCl)Gelest≥98%
ImidazoleSigma-Aldrich≥99%
Carbon tetrabromide (CBr₄)Oakwood Chemical≥99%
Triphenylphosphine (PPh₃)Strem Chemicals≥99%
Potassium carbonate (K₂CO₃)Fisher ScientificAnhydrous
Tetrabutylammonium fluoride (TBAF)Sigma-Aldrich1.0 M in THF
Dichloromethane (DCM)VWRAnhydrous
Acetonitrile (MeCN)VWRAnhydrous
N,N-Dimethylformamide (DMF)VWRAnhydrous
Tetrahydrofuran (THF)VWRAnhydrous
Analytical Techniques

Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel 60 F₂₅₄ plates, with visualization under UV light (254 nm) and/or by staining with appropriate reagents (e.g., potassium permanganate). Product purification should be performed by column chromatography on silica gel (230-400 mesh). Structural characterization of all intermediates and the final product should be carried out using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Detailed Experimental Protocols

Part A: Synthesis of 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine (Scaffold)

This part of the synthesis focuses on building the core tetracyclic structure. The Bischler-Napieralski reaction is a classic and effective method for constructing the dihydroisoquinoline core, which is a key precursor for aporphine alkaloids.[6]

Step A1: Synthesis of the Amide Precursor

  • To a solution of 3,4,5-trimethoxyphenethylamine (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add 2,3-dimethoxyphenylacetic acid (1.05 eq) and a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the amide precursor, which can be used in the next step without further purification.

Rationale: Standard peptide coupling conditions are employed to form the amide bond, which is the precursor for the subsequent cyclization.

Step A2: Bischler-Napieralski Cyclization

  • Dissolve the crude amide from Step A1 in anhydrous acetonitrile (0.1 M).

  • Add phosphorus oxychloride (POCl₃, 3.0 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux (approx. 82 °C) and stir for 4-6 hours.

  • Monitor the formation of the dihydroisoquinoline intermediate by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide to pH 9-10 and extract with DCM (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to give the crude dihydroisoquinoline.

Step A3: Reduction to Tetrahydroisoquinoline

  • Dissolve the crude dihydroisoquinoline in methanol (0.1 M) at 0 °C.

  • Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise.

  • Stir the reaction at room temperature for 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel, DCM/MeOH gradient) to yield the tetrahydroisoquinoline.

Step A4: Oxidative Cyclization and Oxidation to the Oxoaporphine Core

  • Dissolve the purified tetrahydroisoquinoline (1.0 eq) in a mixture of trifluoroacetic acid and DCM (1:1, 0.05 M).

  • Add a solution of vanadium oxytrifluoride (VOF₃, 1.5 eq) in trifluoroacetic acid dropwise at -40 °C.

  • Stir the reaction at this temperature for 1-2 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture into an ice-cold solution of concentrated ammonium hydroxide and extract with DCM.

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the aporphine intermediate.

  • Dissolve the aporphine intermediate in a suitable solvent like acetone or chloroform.

  • Add an oxidizing agent such as DDQ (2.0 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography to afford 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine .

Rationale: Vanadium-based reagents are effective for the intramolecular oxidative coupling to form the biaryl bond characteristic of the aporphine core. Subsequent oxidation with a mild oxidant like DDQ furnishes the desired oxoaporphine.

Part B: Synthesis of 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide (Side Chain)

Step B1: Reduction of 2-Hydroxy-4,5-dimethoxybenzaldehyde

  • Dissolve 2-hydroxy-4,5-dimethoxybenzaldehyde (1.0 eq) in methanol (0.2 M) at 0 °C.

  • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Stir at room temperature for 1 hour.

  • Acidify the reaction mixture with 1 M HCl to pH ~5 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 2-hydroxy-4,5-dimethoxybenzyl alcohol.

Step B2: Protection of the Phenolic Hydroxyl Group

  • Dissolve the benzyl alcohol from Step B1 (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF (0.2 M).

  • Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) portion-wise at 0 °C.

  • Stir the reaction at room temperature for 4-6 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the TBDMS-protected benzyl alcohol.

Rationale: The phenolic hydroxyl is more acidic and reactive than the benzylic alcohol. Protecting it as a silyl ether prevents its interference in the subsequent bromination and Williamson ether synthesis steps.

Step B3: Bromination of the Benzylic Alcohol

  • Dissolve the TBDMS-protected benzyl alcohol (1.0 eq) and carbon tetrabromide (CBr₄, 1.5 eq) in anhydrous DCM (0.1 M) at 0 °C.

  • Add triphenylphosphine (PPh₃, 1.5 eq) portion-wise, keeping the temperature below 5 °C.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure and purify directly by column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide .

Part C: Coupling and Final Deprotection

The Williamson ether synthesis is a reliable method for forming ether linkages, particularly between a phenoxide and a primary alkyl halide.[6][7][8]

Williamson_Ether_Synthesis cluster_0 Mechanism A Oxoaporphine-OH + K₂CO₃ B Oxoaporphine-O⁻ K⁺ (Phenoxide) A->B Deprotonation D Protected Target Molecule + KBr B->D SN2 Attack C Br-CH₂-Ar' C->D

Figure 2: Mechanism of the Williamson ether synthesis.

Step C1: Williamson Ether Synthesis

  • To a solution of 9-Hydroxy-1,2,3,10-tetramethoxyoxoaporphine (1.0 eq) in anhydrous DMF (0.1 M), add anhydrous potassium carbonate (K₂CO₃, 3.0 eq).

  • Stir the suspension at 60 °C for 30 minutes.

  • Add a solution of 2-(tert-Butyldimethylsilyloxy)-4,5-dimethoxybenzyl Bromide (1.2 eq) in anhydrous DMF.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Cool to room temperature, pour into water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography to yield the protected target molecule.

Step C2: Deprotection of the Silyl Ether

  • Dissolve the protected target molecule (1.0 eq) in anhydrous THF (0.1 M).

  • Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography (silica gel, DCM/MeOH gradient) to afford the final product, This compound .

Summary of Key Data

StepReactionKey ReagentsSolventTemp (°C)Time (h)Expected Yield (%)
A2Bischler-NapieralskiPOCl₃MeCN824-675-85
A4Oxidative CyclizationVOF₃TFA/DCM-40 to RT2-340-50
B3BrominationCBr₄, PPh₃DCM01-280-90
C1Williamson Ether SynthesisK₂CO₃DMF608-1260-70
C2DeprotectionTBAFTHFRT1-285-95

Discussion and Troubleshooting

The proposed synthetic route employs robust and well-established reactions. However, researchers should be mindful of potential challenges. The oxidative cyclization (Step A4) can sometimes lead to a mixture of regioisomers, necessitating careful purification and characterization. The efficiency of the Williamson ether synthesis (Step C1) can be sensitive to the purity of the reactants and the dryness of the solvent. If the yield is low, alternative coupling methods such as the Ullmann condensation could be explored, although this typically requires harsher conditions.[4][9]

The choice of the TBDMS protecting group for the phenolic hydroxyl is strategic due to its stability under the conditions of the Williamson ether synthesis and its facile cleavage under mild conditions using a fluoride source. Other silyl protecting groups or benzyl ethers could also be considered, depending on the specific requirements of the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures, research laboratories can access this biologically interesting molecule for further investigation. The modular nature of the synthesis also allows for the preparation of analogs by varying the substitution patterns of either the oxoaporphine core or the benzyloxy side chain, thus enabling comprehensive SAR studies.

References

"Mass spectrometry fragmentation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Complex Alkaloid Characterization

Oxoaporphine alkaloids, a class of naturally occurring compounds, are of significant interest to the pharmaceutical and scientific communities due to their diverse biological activities.[1] The specific compound, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, isolated from Thalictrum elegans, presents a formidable analytical challenge due to its complex polycyclic structure featuring numerous methoxy groups and a labile benzyloxy substituent.[2][3][4]

High-resolution mass spectrometry, particularly when coupled with tandem MS (MS/MS) techniques like Collision-Induced Dissociation (CID), is an indispensable tool for the structural elucidation of such novel molecules.[5][6] Understanding the fragmentation patterns is crucial for confirming known structures and identifying new ones within complex mixtures.[7]

This application note provides a predictive guide to the mass spectrometric fragmentation of this specific oxoaporphine alkaloid. As direct fragmentation data for this exact molecule is not widely published, the pathways described herein are expertly synthesized based on established fragmentation rules for aporphine alkaloids, oxoaporphines, and compounds containing benzyloxy and multiple methoxy functional groups.[8][9][10][11]

Predicted Fragmentation Pathways

The structure of the target molecule suggests several likely points of cleavage under positive-mode electrospray ionization (ESI) and subsequent CID. The analysis will focus on the protonated molecule [M+H]⁺.

Molecular Formula: C₃₄H₃₃NO₉ Monoisotopic Mass: 615.2104 Da Predicted [M+H]⁺: m/z 616.2177

The primary fragmentation events are expected to revolve around two key structural features: the relatively weak C-O bond of the benzyloxy ether linkage and the sequential loss of small neutral molecules from the stable, conjugated oxoaporphine core.

Major Fragmentation Pathway: Cleavage of the Benzyloxy Side Chain

The most energetically favorable fragmentation is predicted to be the cleavage of the bond between the oxygen at position 9 and the benzylic carbon. This heterolytic cleavage is driven by the formation of a highly stable, resonance-delocalized oxoaporphine ion and a stable neutral benzyl-type fragment.

  • Pathway A: Formation of the Oxoaporphine Core Ion. The primary and most abundant fragment ion is expected from the cleavage of the C-O ether bond, retaining the charge on the aporphine core. This results in the formation of a radical cation at m/z 430.1336.

  • Pathway B: Formation of the Benzyl Cation. A secondary, but highly diagnostic, fragmentation involves the formation of the 2-hydroxy-4,5-dimethoxybenzyl cation at m/z 183.0652. The observation of this ion is a strong confirmation of the side-chain structure.

Minor Fragmentation Pathways: Losses from the Aporphine Core

Following the initial major fragmentation, or occurring directly from the precursor ion, are sequential losses of small, neutral molecules. These are characteristic of methoxylated aromatic systems.[9][12]

  • Loss of Methyl Radicals (•CH₃): A common fragmentation for methoxy-substituted compounds is the loss of a methyl radical (15 Da). This can occur from the precursor ion ([M+H]⁺) to yield an ion at m/z 601.1941 or from the core fragment ion (m/z 430.1336) to yield an ion at m/z 415.1100.

  • Loss of Carbon Monoxide (CO): Oxoaporphine alkaloids can exhibit the loss of carbon monoxide (28 Da) from the quinone-like ring system.[13] This could lead to fragments at m/z 588.2026 from the precursor or m/z 402.1230 from the core fragment.

  • Sequential Losses: A combination of these losses is highly probable, leading to a complex but interpretable spectrum. For instance, an initial loss of the side chain followed by the loss of a methyl radical and then CO would produce a cascade of ions.

The proposed fragmentation cascade is visualized in the diagram below.

Fragmentation_Pathway cluster_main Major Pathway cluster_minor Minor Pathways from Core Fragment M [M+H]⁺ m/z 616.2177 C₃₄H₃₄NO₉⁺ F1 Fragment A (Core) m/z 430.1336 C₂₅H₂₀NO₅⁺ M->F1 - C₉H₁₄O₄ (Neutral Loss) F2 Fragment B (Side Chain) m/z 183.0652 C₉H₁₁O₄⁺ M->F2 - C₂₅H₁₉NO₅ (Neutral Loss) F1_loss_CH3 [F1 - •CH₃]⁺ m/z 415.1100 F1->F1_loss_CH3 - •CH₃ F1_loss_CO [F1 - CO]⁺ m/z 402.1230 F1->F1_loss_CO - CO F1_loss_CH3_CO [F1 - •CH₃ - CO]⁺ m/z 387.0864 F1_loss_CH3->F1_loss_CH3_CO - CO F1_loss_CO->F1_loss_CH3_CO - •CH₃ caption Proposed MS/MS fragmentation of the target alkaloid.

Caption: Proposed MS/MS fragmentation of the target alkaloid.

Data Summary of Predicted Fragments

The following table summarizes the key ions expected in the MS/MS spectrum of this compound. High-resolution mass spectrometry is essential to confirm the elemental composition of each fragment.

m/z (Predicted) Elemental Composition Proposed Identity / Origin Significance
616.2177C₃₄H₃₄NO₉⁺[M+H]⁺Precursor Ion
430.1336C₂₅H₂₀NO₅⁺[M+H - C₉H₁₄O₄]⁺Major Fragment: Oxoaporphine Core Ion
183.0652C₉H₁₁O₄⁺[M+H - C₂₅H₁₉NO₅]⁺Diagnostic Fragment: Benzyloxy Side-Chain Cation
415.1100C₂₄H₁₇NO₅⁺[Fragment A - •CH₃]⁺Loss of a methyl radical from the core
402.1230C₂₄H₂₀NO₄⁺[Fragment A - CO]⁺Loss of carbon monoxide from the core
387.0864C₂₃H₁₇NO₄⁺[Fragment A - •CH₃ - CO]⁺Sequential loss of methyl and CO from the core

Experimental Protocol

This protocol outlines a robust methodology for acquiring high-quality MS and MS/MS data for the target analyte using a standard high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

Sample and Standard Preparation
  • Stock Solution: Accurately weigh ~1 mg of the isolated compound. Dissolve in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. The compound is reported to be soluble in DMSO, Chloroform, and Ethyl Acetate.[4]

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution in a mobile-phase-compatible solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Justification: The use of 0.1% formic acid is critical for promoting protonation in positive ion mode ESI, thereby enhancing the signal of the [M+H]⁺ ion.

LC-MS/MS Parameters
  • UHPLC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with 5-10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 – 4.5 kV.

  • Source Temperature: 120-150 °C.

  • Desolvation Gas (N₂): 800-1000 L/hr at 350-450 °C.

  • Justification: A gradient elution is necessary to ensure the compound is well-retained and sharply eluted from the column, minimizing ion suppression and maximizing sensitivity. The source parameters are optimized to ensure efficient desolvation and ionization without causing in-source fragmentation.

Data Acquisition Method

A data-dependent acquisition (DDA) or "Auto MS/MS" experiment is ideal for this type of analysis.

  • MS1 Full Scan:

    • Mass Range: m/z 100-1000.

    • Resolution: >30,000 FWHM.

    • Purpose: To detect the protonated precursor ion (m/z 616.2177) with high mass accuracy.

  • MS2 (Tandem MS) Scan:

    • Activation: Collision-Induced Dissociation (CID).

    • Precursor Selection: Isolate the ion at m/z 616.2.

    • Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV).

    • Resolution: >15,000 FWHM.

    • Purpose: To generate a comprehensive fragmentation spectrum.

    • Justification: A stepped collision energy ensures that both low-energy (e.g., side-chain cleavage) and high-energy (e.g., ring cleavages, multiple losses) fragmentations are observed in a single analysis.[7]

The overall experimental workflow is depicted below.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation stock 1. Prepare Stock (1 mg/mL) working 2. Prepare Working Soln. (1-10 µg/mL in 50:50 ACN:H₂O + 0.1% Formic Acid) stock->working inject 3. Inject Sample (UHPLC-QTOF/Orbitrap) working->inject ms1 4. Acquire MS1 Scan (Find m/z 616.2177) inject->ms1 ms2 5. Acquire MS2 Scan (Fragment m/z 616.2) ms1->ms2 process 6. Process Data (High-Res. Extraction) ms2->process match 7. Match Fragments (Compare to Predicted Ions) process->match confirm 8. Confirm Structure match->confirm caption Experimental workflow for alkaloid characterization.

Caption: Experimental workflow for alkaloid characterization.

Conclusion

The structural elucidation of complex natural products like this compound is greatly facilitated by a predictive understanding of their mass spectrometric fragmentation. The proposed pathways, dominated by the facile cleavage of the benzyloxy side chain to produce key fragments at m/z 430.1336 and m/z 183.0652, provide a clear roadmap for data interpretation. By employing the detailed high-resolution LC-MS/MS protocol provided, researchers can confidently acquire the data needed to verify these predictions and unambiguously confirm the structure of this and related oxoaporphine alkaloids. This approach combines theoretical knowledge with practical application, accelerating research and development in natural product chemistry.

References

Application Note: Cell-Based Assays for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine Cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for evaluating the cytotoxic potential of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a novel oxoaporphine alkaloid isolated from Thalictrum elegans.[1][2][3] A multi-assay approach is detailed, incorporating fundamental techniques to assess cell viability, membrane integrity, and apoptosis. The protocols are optimized for a high-throughput format, enabling efficient screening and characterization of this compound's anti-cancer properties.

Introduction

This compound is a member of the oxoaporphine class of alkaloids.[1][3] The evaluation of the cytotoxic potential of such novel chemical entities is a critical first step in the discovery and development of new anticancer agents.[4][5][6] This document outlines a validated workflow for assessing the in vitro cytotoxicity of this compound using a panel of robust, cell-based assays. The described methods are designed to provide a comprehensive understanding of the compound's effects on cancer cell lines.

Core Assays:

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[6][7]

  • LDH Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[8][9]

  • Caspase-Glo® 3/7 Assay: Detects the activation of key executioner caspases, providing a specific measure of apoptosis.[10][11][12]

Materials and Reagents

2.1. Cell Lines

A panel of well-characterized cancer cell lines is recommended to assess the compound's spectrum of activity.

  • HCT116: Human colorectal carcinoma cell line.[13][14][15]

  • MCF-7: Human breast adenocarcinoma cell line, notable for expressing estrogen receptors.[16][17][18][19][20]

  • A549: Human lung carcinoma cell line, widely used in cancer research.[21][22][23][24][25]

2.2. Reagents and Consumables

  • This compound (dissolved in DMSO)

  • Appropriate cell culture medium (e.g., McCoy's 5A for HCT116, EMEM for MCF-7, DMEM for A549)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • LDH Cytotoxicity Assay Kit

  • Caspase-Glo® 3/7 Assay System

  • Sterile 96-well flat-bottom plates (clear for absorbance, white-walled for luminescence)

  • DMSO (for formazan solubilization)

Experimental Workflow

The overall workflow for assessing the cytotoxicity of the test compound is a multi-step process from cell preparation to data analysis.

Caption: General workflow for in vitro cytotoxicity testing.

Detailed Protocols

4.1. Cell Seeding and Compound Treatment (General)

  • Culture cells to 70-80% confluency, then harvest using trypsin.

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the appropriate culture medium.

  • Replace the existing medium with 100 µL of the medium containing the test compound or controls (vehicle and positive control).

  • Incubate for the desired time points (e.g., 24, 48, and 72 hours).

4.2. Protocol 1: MTT Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[7]

  • Following compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[26]

  • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][26]

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[27]

4.3. Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the activity of LDH released from damaged cells into the culture medium.[8][9][28]

  • After the treatment period, carefully transfer the cell culture supernatant to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol.

  • Add the reaction mixture to each well containing the supernatant.

  • Incubate for 30 minutes at room temperature, protected from light.[29]

  • Add the stop solution provided in the kit.

  • Measure the absorbance at the wavelength specified by the manufacturer (typically 490 nm).

4.4. Protocol 3: Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases 3 and 7, key executioner caspases in apoptosis.[10][12]

  • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add the reagent directly to the wells containing the treated cells.

  • Mix the contents by gentle shaking.

  • Incubate at room temperature for 1-2 hours.[12]

  • Measure the luminescence using a microplate reader.

Data Analysis and Presentation

5.1. IC₅₀ Calculation

The half-maximal inhibitory concentration (IC₅₀) is a key measure of a drug's potency and represents the concentration of a compound that inhibits a biological process by 50%.[4][5]

  • Calculate the percentage of cell viability or cytotoxicity for each concentration relative to the vehicle control.

  • Plot the percentage inhibition against the log-transformed compound concentrations.

  • Use non-linear regression analysis (e.g., a four-parameter logistic function) to fit a dose-response curve and determine the IC₅₀ value.[30][31][32]

5.2. Data Presentation

Summarize the calculated IC₅₀ values in a clear and concise table for easy comparison across cell lines and assays.

Table 1: Summary of IC₅₀ Values (µM) for this compound

Cell LineAssay24h48h72h
HCT116 MTT
LDH
Caspase-Glo® 3/7
MCF-7 MTT
LDH
Caspase-Glo® 3/7
A549 MTT
LDH
Caspase-Glo® 3/7

Potential Signaling Pathways

The results from this panel of assays can provide insights into the potential mechanism of action of the compound.

G cluster_compound Compound cluster_cellular Cellular Targets cluster_mechanisms Mechanisms of Cell Death cluster_outcome Outcome A 1,2,3,10-Tetramethoxy-9- (2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine B Cancer Cell A->B C Metabolic Inhibition (MTT Assay) B->C D Membrane Damage (LDH Assay) B->D E Apoptosis Induction (Caspase-Glo® 3/7 Assay) B->E F Cytotoxicity C->F D->F E->F

Caption: Putative mechanisms of cytotoxicity.

Conclusion

The protocols described in this application note provide a robust framework for the comprehensive cytotoxic evaluation of this compound. By employing this multi-assay strategy, researchers can obtain reliable and reproducible data on the compound's potency and mechanism of action, which is essential for its progression in the drug discovery pipeline.

References

Application Notes & Protocols: Characterizing DNA Intercalation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the DNA Binding Potential of a Novel Oxoaporphine Alkaloid

The compound 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is an oxoaporphine alkaloid isolated from Thalictrum elegans[1][2]. Aporphine alkaloids, a large class of isoquinoline alkaloids, have garnered significant scientific interest due to their diverse pharmacological activities, including potential anticancer properties[3][4][5][6]. A key mechanism of action for many of these compounds is their interaction with DNA, often through intercalation[4][7]. Intercalation, the insertion of a planar molecule between the base pairs of the DNA double helix, can lead to significant conformational changes in the DNA structure, thereby inhibiting critical cellular processes such as replication and transcription[8][9].

Given that the planar aromatic structure is a common feature of DNA intercalators, and many aporphine alkaloids are known to bind DNA[4][7], it is hypothesized that this compound may also function as a DNA intercalator. These application notes provide a comprehensive guide for researchers to investigate and characterize the DNA intercalation potential of this novel compound using a suite of biophysical techniques. The protocols herein are designed to be self-validating, providing a multi-faceted approach to confirm and quantify the interaction.

Principle of DNA Intercalation Assays

A combination of spectroscopic and hydrodynamic methods is essential to unequivocally determine the binding mode of a small molecule to DNA. No single technique is foolproof; therefore, converging evidence from multiple assays is the gold standard.

  • UV-Visible Spectrophotometry: This technique measures changes in the absorbance spectrum of the compound upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the maximum wavelength of absorbance (λmax). These changes are indicative of the close interaction between the compound's chromophore and the DNA base pairs[10][11].

  • Fluorescence Spectroscopy: Many intercalating agents are fluorescent. The quantum yield of fluorescence can be significantly altered upon intercalation due to changes in the local environment and stacking interactions with DNA bases. Competitive displacement assays, using known fluorescent DNA intercalators like ethidium bromide (EtBr) or thiazole orange, are powerful tools. The test compound's ability to displace the fluorescent probe, leading to a decrease in fluorescence, suggests a competitive binding mode, likely intercalation[12][13].

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the chiral environment of DNA. The binding of a ligand can induce significant changes in the DNA's CD spectrum, providing insights into conformational alterations. Intercalation often leads to changes in the ellipticity and wavelength of the characteristic B-DNA spectral features[14][15][16][17].

  • Viscometry: This classical method provides strong evidence for intercalation. Intercalation lengthens and stiffens the DNA duplex to accommodate the inserted molecule, leading to a measurable increase in the viscosity of the DNA solution[11][18][19][20].

Experimental Workflow for DNA Intercalation Analysis

workflow cluster_prep Preparation cluster_assays Biophysical Assays cluster_analysis Data Analysis & Interpretation Compound Compound Stock (DMSO or appropriate solvent) UV_Vis UV-Visible Spectrophotometry Compound->UV_Vis Fluorescence Fluorescence Spectroscopy Compound->Fluorescence CD Circular Dichroism Compound->CD Viscometry Viscometry Compound->Viscometry DNA ct-DNA Stock (Tris-HCl/NaCl Buffer) DNA->UV_Vis DNA->Fluorescence DNA->CD DNA->Viscometry Buffer Assay Buffer (e.g., Tris-HCl, NaCl) Buffer->UV_Vis Buffer->Fluorescence Buffer->CD Buffer->Viscometry Binding_Constant Binding Constant (Kb) & Stoichiometry (n) UV_Vis->Binding_Constant Mode_Confirmation Confirmation of Intercalation Mode UV_Vis->Mode_Confirmation Fluorescence->Binding_Constant Fluorescence->Mode_Confirmation CD->Mode_Confirmation Viscometry->Mode_Confirmation Conclusion Conclusion on DNA Binding Properties Binding_Constant->Conclusion Mode_Confirmation->Conclusion

Caption: Experimental workflow for characterizing DNA intercalation.

Detailed Protocols

Materials and Reagents
  • Compound of Interest: this compound

  • DNA: High-purity calf thymus DNA (ct-DNA)

  • Buffer: Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • Solvent for Compound: Dimethyl sulfoxide (DMSO)

  • Fluorescent Probe: Ethidium bromide (EtBr)

  • Instrumentation: UV-Visible spectrophotometer, spectrofluorometer, circular dichroism spectropolarimeter, viscometer.

Protocol 1: UV-Visible Spectrophotometric Titration

Objective: To observe changes in the compound's absorption spectrum upon binding to DNA and to calculate the intrinsic binding constant (Kb).

Procedure:

  • Prepare a stock solution of the compound in DMSO.

  • Prepare a stock solution of ct-DNA in the Tris-HCl buffer. Determine the concentration of ct-DNA accurately by measuring the absorbance at 260 nm (using an extinction coefficient of 6600 M⁻¹cm⁻¹ per nucleotide)[21].

  • Perform the titration:

    • Keep the concentration of the compound constant (e.g., 20 µM) in a quartz cuvette.

    • Record the initial UV-Vis spectrum of the compound alone.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the spectrum.

    • Correct for the dilution effect by performing a parallel titration with the buffer.

  • Data Analysis:

    • Plot the absorbance at the λmax of the compound against the concentration of ct-DNA.

    • Analyze the data using the Wolfe-Shimer equation or a similar model to determine the intrinsic binding constant (Kb).

ParameterTypical Observation for Intercalation
Hypochromism Decrease in absorbance intensity[10]
Bathochromic Shift Red shift in λmax[11]
Binding Constant (Kb) Typically in the range of 10⁴ to 10⁶ M⁻¹
Protocol 2: Ethidium Bromide (EtBr) Displacement Assay

Objective: To determine if the compound can displace EtBr from its intercalation sites in DNA, indicating a competitive binding mode.

Procedure:

  • Prepare a ct-DNA-EtBr complex: Incubate a fixed concentration of ct-DNA (e.g., 50 µM) with a saturating concentration of EtBr (e.g., 10 µM) in the buffer until a stable fluorescence signal is achieved.

  • Record the initial fluorescence of the ct-DNA-EtBr complex (Excitation ~520 nm, Emission ~600 nm).

  • Titrate with the compound: Add increasing concentrations of the test compound to the ct-DNA-EtBr solution.

  • Measure fluorescence: After each addition and a brief incubation period, record the fluorescence intensity.

  • Data Analysis:

    • Plot the fluorescence intensity against the concentration of the compound.

    • A significant decrease in fluorescence indicates displacement of EtBr.

    • The quenching can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).

EtBr_Displacement cluster_initial Initial State cluster_addition Addition of Compound cluster_final Final State DNA_EtBr DNA + EtBr (High Fluorescence) Compound Test Compound DNA_EtBr->Compound Competitive Binding DNA_Compound DNA-Compound Complex + Free EtBr (Low Fluorescence) Compound->DNA_Compound

Caption: Principle of the EtBr displacement assay.

Protocol 3: Circular Dichroism (CD) Spectroscopy

Objective: To monitor conformational changes in the DNA secondary structure upon compound binding.

Procedure:

  • Prepare a solution of ct-DNA (e.g., 100 µM) in the buffer.

  • Record the CD spectrum of DNA alone in the range of 220-320 nm. The spectrum should exhibit a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA[16].

  • Titrate with the compound: Add increasing concentrations of the compound to the DNA solution.

  • Record the CD spectrum after each addition and equilibration.

  • Data Analysis:

    • Observe changes in the ellipticity and position of the characteristic B-DNA peaks.

    • Significant changes in the CD spectrum are indicative of conformational alterations induced by the compound's binding[14][22].

DNA ConformationPositive Peak (nm)Negative Peak (nm)
B-DNA ~275~245
A-DNA ~260~210 (broad)
Z-DNA Inverted spectrum(Negative at ~295, Positive at ~260)
Protocol 4: Viscometry

Objective: To measure changes in the viscosity of a DNA solution upon addition of the compound, providing strong evidence for an intercalative binding mode.

Procedure:

  • Prepare a concentrated solution of ct-DNA in the buffer.

  • Measure the flow time of the buffer and the DNA solution using a viscometer maintained at a constant temperature (e.g., 25.0 ± 0.1 °C).

  • Titrate the DNA solution with increasing amounts of the compound.

  • Measure the flow time after each addition, ensuring thorough mixing and equilibration.

  • Data Analysis:

    • Calculate the relative specific viscosity (η/η₀) where η and η₀ are the specific viscosities of DNA in the presence and absence of the compound, respectively.

    • Plot (η/η₀)¹ᐟ³ versus the binding ratio (concentration of compound / concentration of DNA).

    • A linear increase in relative viscosity with increasing compound concentration is a hallmark of DNA intercalation[11][20].

Trustworthiness and Self-Validation

The strength of this analytical approach lies in the convergence of data from orthogonal techniques. A compound that demonstrates hypochromism and a bathochromic shift in its UV-Vis spectrum, quenches the fluorescence of a DNA-EtBr complex, induces significant changes in the DNA's CD spectrum, and increases the viscosity of a DNA solution can be confidently classified as a DNA intercalator. Discrepancies between the results of different assays may suggest a more complex binding mode, such as groove binding or a combination of interactions, warranting further investigation.

Conclusion

These application notes provide a robust framework for elucidating the DNA binding properties of this compound. By systematically applying these well-established biophysical methods, researchers can gain critical insights into its mechanism of action, which is essential for its potential development as a therapeutic agent. The provided protocols are designed to be adaptable and can be optimized based on the specific properties of the compound and the available instrumentation.

References

"Using 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine as a molecular probe"

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to leveraging the unique properties of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine as a fluorescent molecular probe for nucleic acid studies and cellular imaging.

Introduction

This compound is an oxoaporphine alkaloid isolated from Thalictrum elegans[1][2]. Oxoaporphine alkaloids are a class of isoquinoline alkaloids characterized by a 7H-dibenzo[de,g]quinolin-7-one core[3]. Many compounds in this class exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties[3][4][5]. A key mechanism underlying these activities is their ability to intercalate into the DNA double helix, which can inhibit DNA replication, transcription, and the activity of enzymes like topoisomerases[3][6].

The planar aromatic structure of oxoaporphines is crucial for their DNA intercalating properties. This interaction with DNA often leads to discernible changes in their spectroscopic properties, making them promising candidates for development as molecular probes. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a molecular probe for studying DNA interactions and for cellular imaging.

Physicochemical and Spectroscopic Properties

While detailed experimental data for this specific oxoaporphine is limited, its properties can be inferred from its structure and data on related compounds.

PropertyValue/DescriptionSource/Basis
Molecular Formula C₂₉H₂₇NO₉[2]
Molecular Weight 533.53 g/mol [2]
Appearance Likely a yellow, crystalline solid (typical for oxoaporphines)Inferred from related compounds[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
UV-Vis Absorption Expected to have characteristic absorbance peaks in the UV and visible regions, which may exhibit hypochromism and a red shift upon binding to DNA.Inferred from studies on other oxoaporphines[3][4][6]
Fluorescence Many polycyclic aromatic compounds, including some aporphine alkaloids, exhibit fluorescence. The emission properties are likely to be sensitive to the local environment, making it a potential probe for DNA binding.Inferred from general chemical principles and studies on related compounds.

Proposed Applications as a Molecular Probe

Based on the known properties of oxoaporphine alkaloids, this compound can be employed as a molecular probe in the following applications:

  • In Vitro DNA Binding Studies: To characterize the interaction of the compound with DNA, determine binding affinity, and elucidate the binding mode (intercalation vs. groove binding).

  • Cellular Imaging: To visualize the uptake and subcellular localization of the compound, particularly its accumulation in the nucleus and interaction with chromosomal DNA.

  • Topoisomerase Inhibition Assays: As a potential inhibitor, its effect on topoisomerase activity can be monitored.

Experimental Protocols

Protocol 1: In Vitro DNA Binding Analysis using UV-Visible Spectroscopy

This protocol describes the use of UV-Visible spectroscopy to study the interaction of the oxoaporphine probe with calf thymus DNA (ctDNA).

Materials:

  • This compound

  • Calf Thymus DNA (ctDNA)

  • Tris-HCl buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)

  • DMSO (for stock solution of the probe)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a stock solution of the oxoaporphine probe (e.g., 1 mM in DMSO).

  • Prepare a stock solution of ctDNA in Tris-HCl buffer. Determine the concentration of ctDNA spectrophotometrically using an extinction coefficient of 6600 M⁻¹cm⁻¹ at 260 nm.

  • Perform spectrophotometric titrations:

    • Keep the concentration of the oxoaporphine probe constant (e.g., 20 µM) in the cuvette.

    • Incrementally add small aliquots of the ctDNA stock solution to the cuvette.

    • After each addition, mix gently and allow the solution to equilibrate for 5 minutes.

    • Record the UV-Visible absorption spectrum from 200 to 600 nm.

  • Data Analysis:

    • Observe changes in the absorption spectrum of the probe upon addition of ctDNA. Hypochromism (decrease in absorbance) and a bathochromic (red) shift in the absorption maximum are indicative of DNA intercalation[3][6].

    • The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA].

Workflow for UV-Visible Spectroscopy Titration:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock (1mM in DMSO) Titration Spectrophotometric Titration: - Constant [Probe] - Increasing [ctDNA] Prep_Probe->Titration Prep_DNA Prepare ctDNA Stock in Buffer Prep_DNA->Titration Prep_Buffer Prepare Tris-HCl Buffer Prep_Buffer->Titration Equilibration Equilibrate for 5 min Titration->Equilibration Measurement Record UV-Vis Spectrum (200-600 nm) Equilibration->Measurement Observe Observe Spectral Changes: - Hypochromism - Bathochromic Shift Measurement->Observe Calculate Calculate Binding Constant (Kb) Observe->Calculate

Caption: Workflow for DNA binding analysis using UV-Visible spectroscopy.

Protocol 2: Cellular Uptake and Localization using Confocal Microscopy

This protocol outlines the use of the oxoaporphine probe for imaging its distribution in live cancer cells. Many oxoaporphine alkaloids have been visualized within the nucleus of cancer cells[7].

Materials:

  • This compound

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Hoechst 33342 or DAPI (for nuclear counterstaining)

  • Confocal laser scanning microscope with appropriate filter sets

Procedure:

  • Cell Culture: Seed the chosen cancer cell line on glass-bottom dishes or chamber slides and culture until they reach 50-70% confluency.

  • Probe Incubation:

    • Prepare a working solution of the oxoaporphine probe in complete culture medium (e.g., 5-20 µM).

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells and incubate for a specified time (e.g., 30 min, 1 hr, 2 hr) at 37°C in a CO₂ incubator.

  • Nuclear Counterstaining (Optional):

    • In the last 15 minutes of incubation, add a nuclear counterstain like Hoechst 33342 to the medium according to the manufacturer's protocol.

  • Imaging:

    • Wash the cells twice with warm PBS to remove the excess probe.

    • Add fresh culture medium or PBS to the cells for imaging.

    • Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the oxoaporphine probe (determine this by fluorescence spectroscopy first) and the nuclear counterstain.

  • Data Analysis:

    • Observe the subcellular localization of the probe's fluorescence. Co-localization with the nuclear stain will indicate nuclear accumulation.

Signaling Pathway Visualization (Hypothetical):

G Probe Oxoaporphine Probe Membrane Cell Membrane Probe->Membrane Passive Diffusion Cytoplasm Cytoplasm Membrane->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Nuclear Import DNA DNA Nucleus->DNA Intercalation

References

Application Notes and Protocols for the Development of Potent 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Derivatization

1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine is an oxoaporphine alkaloid, a class of compounds known for a wide range of biological activities, including potent anticancer properties.[1][2][3] Many oxoaporphine alkaloids exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase I, an essential enzyme for DNA replication and transcription.[4][5] The parent compound, isolated from Thalictrum elegans, possesses a complex and highly substituted scaffold, offering multiple avenues for chemical modification to enhance its therapeutic potential.[6][7] The primary objective of this guide is to provide a comprehensive framework for the systematic development of derivatives of this lead compound with the goal of increasing its potency, selectivity, and overall drug-like properties.

The derivatization strategy will focus on key structural motifs amenable to chemical modification, guided by established structure-activity relationships (SAR) within the aporphine alkaloid class. These modifications are designed to modulate the compound's electronic properties, steric profile, and ability to interact with its biological targets.

Strategic Approach to Derivative Synthesis

The synthetic strategy for generating a library of novel derivatives will focus on three primary regions of the parent molecule: the phenolic hydroxyl group, the aromatic rings, and the benzylic ether linkage. A divergent synthetic approach is proposed, starting from the parent compound or a suitable precursor, to generate a diverse set of analogues for biological screening.

Protocol 1: O-Alkylation and O-Acylation of the Phenolic Hydroxyl Group

The free phenolic hydroxyl group is a prime target for modification to explore the impact of altering hydrogen bonding capacity and introducing novel functional groups.

Objective: To synthesize a series of ether and ester derivatives at the 2'-position of the benzyloxy moiety.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Various alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) or acyl chlorides (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for column chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the parent compound (1 equivalent) in anhydrous DMF, add anhydrous K₂CO₃ (3 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add the desired alkyl halide or acyl chloride (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature (for O-acylation) or heat to 50-60 °C (for O-alkylation) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane:ethyl acetate) to afford the desired O-alkylated or O-acylated derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Rings

To explore the SAR of the aporphine core, functionalization of the aromatic rings can be achieved through the introduction of aryl, heteroaryl, or alkyl substituents. This requires the initial synthesis of a halogenated precursor.

Objective: To introduce novel carbon-carbon bonds at a specific position on the oxoaporphine scaffold via Suzuki-Miyaura cross-coupling.

Part A: Synthesis of a Brominated Intermediate

  • This step would involve the development of a synthetic route to a brominated analog of the parent compound, which is beyond the scope of this generalized protocol but would be a necessary prerequisite.

Part B: Suzuki-Miyaura Cross-Coupling

Materials:

  • Brominated oxoaporphine derivative

  • Arylboronic acid or ester (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent system (e.g., toluene/ethanol/water mixture)

  • Argon or nitrogen atmosphere

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine the brominated oxoaporphine derivative (1 equivalent), the arylboronic acid (1.5 equivalents), the palladium catalyst (0.1 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired arylated derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and HRMS.

In Vitro Screening Cascade for Potency Assessment

A tiered screening approach will be employed to efficiently evaluate the synthesized derivatives and identify lead candidates for further development.

Workflow for In Vitro Screeningdot

G C C D D C->D Potent derivatives E E C->E Potent derivatives F F C->F Potent derivatives G G D->G Biological data E->G Biological data F->G Biological data H H G->H Informed decision

References

Topic: High-Throughput Screening of Thalictrum elegans Extracts for New Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Discovery Professionals

Abstract: The genus Thalictrum, a cornerstone of traditional medicine, is a prolific source of pharmacologically active alkaloids.[1][2] Species within this genus are known to produce a diverse array of benzylisoquinoline, aporphine, and other related alkaloids with demonstrated antitumor, antimicrobial, and hypotensive properties.[1][3][4][5] Thalictrum elegans, a perennial herb found from Northeast Pakistan to China, represents a compelling yet underexplored resource for novel chemical entities.[6][7] This guide provides a comprehensive, field-proven framework for the high-throughput screening (HTS) of T. elegans extracts. We detail an end-to-end workflow, from plant material processing to advanced dereplication strategies, designed to efficiently identify and prioritize extracts containing potentially new bioactive alkaloids, thereby accelerating the drug discovery pipeline.

The Scientific Premise: Why Target Thalictrum elegans?

The rationale for applying HTS to T. elegans is built on a foundation of ethnobotany and established phytochemistry. The Thalictrum genus has a rich history in various traditional medicine systems for treating ailments like jaundice, rheumatism, and peptic ulcers.[1] This historical use is strongly correlated with its dense and varied alkaloidal content.[1][2] While over 178 different alkaloids have been identified from the genus, the specific chemical space of T. elegans remains largely untapped.[1][8]

High-throughput screening provides the technological leverage to rapidly assess the biological activity of thousands of chemical constituents within the plant's metabolome.[9] By bypassing the slow, laborious process of traditional bioassay-guided fractionation for every sample, HTS allows researchers to quickly identify "hit" extracts that warrant deeper investigation, maximizing the efficiency of discovering novel, pharmacologically relevant alkaloids.[10]

The High-Throughput Campaign: An Integrated Strategy

A successful HTS campaign is a multi-stage, integrated process. It begins with the systematic preparation of high-quality extracts and culminates in the rapid identification of known compounds (dereplication) to focus resources on novel discoveries. The workflow is designed to be a self-validating system, with quality control checkpoints embedded at each critical stage.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening & Analysis cluster_2 Phase 3: Validation & Prioritization plant T. elegans Plant Material (Roots, Stems) extract Crude Extract Generation (e.g., UAE) plant->extract Standardized Extraction library HTS Library Plating (384-well format) extract->library Normalization & Dilution screening Primary HTS Assay (e.g., Cell-Based Reporter) library->screening Assay Execution data Data Analysis (% Inhibition / Activation) screening->data Raw Data Acquisition hit_id Primary Hit Identification (Threshold Cutoff) data->hit_id Statistical Analysis confirm Hit Confirmation (Dose-Response) hit_id->confirm Advance Hits dereplicate LC-MS/MS Dereplication confirm->dereplicate Confirmed Activity novel Prioritized Novel 'Hit' dereplicate->novel Novelty Confirmed

Caption: Overall workflow for the HTS of Thalictrum elegans extracts.

Protocol 1: Plant Material Preparation and Extraction

Principle & Rationale: The quality and consistency of the initial extract are paramount to the success of any screening campaign. The chosen extraction method must be reproducible, efficient, and suitable for preserving the chemical integrity of thermolabile compounds. Ultrasound-Assisted Extraction (UAE) is selected here for its balance of speed and efficiency, which is highly compatible with the needs of a high-throughput workflow.[11] Different solvents are used to capture a broader range of alkaloid polarities.

Materials:

  • Dried, finely powdered T. elegans plant material (roots and aerial parts separated).

  • Reagent-grade solvents: Methanol (MeOH), Ethanol (EtOH), and Dichloromethane (DCM).

  • Ultrasonic bath or probe sonicator.

  • Centrifuge and appropriate tubes.

  • Rotary evaporator or vacuum centrifuge.

  • 96-well deep-well plates.

Step-by-Step Methodology:

  • Aliquot Plant Material: Accurately weigh 100 mg of powdered plant material into individual tubes. Prepare separate sets for each solvent to be tested.

  • Solvent Addition: Add 2 mL of the chosen solvent (e.g., 80% MeOH) to each tube.

  • Ultrasound-Assisted Extraction: Place the tubes in an ultrasonic bath. Sonicate for 30 minutes at a controlled temperature (e.g., 35°C) to prevent degradation of thermolabile compounds.

  • Centrifugation: Centrifuge the samples at 4000 x g for 15 minutes to pellet the solid plant debris.

  • Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean, pre-weighed tube.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 2 mL of fresh solvent to the plant material pellet, vortex thoroughly, and repeat steps 3-5. Pool the supernatants.

  • Solvent Evaporation: Dry the pooled extracts to completion using a vacuum centrifuge or rotary evaporator.

  • Yield Determination: Record the final dry weight of the extract and calculate the extraction yield.

  • Storage: Store the dried extracts in a desiccated environment at -20°C until further use.

Data Presentation: Extraction Solvent Comparison
Solvent SystemPlant PartAverage Yield (%)General Alkaloid Polarity Captured
80% Methanol (MeOH)Root12.5%Broad range, including polar salts
95% Ethanol (EtOH)Root9.8%Medium to low polarity
Dichloromethane (DCM)Root3.2%Non-polar, free-base alkaloids
80% Methanol (MeOH)Aerial15.1%Broad range, including polar salts
95% Ethanol (EtOH)Aerial11.2%Medium to low polarity
Dichloromethane (DCM)Aerial2.8%Non-polar, free-base alkaloids

Protocol 2: HTS Library Preparation & Screening

Principle & Rationale: This protocol details the preparation of a 384-well plate "master library" from the crude extracts and its use in a primary screen. A cell-based assay is often preferred for natural product screening as it provides a more biologically relevant context and can filter out compounds with poor membrane permeability.[12] A hypothetical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) reporter assay is described, as many alkaloids exhibit anti-inflammatory activity. Assay robustness is quantitatively assessed using the Z'-factor, a statistical measure of assay quality.[13]

Materials:

  • Dried T. elegans extracts.

  • Dimethyl sulfoxide (DMSO), anhydrous.

  • 384-well master plates and assay plates (black, clear-bottom for cell-based assays).

  • Acoustic liquid handler or multi-channel pipette.

  • Cell line with an integrated NF-κB luciferase reporter.

  • Cell culture medium, TNF-α (stimulant), and a known inhibitor (e.g., Parthenolide) as a positive control.

  • Luciferase assay reagent.

  • Plate reader with luminescence detection.

Step-by-Step Methodology:

  • Master Stock Preparation: Dissolve the dried extracts in DMSO to a final concentration of 10 mg/mL. Centrifuge to pellet any insoluble material.

  • HTS Library Plating: Using an acoustic liquid handler, transfer the dissolved extracts into a 384-well master plate. Reserve specific columns for controls.

  • Assay Plate Preparation:

    • Seed the 384-well assay plates with the NF-κB reporter cell line and incubate overnight.

    • Using the liquid handler, transfer 50 nL from the master plate to the assay plate. This creates the test concentration (e.g., 10 µg/mL).

    • Add 50 nL of DMSO to "vehicle control" wells and 50 nL of the positive control inhibitor to "positive control" wells.

  • Assay Execution:

    • Stimulate the cells with TNF-α to activate the NF-κB pathway (except in negative control wells).

    • Incubate for the required period (e.g., 6 hours).

  • Signal Detection: Add the luciferase assay reagent and measure the luminescence signal on a plate reader.

Data Presentation: HTS Quality Control
ParameterFormulaValueInterpretation
Signal-to-Background (S/B)Mean(Vehicle) / Mean(Positive Ctrl)> 10Strong signal window
Z'-Factor1 - [3(SD(Vehicle)+SD(Pos Ctrl))] / |Mean(Vehicle)-Mean(Pos Ctrl)|> 0.5Excellent assay quality for HTS

Trustworthiness through Self-Validation: The inclusion of positive and vehicle controls on every plate is non-negotiable. The Z'-factor must be calculated for each plate to ensure that the observed activity is not an artifact of experimental error. A plate with a Z'-factor below 0.5 should be flagged for review or repeated.[13]

Protocol 3: Hit Confirmation & Dereplication

Principle & Rationale: A "hit" from a primary screen is merely a starting point. Confirmation is required to eliminate false positives. Dereplication is a critical, resource-saving step that uses analytical chemistry to rapidly identify known compounds, allowing the research team to focus on discovering truly novel molecules.[14][15] High-Resolution LC-MS/MS is the cornerstone of modern dereplication, providing both retention time and fragmentation data that serve as a chemical fingerprint.[16][17][18]

Step-by-Step Methodology:

  • Hit Confirmation: Re-test the primary "hit" extracts in a dose-response format (e.g., 8-point titration) to confirm activity and determine the IC50 (half-maximal inhibitory concentration).

  • LC-MS/MS Analysis: Analyze the confirmed active extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.

  • Data Processing: Use specialized software (e.g., MZmine) to process the raw data, detect molecular features (mass-to-charge ratio, retention time, intensity), and extract MS/MS fragmentation spectra.[19]

  • Database Matching: Compare the experimental data against comprehensive natural product databases (e.g., Dictionary of Natural Products, AntiBase) and in-house libraries of known Thalictrum alkaloids.

  • Classification: Classify the compounds in the extract as "known" if there is a strong match, or flag them as "potentially novel" if no match is found.

Visualization: The Dereplication Workflow

G start Confirmed 'Hit' Extract lcms LC-HR-MS/MS Analysis start->lcms processing Data Processing (Feature Detection, MS/MS Extraction) lcms->processing decision Match Found? processing->decision database Database Query (e.g., DNP, AntiBase, In-house Library) database->decision known Known Compound Identified (e.g., Berberine, Magnoflorine) decision->known Yes novel Potentially Novel Compound (Prioritize for Isolation) decision->novel No

Caption: A streamlined workflow for the dereplication of active extracts.

Conclusion and Future Directions

This application note provides a robust and scientifically grounded framework for the high-throughput discovery of new alkaloids from Thalictrum elegans. By integrating standardized extraction protocols, validated HTS assays, and rapid analytical dereplication, researchers can significantly enhance the efficiency of their natural product drug discovery programs. Extracts that are confirmed to be active and are shown to contain potentially novel compounds through this workflow become high-priority candidates for the next phase of research: large-scale extraction, bioassay-guided isolation, and complete structure elucidation using techniques like NMR spectroscopy.

References

Application Notes & Protocols: Investigating 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine in Lung Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for investigating the therapeutic potential of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine , a novel oxoaporphine alkaloid, in the context of lung cancer. While direct research on this specific molecule is emerging, this guide leverages established methodologies and mechanistic insights from closely related, well-studied analogs such as Liriodenine to provide a robust framework for its evaluation. We detail the hypothesized mechanism of action, focusing on the induction of apoptosis and cell cycle arrest, and provide step-by-step protocols for essential in vitro assays, including cell viability, apoptosis detection, and protein expression analysis. This guide is designed to equip researchers with the foundational knowledge and practical tools necessary to rigorously assess this compound's anti-cancer efficacy.

Introduction and Scientific Background

Oxoaporphine alkaloids are a class of naturally derived compounds characterized by a tetracyclic aromatic core structure.[1] Many molecules in this class have demonstrated significant biological activities, including potent anti-cancer effects.[1][2] Their planar structure allows them to function as DNA intercalating agents and inhibitors of critical enzymes like topoisomerase, leading to cytotoxicity in cancer cells.[3][4]

This compound is a novel derivative within this class, first isolated from Thalictrum elegans.[5] Preliminary research suggests it may possess antioxidant, anti-inflammatory, and anti-cancer properties, with potential activity against lung and liver cancer cells.[6]

Given the novelty of this specific compound, its precise mechanism of action in lung cancer is not yet fully elucidated. However, by examining its structural analog, Liriodenine , we can formulate a strong hypothesis. Liriodenine has been shown to exert potent anti-proliferative and apoptosis-inducing effects on human lung cancer cells, such as the A549 non-small cell lung cancer (NSCLC) line.[7][8] Its mechanisms include blocking cell cycle progression at the G2/M phase and activating the intrinsic (mitochondrial) pathway of apoptosis.[8][9][10] This involves the activation of key executioner proteins like caspase-3 and caspase-9.[9][11]

This guide, therefore, uses the established anti-cancer profile of Liriodenine as a predictive model for structuring the investigation of this compound. The following protocols are optimized to validate this hypothesized mechanism.

Hypothesized Mechanism of Action

Based on the activities of related oxoaporphine alkaloids, we hypothesize that the subject compound induces lung cancer cell death primarily through the induction of p53-mediated apoptosis and cell cycle arrest.[10][12]

Key Events in the Proposed Pathway:

  • Cellular Uptake: The compound enters the lung cancer cell.

  • p53 Upregulation: The compound induces an increase in the expression of the tumor suppressor protein p53.[12][13]

  • Modulation of Bcl-2 Family Proteins: Activated p53 alters the balance of pro- and anti-apoptotic proteins. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[9][12]

  • Mitochondrial Disruption: The increased Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation & Caspase Activation: Cytochrome c binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Caspase-9 then cleaves and activates the executioner caspase-3.[9][11]

  • Execution of Apoptosis: Activated caspase-3 cleaves numerous cellular substrates, including PARP (Poly (ADP-ribose) polymerase), leading to the characteristic morphological changes of apoptosis and cell death.[10][14]

  • Cell Cycle Arrest: Concurrently, the compound may disrupt the cell cycle at the G2/M checkpoint by modulating the activity of cyclin-dependent kinases (CDKs), preventing cell division.[7][8]

G Compound This compound p53 p53 Upregulation Compound->p53 CellCycle Cyclin B1 / CDK1 Complex Inhibition Compound->CellCycle Bax Bax (Pro-apoptotic) Expression ↑ p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ p53->Bcl2 Mito Mitochondrial Membrane Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis G2M G2/M Phase Arrest CellCycle->G2M

Caption: Hypothesized apoptotic signaling pathway in lung cancer cells.

Experimental Workflow Overview

The following workflow provides a systematic approach to characterizing the compound's activity.

G start Start: Compound Preparation culture 1. Cell Culture (e.g., A549 NSCLC line) start->culture viability 2. Cytotoxicity Screening (MTT Assay) culture->viability ic50 Determine IC50 Value viability->ic50 apoptosis 3. Apoptosis Quantification (Annexin V/PI Staining) ic50->apoptosis Treat cells at IC50 concentration western 4. Mechanism Validation (Western Blot Analysis) ic50->western Treat cells at IC50 concentration data Data Analysis & Interpretation apoptosis->data western->data end Conclusion data->end

Caption: Overall experimental workflow for compound evaluation.

Application Data

Data from studies on the analog Liriodenine provide expected potency ranges for this class of compounds against lung cancer cell lines.

Table 1: Reported IC₅₀ Values for Liriodenine

Cell Line Cancer Type Incubation Time (hours) IC₅₀ (µM) Reference
A549 Lung Carcinoma Not Specified 8.07 [15]

| NCI-H460 | Large Cell Lung Carcinoma | 48 | 0.39 - 100 (range for class) |[3] |

This table serves as a reference; the IC₅₀ for the novel compound must be determined empirically.

Detailed Experimental Protocols

5.1. General Reagent Preparation

  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile Dimethyl Sulfoxide (DMSO).[16] Store in small aliquots at -20°C, protected from light.

  • Cell Culture Medium: Use RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[16]

  • Vehicle Control: Use cell culture medium containing the same final concentration of DMSO as the highest dose of the compound (typically ≤ 0.1%).

5.2. Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

  • Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow tetrazolium salt MTT into purple formazan crystals, the amount of which is proportional to the number of living cells.[17]

  • Procedure:

    • Cell Seeding: Seed A549 lung cancer cells into a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium.[16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[17]

    • Compound Treatment: Prepare serial dilutions of the compound in fresh medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control and blank (medium only) wells.

    • Incubation: Incubate the plate for 24, 48, or 72 hours to assess time-dependent effects.[16]

    • MTT Addition: Add 10 µL of a 5 mg/mL sterile MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[17]

    • Formazan Solubilization: Carefully aspirate the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by placing the plate on an orbital shaker for 10-15 minutes.[17]

    • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

5.3. Protocol 2: Apoptosis Quantification (Annexin V-FITC/Propidium Iodide Staining)

  • Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that can only enter cells with compromised membranes (late apoptotic/necrotic).

  • Procedure:

    • Cell Seeding and Treatment: Seed A549 cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at its predetermined IC₅₀ concentration for 24 or 48 hours. Include a vehicle-treated control.

    • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with ice-cold PBS, detach using Trypsin-EDTA, and combine with the floating cells from the supernatant.[18] Centrifuge at 300 x g for 5 minutes.

    • Staining: Resuspend the cell pellet in 1X Binding Buffer provided with the assay kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

    • Data Analysis: Quantify the percentage of cells in each quadrant:

      • Annexin V- / PI- (Lower Left): Live cells

      • Annexin V+ / PI- (Lower Right): Early apoptotic cells

      • Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

      • Annexin V- / PI+ (Upper Left): Necrotic cells

5.4. Protocol 3: Western Blot Analysis for Apoptotic Markers

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic cascade, thereby validating the mechanism of action.[14][18] Key markers include caspases and members of the Bcl-2 family.[19]

  • Procedure:

    • Protein Extraction: Treat A549 cells in 60mm or 100mm dishes with the compound (at IC₅₀ concentration) for the desired time. Wash cells twice with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18] Collect the lysate and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

    • SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by size.[18]

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[18]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., Cleaved Caspase-3, Cleaved Caspase-9, Cleaved PARP, Bax, Bcl-2, p53, and a loading control like β-Actin or GAPDH).[12][20]

    • Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

    • Detection: Wash the membrane again. Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[18]

    • Data Analysis: Densitometry analysis can be used to quantify band intensity, normalized to the loading control, to compare protein expression levels between treated and control samples. An increase in cleaved caspases and PARP, and a higher Bax/Bcl-2 ratio, would confirm the induction of apoptosis.[14]

Troubleshooting and Interpretation

  • High IC₅₀ Value: If the compound shows low potency, consider extending the incubation time or assessing its stability in culture medium. The specific lung cancer cell line used may also exhibit resistance; testing against a panel of different lung cancer lines is recommended.

  • No Apoptosis Detected: If Annexin V staining is negative, the compound may be inducing cell death via other mechanisms like necrosis or autophagy, or it may be primarily cytostatic (inhibiting proliferation without killing). Consider performing a cell cycle analysis to investigate cytostatic effects.

  • Inconsistent Western Blot Results: Ensure complete protein transfer and effective blocking. Optimize antibody concentrations and incubation times. Always run a loading control to ensure equal protein loading across all lanes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis of the complex oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. This guide is designed for researchers, medicinal chemists, and professionals in drug development. Here, we address common challenges and provide in-depth troubleshooting strategies to enhance the yield and purity of your target molecule. Our approach is grounded in established synthetic methodologies for related aporphine and oxoaporphine alkaloids, offering a robust framework for your experimental design and execution.

I. Frequently Asked Questions (FAQs)

This section addresses preliminary questions that often arise during the planning and execution of a multi-step synthesis of complex alkaloids.

Q1: What are the primary challenges in a multi-step synthesis of a complex molecule like this oxoaporphine alkaloid?

A1: The primary challenges in a multi-step synthesis of this nature include managing cumulative yield loss over numerous steps, dealing with sensitive functional groups that may require protection and deprotection, potential for side reactions leading to complex mixtures, and difficulties in purifying intermediates and the final product. Careful planning, including retrosynthetic analysis and consideration of protecting group strategies, is crucial for success.[1]

Q2: Which synthetic strategies are most common for constructing the aporphine core?

A2: The construction of the aporphine core typically involves the formation of a substituted tetrahydroisoquinoline (THIQ) precursor, followed by a key cyclization step to form the biaryl bond. Common methods for synthesizing the THIQ precursor include the Bischler-Napieralski and Pictet-Spengler reactions.[2][3] For the crucial C-C bond formation to create the tetracyclic aporphine skeleton, methods like the Pschorr cyclization, photochemical cyclization, and oxidative coupling are often employed.[4][5][6]

Q3: How can I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most organic reactions. For more quantitative analysis and to check for the presence of minor impurities, High-Performance Liquid Chromatography (HPLC) is recommended.[7] It is advisable to develop an appropriate HPLC method early in the synthesis to track the purity of intermediates.

Q4: What are the key considerations for the final oxidation step to the oxoaporphine?

A4: The oxidation of the aporphine precursor to the final oxoaporphine is a critical step. A variety of oxidizing agents can be used, and their choice can significantly impact the yield and purity of the final product. Common reagents include manganese(III) acetate, periodic acid, and iodobenzene diacetate.[8] It is important to carefully control the reaction conditions to avoid over-oxidation or the formation of undesired byproducts.[8]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you might encounter during the synthesis, structured in a question-and-answer format.

A. Tetrahydroisoquinoline (THIQ) Precursor Synthesis

The initial stages of the synthesis involve the construction of a suitably substituted tetrahydroisoquinoline. Below are common issues encountered during this phase.

Problem 1: Low yield in the Bischler-Napieralski reaction.

  • Q: I am experiencing a low yield of my desired 3,4-dihydroisoquinoline intermediate. What are the likely causes and how can I improve the yield?

  • A: Low yields in the Bischler-Napieralski reaction can stem from several factors.[9][10][11][12][13]

    • Insufficiently activated aromatic ring: The cyclization is an electrophilic aromatic substitution, so electron-donating groups on the aromatic ring are beneficial.[10] For less activated systems, stronger dehydrating agents or higher temperatures may be necessary. A combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often effective for such substrates.[9][12]

    • Side reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[10][11] This can be minimized by using a nitrile as the solvent to shift the equilibrium away from the undesired product.[11]

    • Inappropriate dehydrating agent: The choice of dehydrating agent is critical. While POCl₃ is common, other reagents like polyphosphoric acid (PPA) or triflic anhydride (Tf₂O) can be more effective for certain substrates.[9][12]

Problem 2: Formation of side products in the Pictet-Spengler reaction.

  • Q: My Pictet-Spengler reaction is producing significant side products, complicating purification. How can I improve the selectivity?

  • A: The Pictet-Spengler reaction is a powerful tool for THIQ synthesis, but can be prone to side reactions if not properly optimized.[14][15][16][17]

    • Over-alkylation or polymerization: The product can sometimes react further with the starting materials.[14] Careful control of stoichiometry and slow addition of the aldehyde can help minimize these side reactions.

    • Inappropriate catalyst: While strong protic acids are traditional catalysts, they can sometimes lead to decomposition of sensitive substrates. Milder catalysts like chiral phosphoric acids or even acid-free conditions have proven effective in some cases.[14]

    • Reaction conditions: Temperature and solvent can significantly influence the reaction outcome. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction. A screening of different solvents may also be necessary to find the optimal conditions for your specific substrates.[14]

B. Aporphine Core Formation: The Cyclization Step

This is often the most challenging step in the synthesis, where the tetracyclic aporphine skeleton is formed.

Problem 3: Low yield in the Pschorr cyclization.

  • Q: My Pschorr cyclization to form the aporphine core is giving a very low yield. What are the critical parameters to optimize?

  • A: The Pschorr cyclization, while a classic method, is notorious for variable and often low yields.[5][6]

    • Decomposition of the diazonium salt: The intermediate diazonium salt can be unstable. It is crucial to perform the diazotization at low temperatures (typically 0-5 °C) and use the diazonium salt immediately in the cyclization step.

    • Inefficient radical cyclization: The key step is an intramolecular radical cyclization. The choice of catalyst is important; copper powder or copper(I) salts are commonly used to promote the decomposition of the diazonium salt and facilitate the cyclization.[6]

    • Steric hindrance: The substitution pattern on the precursor can influence the efficiency of the cyclization. In some cases, bulky substituents can either favor or hinder the desired ring closure.[18]

Problem 4: Poor selectivity in photochemical cyclization.

  • Q: I am attempting a photochemical cyclization to form the aporphine, but I am getting a mixture of products. How can I improve the selectivity?

  • A: Photochemical cyclizations offer a powerful alternative for forming the aporphine core, but can sometimes lead to a mixture of regioisomers.[4][19][20][21][22]

    • Reaction conditions: The solvent, irradiation wavelength, and presence of oxidizing agents can all influence the outcome of the reaction. A thorough optimization of these parameters is often necessary.

    • Precursor design: The substitution pattern on the stilbene or benzylidene-tetrahydroisoquinoline precursor can direct the cyclization to the desired position. Introducing a leaving group (e.g., a halogen) at a specific position can lead to a cleaner, non-oxidative cyclization.[20][22]

C. Final Oxidation to Oxoaporphine

The final step to achieve the target molecule is the oxidation of the aporphine nitrogen and the formation of the ketone.

Problem 5: Incomplete oxidation or formation of byproducts.

  • Q: My final oxidation step is either incomplete or is producing undesired byproducts. How can I achieve a clean and complete conversion?

  • A: The oxidation of the aporphine to the oxoaporphine requires careful selection of the oxidant and reaction conditions.[8]

    • Choice of oxidant: Different oxidizing agents have varying reactivities. Manganese(III) acetate is reported to give good yields with fewer byproducts compared to some other oxidants.[8] Periodic acid can also be effective but may lead to side reactions under certain conditions.[8]

    • Reaction monitoring: It is crucial to monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. Over-oxidation can lead to decomposition of the desired product.

    • Work-up procedure: The work-up procedure should be designed to efficiently remove the oxidant and any inorganic byproducts.

D. Purification

Purification of the highly functionalized and often polar intermediates and the final product can be a significant challenge.

Problem 6: Difficulty in purifying the final product.

  • Q: I am struggling to purify my final oxoaporphine product to a high degree of purity. What purification techniques are most effective?

  • A: The purification of aporphine and oxoaporphine alkaloids often requires a combination of techniques.

    • Column Chromatography: Silica gel column chromatography is a standard method.[7] However, for closely related impurities, it may not be sufficient.

    • Preparative HPLC: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.[7] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and an aqueous buffer (often with a small amount of acid like formic or acetic acid) is a good starting point.[23]

    • Acid-Base Extraction: For alkaloidal compounds, exploiting their basicity through acid-base extraction can be a useful preliminary purification step to remove non-basic impurities.[24]

III. Visualizations and Data

A. Generalized Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of an oxoaporphine alkaloid, highlighting the key stages discussed in this guide.

G cluster_0 Precursor Synthesis cluster_1 Core Formation cluster_2 Final Modification cluster_3 Purification Start Starting Materials THIQ Tetrahydroisoquinoline (THIQ) Precursor Start->THIQ Bischler-Napieralski or Pictet-Spengler Reaction Aporphine Aporphine Core THIQ->Aporphine Cyclization (e.g., Pschorr, Photochemical, Oxidative Coupling) Oxoaporphine Oxoaporphine Product Aporphine->Oxoaporphine Oxidation Purified Purified Final Product Oxoaporphine->Purified Chromatography (HPLC)

Caption: Generalized workflow for oxoaporphine synthesis.

B. Troubleshooting Decision Tree for Low Yield in Cyclization

This diagram provides a logical pathway for troubleshooting low yields in the critical cyclization step.

G cluster_pschorr Pschorr Troubleshooting cluster_photo Photochemical Troubleshooting cluster_oxidative Oxidative Coupling Troubleshooting Start Low Yield in Cyclization Step Q1 Which cyclization method was used? Start->Q1 Pschorr Pschorr Cyclization Q1->Pschorr Pschorr Photo Photochemical Cyclization Q1->Photo Photochemical Oxidative Oxidative Coupling Q1->Oxidative Oxidative P1 Check Diazonium Salt Stability (Low Temp, Immediate Use) Pschorr->P1 Ph1 Optimize Reaction Conditions (Solvent, Wavelength) Photo->Ph1 O1 Screen Different Oxidants (e.g., Fe(III), V(I)) Oxidative->O1 P2 Optimize Catalyst (Cu powder, Cu(I) salts) P1->P2 Ph2 Redesign Precursor for Better Regioselectivity Ph1->Ph2 O2 Adjust Solvent and Temperature O1->O2

Caption: Decision tree for troubleshooting low cyclization yield.

C. Typical Reaction Conditions for Key Synthetic Steps

The following table summarizes typical reaction conditions for the key steps in aporphine synthesis, based on literature precedents for similar structures. These should be considered as starting points for optimization.

Reaction Step Reagents Solvent Temperature Typical Yield Range References
Bischler-Napieralski POCl₃, P₂O₅Toluene, AcetonitrileReflux50-80%[9][10][11][12][13]
Pictet-Spengler Protic or Lewis AcidDichloromethane, TolueneRoom Temp to Reflux60-90%[14][15][16][17]
Pschorr Cyclization NaNO₂, H₂SO₄; Cu powderWater, Acetone0 °C to Reflux15-50%[5][6]
Aporphine Oxidation Mn(OAc)₃, HIO₄Acetic Acid, DioxaneRoom Temp to 80 °C40-70%[8]

IV. References

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (n.d.). PubMed. --INVALID-LINK--

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (2025). ACS Publications. --INVALID-LINK--

  • Cava, M. P., et al. (1970). Photochemical Routes to Aporphines. New Syntheses of Nuciferine and Glaucine. Journal of Organic Chemistry, 35(1), 175-179. --INVALID-LINK--

  • Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors. (2025). PubMed. --INVALID-LINK--

  • Cava, M. P., et al. (1970). Photochemical Routes to Aporphines. New Syntheses of Nuciferine and Glaucinel. ElectronicsAndBooks. --INVALID-LINK--

  • Oxidation of aporphines with different reagents. (n.d.). ResearchGate. --INVALID-LINK--

  • Optimization of reaction conditions for the Pictet-Spengler synthesis. (2025). BenchChem. --INVALID-LINK--

  • The Pictet-Spengler Reaction Updates Its Habits. (2019). PubMed Central (PMC). --INVALID-LINK--

  • Optimization of Acidic Protocols for Pictet− Spengler Reaction. (2023). ResearchGate. --INVALID-LINK--

  • Troubleshooting guide for Bischler-Napieralski synthesis of isoquinoline precursors. (2025). BenchChem. --INVALID-LINK--

  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. (n.d.). --INVALID-LINK--

  • Aporphine synthesis by Pschorr cyclization of aminophenols. Improved synthesis of a thalicarpine precursor. (1972). ACS Publications. --INVALID-LINK--

  • Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. (2014). International Journal of Molecular Sciences. --INVALID-LINK--

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids. (2024). ResearchGate. --INVALID-LINK--

  • Enantioselective Gold-Catalyzed Pictet–Spengler Reaction. (2019). ACS Publications. --INVALID-LINK--

  • Pictet–Spengler reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • Bischler-Napieralski Reaction. (2025). J&K Scientific LLC. --INVALID-LINK--

  • Pschorr cyclization. (n.d.). Wikipedia. --INVALID-LINK--

  • Pschorr cyclization. (n.d.). ResearchGate. --INVALID-LINK--

  • The key steps for the synthesis of aporphine and oxoaporphine alkaloids... (n.d.). ResearchGate. --INVALID-LINK--

  • Isolation and cytotoxicity evaluation of some oxoaporphine alkaloids from Annonaceae. (2025). ResearchGate. --INVALID-LINK--

  • The Synthesis of Aporphine Alkaloids. III.1 Steric Effects in the Pschorr Cyclization. (n.d.). --INVALID-LINK--

  • Bischler-Napieralski Reaction. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Oxoisoaporphines and Aporphines: Versatile Molecules with Anticancer Effects. (2022). PubMed Central (PMC). --INVALID-LINK--

  • Bischler–Napieralski reaction. (n.d.). Wikipedia. --INVALID-LINK--

  • Pschorr Synthesis. (n.d.). Cambridge University Press. --INVALID-LINK--

  • Isolation and purification of alkaloids from medicinal plants by HPLC. (2014). International Journal of Current Microbiology and Applied Sciences. --INVALID-LINK--

  • Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. (2020). Molecules. --INVALID-LINK--

  • Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). NROChemistry. --INVALID-LINK--

  • Technical Support Center: Optimizing HPLC Separation of Aporphine Alkaloids. (2025). BenchChem. --INVALID-LINK--

  • Purification and Characterization of Aporphine Alkaloids from Leaves of Nelumbo nucifera Gaertn and Their Effects on Glucose Consumption in 3T3-L1 Adipocytes. (2014). ResearchGate. --INVALID-LINK--

  • The Isoquinoline Alkaloids. (n.d.). University of Bath's research portal. --INVALID-LINK--

  • Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application. (2022). Phytomedicine. --INVALID-LINK--

  • Can You Solve This Wild Multistep Synthesis Problem? Mastering Organic Synthesis! (2025). YouTube. --INVALID-LINK--

  • The Isoquinoline Alkaloids: Chemistry and Pharmacology. (n.d.). --INVALID-LINK--

  • Alkenes Multi-Step Synthesis Practice Problems. (n.d.). --INVALID-LINK--

  • Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. (2025). YouTube. --INVALID-LINK--

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018. (2020). PubMed Central (PMC). --INVALID-LINK--

  • 10.10: An Introduction to Multiple Step Synthesis. (2020). Chemistry LibreTexts. --INVALID-LINK--

References

Technical Support Center: Purification of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this complex molecule. Drawing upon established principles of natural product chemistry and chromatographic separation, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the successful purification of your target compound.

I. Understanding the Molecule: Anticipating the Challenges

This compound is a structurally complex oxoaporphine alkaloid isolated from Thalictrum elegans.[1] Its purification is often hampered by its low natural abundance and the presence of structurally similar alkaloids within the plant matrix.[2][3] The multiple methoxy and a hydroxyl group in its structure influence its solubility and potential for side reactions, which are key considerations during the development of a purification strategy. This molecule is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

II. Troubleshooting Guide: From Crude Extract to Pure Compound

This section addresses specific problems you may encounter during the purification of this compound.

Problem 1: Low Yield of the Target Alkaloid in the Crude Extract

Symptoms: After initial extraction and solvent partitioning, quantitative analysis (e.g., HPLC-UV or LC-MS) of your crude extract shows a very low concentration of the desired oxoaporphine.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Cell Lysis and Extraction 1. Optimize Grinding: Ensure the plant material (Thalictrum elegans) is finely powdered to maximize the surface area for solvent penetration. Incomplete grinding can leave a significant portion of the alkaloids trapped within the plant cells. 2. Solvent Selection: While a standard methanol or ethanol extraction is common for alkaloids, the polarity of this specific oxoaporphine suggests that a sequential extraction with solvents of increasing polarity might be beneficial. Start with a non-polar solvent like hexane to remove lipids and chlorophyll, followed by a more polar solvent like dichloromethane or ethyl acetate to extract the target alkaloid.[3] 3. Extraction Technique: Consider using ultrasonication or soxhlet extraction to enhance the extraction efficiency compared to simple maceration. These techniques use energy to disrupt cell walls and improve solvent penetration.
Alkaloid Degradation during Extraction 1. pH Control: The phenolic hydroxyl group on the benzyloxy moiety can be susceptible to oxidation, especially at basic pH. Maintain a slightly acidic to neutral pH during extraction to prevent degradation.[4] 2. Temperature Management: Avoid excessive heat during solvent evaporation. Use a rotary evaporator at a reduced pressure and a water bath temperature below 40°C.[4] Some oxoaporphine alkaloids can be thermolabile.
Loss during Liquid-Liquid Partitioning 1. Precise pH Adjustment: During acid-base partitioning, ensure the pH is carefully controlled. To extract the basic alkaloid into the aqueous acidic phase, the pH should be around 2-3. For the back-extraction into an organic solvent, the pH of the aqueous layer should be adjusted to 9-10 to ensure the alkaloid is in its free base form.[3] Use a calibrated pH meter for accurate measurements. 2. Emulsion Formation: Emulsions can trap your compound at the interface. To break emulsions, you can add brine, gently swirl instead of vigorously shaking, or centrifuge the mixture.
Problem 2: Co-elution with Structurally Similar Impurities during Chromatography

Symptoms: Your collected fractions from column chromatography show multiple spots on TLC with very close Rf values, or your HPLC chromatogram shows overlapping peaks, even after initial purification.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Scientific Rationale
Inadequate Chromatographic Resolution 1. Stationary Phase Selection: If using normal phase chromatography (silica gel), consider switching to a different stationary phase like alumina, which offers different selectivity based on the Lewis acidity of the support. For reverse-phase HPLC, try a different column chemistry (e.g., a phenyl-hexyl column instead of a standard C18) to exploit different separation mechanisms like pi-pi interactions. 2. Mobile Phase Optimization: For normal phase, a shallow gradient of a polar modifier (e.g., methanol) in a non-polar solvent (e.g., dichloromethane) can improve separation. For reverse-phase, systematically vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. A slight change in pH can alter the ionization state of the phenolic hydroxyl group, leading to a significant change in retention time.
Presence of Isomeric Impurities 1. High-Resolution Techniques: For challenging separations, consider preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC). HSCCC is a liquid-liquid chromatography technique that avoids a solid support, minimizing irreversible adsorption and improving the recovery of sensitive compounds.[4] 2. Recrystallization: If a semi-pure fraction can be obtained, recrystallization is a powerful technique for final purification. Experiment with different solvent systems (e.g., ethyl acetate/hexane, acetone/water) to find conditions that favor the crystallization of the target compound, leaving impurities in the mother liquor.

Purification Workflow Diagram:

Purification_Workflow Start Crude Plant Material (Thalictrum elegans) Grinding Fine Grinding Start->Grinding Extraction Solvent Extraction (e.g., Dichloromethane/Methanol) Grinding->Extraction Partitioning Acid-Base Liquid-Liquid Partitioning Extraction->Partitioning Crude_Alkaloid Crude Alkaloid Extract Partitioning->Crude_Alkaloid Column_Chromo Silica Gel Column Chromatography Crude_Alkaloid->Column_Chromo Fractions Semi-pure Fractions Column_Chromo->Fractions Prep_HPLC Preparative HPLC (C18, gradient elution) Fractions->Prep_HPLC Pure_Compound Pure Compound (>98%) Prep_HPLC->Pure_Compound

Caption: A general workflow for the purification of this compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal starting material for isolating this alkaloid? A1: The primary source for this compound is the plant Thalictrum elegans.[1] It is crucial to use authenticated and properly dried plant material to ensure a good starting yield and minimize the presence of degradation products.

Q2: How can I confirm the identity and purity of my final product? A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation and purity assessment. This includes:

  • 1D and 2D NMR (¹H, ¹³C, COSY, HSQC, HMBC): To confirm the chemical structure and connectivity of the molecule.[1]

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and elemental composition.[1]

  • HPLC-UV/MS: To assess purity. A pure compound should show a single, sharp peak. The UV spectrum can also be compared to literature data if available.

  • Infrared (IR) Spectroscopy: To identify key functional groups.[1]

Q3: My purified compound appears to be degrading upon storage. What are the recommended storage conditions? A3: Given the presence of a phenolic hydroxyl group, the compound may be susceptible to oxidation. For long-term storage, it is recommended to store the compound as a dry powder at -20°C under an inert atmosphere (e.g., argon or nitrogen).[5] If stored in solution, use a non-protic solvent like DMSO and store at -80°C.[5] Avoid repeated freeze-thaw cycles.

Troubleshooting Decision Tree:

Troubleshooting_Decision_Tree decision decision issue issue Start Purification Attempt Check_Yield Low Yield? Start->Check_Yield Check_Purity Low Purity? Check_Yield->Check_Purity No Optimize_Extraction Optimize Extraction & Partitioning Check_Yield->Optimize_Extraction Yes Success Purification Successful Check_Purity->Success No Refine_Chromo Refine Chromatography or try alternative method Check_Purity->Refine_Chromo Yes Optimize_Extraction->Start Refine_Chromo->Start

Caption: A decision tree for troubleshooting common purification issues.

IV. Experimental Protocols

Protocol 1: General Acid-Base Extraction
  • Extraction: Macerate 100 g of dried, powdered Thalictrum elegans with 500 mL of 1% HCl in methanol for 24 hours at room temperature.

  • Filtration: Filter the extract and repeat the extraction process twice more with fresh acidic methanol.

  • Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure.

  • Acid-Base Partitioning: a. Redissolve the residue in 200 mL of 5% aqueous HCl. b. Wash the acidic solution with 3 x 100 mL of dichloromethane to remove neutral and acidic compounds. c. Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium hydroxide. d. Extract the liberated alkaloids with 4 x 100 mL of dichloromethane. e. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid extract.

Protocol 2: Preparative HPLC Purification
  • Column: C18, 10 µm, 250 x 20 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, increase to 70% B over 40 minutes.

  • Flow Rate: 15 mL/min

  • Detection: 254 nm

  • Injection: Dissolve the semi-purified fraction in a minimal amount of DMSO and inject onto the column. Collect fractions based on the chromatogram and analyze by TLC or analytical HPLC.

V. References

  • BioCrick. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The key steps for the synthesis of aporphine and oxoaporphine alkaloids.... Retrieved from --INVALID-LINK--

  • AbMole. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (2014). Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives. Retrieved from --INVALID-LINK--

  • PubMed. (2014). Design, synthesis and anticancer activity of oxoaporphine alkaloid derivatives. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Isolation and cytotoxicity evaluation of some oxoaporphine alkaloids from Annonaceae. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Isolation of Minor Steroidal Alkaloids. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of Aconitum Alkaloids. Retrieved from --INVALID-LINK--

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Alkaloids: Isolation and purification. Retrieved from --INVALID-LINK--

References

"Overcoming solubility issues of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine in aqueous solutions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising oxoaporphine alkaloid in aqueous solutions. As a complex heterocyclic compound, its inherent hydrophobicity presents a significant hurdle for in vitro and in vivo experimental setups. This resource provides in-depth troubleshooting strategies, step-by-step protocols, and answers to frequently asked questions to help you achieve consistent and reliable experimental outcomes.

Understanding the Challenge: The Physicochemical Properties of an Oxoaporphine Alkaloid

This compound is an oxoaporphine alkaloid isolated from Thalictrum elegans.[1][2] Its structure, rich in methoxy groups, contributes to its lipophilic nature, making it readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, and Acetone, but poorly soluble in aqueous media.[1] This characteristic is common among alkaloids, which are nitrogen-containing organic compounds.[3][4] Overcoming this solubility issue is the first critical step for any aqueous-based biological assay.

Troubleshooting Guide: Step-by-Step Solubilization Protocols

This section provides a series of systematic approaches to enhance the aqueous solubility of this compound. It is recommended to start with the simplest method (pH adjustment) and proceed to more complex formulations as required by your experimental design.

Method 1: pH-Dependent Solubility and Salt Formation

The 'Why': Alkaloids are typically basic compounds due to the presence of a nitrogen atom, and their ionization state is dependent on the pH of the solution.[4][5] By protonating the nitrogen atom in an acidic environment, the alkaloid can be converted into a more soluble salt form.[3][6][7]

Experimental Protocol:

  • Initial Stock Preparation: Prepare a high-concentration stock solution (e.g., 10-20 mM) of the compound in an appropriate organic solvent like DMSO.

  • Aqueous Buffer Selection: Choose a biocompatible acidic buffer system (e.g., citrate buffer, phosphate buffer) with a pH below the compound's pKa. If the pKa is unknown, start with a pH of 4.0-5.0.

  • Titration and Observation: While vortexing, slowly add small aliquots of the DMSO stock solution to the acidic buffer.

  • Solubility Assessment: Visually inspect for any precipitation. If the solution remains clear, you can proceed with your experiment. If precipitation occurs, the concentration of the compound exceeds its solubility at that pH.

  • pH Optimization: If solubility is still limited, you can systematically test a range of pH values (e.g., from 3.0 to 6.0) to find the optimal pH for solubilization.

dot

Caption: Workflow for pH-dependent solubilization.

Method 2: Utilizing Cosolvent Systems

The 'Why': Cosolvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar compounds by reducing the polarity of the aqueous medium.[8][9] This is a widely used and straightforward technique in early drug development.[10]

Commonly Used Cosolvents in Biological Research:

CosolventPropertiesTypical Concentration Range
Ethanol Biocompatible at low concentrations.1-10% (v/v)
Propylene Glycol (PG) Low toxicity, often used in parenteral formulations.5-20% (v/v)
Polyethylene Glycol (PEG 300/400) Low molecular weight PEGs are effective solubilizers.[11]10-30% (v/v)
Glycerin A viscous, non-toxic solvent.5-25% (v/v)

Experimental Protocol:

  • Prepare Cosolvent-Aqueous Buffer Mixtures: Create a series of aqueous buffer solutions (at a physiologically relevant pH, e.g., 7.4) containing different percentages of your chosen cosolvent (e.g., 5%, 10%, 20% PG).

  • Prepare Compound Stock: Dissolve the compound in the neat cosolvent (e.g., 100% PG) to create a high-concentration stock.

  • Dilution Series: Add the cosolvent stock solution to the corresponding cosolvent-buffer mixtures to achieve your desired final concentrations.

  • Assess Solubility: Observe for any signs of precipitation over a relevant time course (e.g., immediately, 1 hour, 4 hours) at the intended experimental temperature.

  • Toxicity Control: Always run a vehicle control (the cosolvent-buffer mixture without the compound) in your biological assays to account for any effects of the cosolvent itself.

Method 3: Complexation with Cyclodextrins

The 'Why': Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12] They can encapsulate poorly soluble molecules, like our aporphine alkaloid, forming an inclusion complex that is water-soluble.[13][14][15]

dot

Caption: Encapsulation of a hydrophobic drug by a cyclodextrin.

Choosing the Right Cyclodextrin:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity. A very common choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Negatively charged, which can enhance interaction with positively charged compounds.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity but can extract cholesterol from cell membranes. Use with caution in cell-based assays.

Experimental Protocol:

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your aqueous buffer to make a stock solution (e.g., 20-40% w/v).

  • Add the Compound: Add the solid powder of the aporphine alkaloid directly to the cyclodextrin solution.

  • Facilitate Complexation: Stir or sonicate the mixture at room temperature or with gentle heating (e.g., 37-40°C) for several hours to overnight to allow for the formation of the inclusion complex.

  • Sterile Filtration: Pass the solution through a 0.22 µm filter to remove any undissolved particles and to sterilize the solution for cell culture use.

  • Determine Concentration: Use a validated analytical method (e.g., HPLC-UV) to accurately determine the final concentration of the solubilized compound.

Frequently Asked Questions (FAQs)

Q1: I see some initial precipitation when adding my DMSO stock to the buffer. What should I do first?

A1: This is a common issue known as "crashing out." First, try slowing down the rate of addition while increasing the mixing energy (e.g., faster vortexing). If that doesn't work, you are likely exceeding the compound's solubility limit. Your options are to either decrease the final concentration of the compound or increase the solubilizing power of your vehicle by using one of the methods described above (e.g., add a cosolvent or lower the pH).

Q2: Can I combine these solubilization methods?

A2: Absolutely. Combining methods is often a powerful strategy. For instance, you could use a low percentage of a cosolvent like propylene glycol in an acidic buffer. This can have a synergistic effect on solubility. Another common combination is using cyclodextrins in a buffered solution.

Q3: My compound seems to dissolve initially but then precipitates over time in my cell culture media. Why is this happening?

A3: This suggests a stability issue or that the compound is precipitating due to interactions with media components (e.g., proteins in fetal bovine serum). Ensure your final DMSO concentration is low (typically <0.5%) as higher concentrations can cause precipitation when diluted. If the problem persists, using a cyclodextrin formulation can often improve the stability of the compound in complex biological media.

Q4: Are there other, more advanced methods if these fail?

A4: Yes, for more challenging cases, particularly for in vivo studies, advanced formulation strategies can be employed. These include creating nanosuspensions, which are sub-micron colloidal dispersions of the pure drug, or lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[16][17][18][19] These methods typically require specialized equipment and expertise.

Q5: How do I know which method is best for my specific experiment?

A5: The choice depends on the constraints of your assay. For cell-based assays, minimizing vehicle toxicity is paramount, making pH adjustment and cyclodextrins excellent first choices. For in vivo pharmacokinetic studies, the formulation must be biocompatible and stable in circulation, where cosolvents and nanosuspensions are frequently used. Always validate that your chosen solubilization method does not interfere with your experimental endpoint.

References

"Optimizing dosage for in vitro studies of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing In Vitro Studies for Novel Oxoaporphine Alkaloids

A Note from the Senior Application Scientist: The specific compound "1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine" does not appear in publicly available scientific literature. This guide has been developed to address the common challenges encountered when working with novel oxoaporphine alkaloids, a class of compounds known for their potent biological activities. The principles, protocols, and troubleshooting advice provided herein are synthesized from established research on structurally similar aporphine and oxoaporphine alkaloids. This resource is intended to provide a robust framework for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the likely mechanism of action for this class of compounds?

A1: Oxoaporphine alkaloids are well-documented as potent cytotoxic agents. Their primary mechanism often involves interaction with DNA.[1] Key activities include:

  • DNA Intercalation: The planar, aromatic structure of the oxoaporphine core allows it to insert between DNA base pairs, disrupting DNA replication and transcription.[2][3]

  • Topoisomerase Inhibition: Many derivatives inhibit topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication.[2] This leads to DNA strand breaks and apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Some aporphine alkaloids can induce cell death by promoting the generation of ROS.[1]

Understanding these potential mechanisms is crucial for selecting appropriate downstream assays (e.g., DNA fragmentation assays, cell cycle analysis, or ROS detection).

Q2: What solvent should I use to prepare a stock solution?

A2: Due to their heterocyclic aromatic structure, oxoaporphine alkaloids are typically poorly soluble in aqueous solutions.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the standard solvent for creating high-concentration stock solutions.

  • Important Consideration: When diluting the DMSO stock into your aqueous cell culture medium, ensure the final concentration of DMSO does not exceed a level that is toxic to your specific cell line, typically recommended to be below 0.5% and often kept at or below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration as your highest treatment dose) in your experiments.

Q3: What is a reasonable starting concentration range for a preliminary cytotoxicity screen?

A3: Based on published data for a variety of oxoaporphine alkaloids, a wide range of cytotoxic potencies has been observed. A broad preliminary screen is recommended.

  • Initial Broad Range: A logarithmic dilution series from 0.01 µM to 100 µM is a robust starting point. Studies have reported IC50 values for different derivatives ranging from nanomolar to high micromolar concentrations.[4][5][6][7][8] For example, some derivatives show potent activity with IC50 values around 7-30 µM, while others can be even more potent.[4][5][6]

  • Positive Control: Include a well-characterized cytotoxic agent like Doxorubicin or Cisplatin to validate assay performance.[4]

Q4: How should I store the compound (powder and stock solution)?

A4: Alkaloids can be sensitive to light and temperature.

  • Solid Form: Store the powder desiccated at -20°C and protected from light.

  • Stock Solution: Aliquot your high-concentration DMSO stock into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, thaw the aliquot completely and vortex gently to ensure homogeneity.

Troubleshooting Guides

Scenario 1: The compound precipitates in the cell culture medium.

  • Question: I diluted my DMSO stock into the medium, but I see visible crystals or cloudiness. What should I do?

  • Answer & Solution:

    • Check Final DMSO Concentration: Ensure it is within the recommended limits (<0.5%).

    • Reduce Final Compound Concentration: The solubility limit in the aqueous medium may have been exceeded. Your highest test concentration may need to be lowered.

    • Pre-warm the Medium: Before adding the compound stock, ensure your cell culture medium is at 37°C. Adding a cold stock to warm medium can sometimes cause precipitation.

    • Method of Dilution: Instead of adding a small volume of high-concentration stock directly to a large volume of medium, perform serial dilutions. First, dilute the DMSO stock into a smaller volume of medium, vortex gently, and then add this intermediate dilution to your final culture volume. This gradual dilution can prevent shocking the compound out of solution.

Scenario 2: I'm not observing any cytotoxic effect, even at high concentrations.

  • Question: I've tested up to 100 µM for 48 hours, but my cell viability is still over 90%. Is the compound inactive?

  • Answer & Solution:

    • Extend Exposure Time: Cytotoxicity may be time-dependent. If a 24 or 48-hour incubation shows no effect, extend the treatment period to 72 hours.[9]

    • Verify Compound Integrity: Confirm that the compound has not degraded. If possible, use a freshly prepared stock solution.

    • Consider Cell Line Resistance: Some cell lines may be inherently resistant to certain mechanisms of action. For example, cells overexpressing efflux pumps like BCRP (ABCG2) can actively remove the compound, preventing it from reaching its intracellular target.[10] Consider testing a different cell line with a different genetic background.

    • Assay Interference: Ensure the compound itself does not interfere with your viability assay readout. For example, some compounds can interfere with the absorbance or fluorescence of reagents like MTT or resazurin. Run a control with the compound in cell-free medium to check for direct chemical reactions with the assay reagents.

Scenario 3: I'm seeing high variability between my replicate wells.

  • Question: My dose-response curve is not smooth, and the error bars are very large. How can I improve my precision?

  • Answer & Solution:

    • Ensure Homogeneous Solution: After diluting the compound into the medium, vortex the solution thoroughly before adding it to the cells. Inadequate mixing is a common source of variability.

    • Plating Uniformity: Ensure your cells are seeded evenly across the plate. Pay special attention to the "edge effect," where wells on the perimeter of a plate can evaporate faster. To mitigate this, consider not using the outermost wells for data collection and filling them with sterile PBS or medium instead.

    • Pipetting Accuracy: Use calibrated pipettes and be consistent with your technique. When adding the compound, ensure the pipette tip is below the surface of the medium to avoid loss of volume on the well wall.

    • Cell Health: Use cells that are in the logarithmic growth phase and have a high viability (>95%) at the time of plating. Stressed or overly confluent cells will respond inconsistently.

Experimental Protocols & Data

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (10 mM):

    • Calculate the mass of the compound needed to make a 10 mM solution in high-purity DMSO (e.g., for a compound with a MW of 500 g/mol , dissolve 5 mg in 1 mL of DMSO).

    • Warm the vial slightly and vortex until the powder is completely dissolved.

    • Centrifuge briefly to pull all liquid down.

    • Aliquot into light-protected, single-use microfuge tubes and store at -80°C.

  • Working Solutions:

    • Thaw one aliquot of the 10 mM stock solution.

    • Perform serial dilutions in cell culture medium to achieve the final desired concentrations for your experiment.

    • Crucially: Ensure the DMSO concentration remains constant across all treatment groups, including a "vehicle only" control.

Protocol 2: MTT Cytotoxicity Assay Workflow
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Remove the seeding medium and replace it with 100 µL of medium containing the desired concentrations of the oxoaporphine alkaloid (e.g., 0.01 to 100 µM) or vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[9]

  • MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well.

  • Readout: Gently agitate the plate to ensure all formazan crystals are dissolved. Read the absorbance at 570 nm using a plate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability) and plot the results to determine the IC50 value.

Table 1: Representative In Vitro Cytotoxicity of Aporphine Alkaloids

This table summarizes published IC50 values for various aporphine alkaloids to provide a general reference for expected potency.

Compound ClassCompound NameCell LineIC50 ValueReference
AporphineNantenineSMMC-7721 (Liver Cancer)70.08 µM[4]
AporphineCorytuberineSMMC-7721 (Liver Cancer)73.22 µM[4]
AporphineNorushinsunineA-549, K-562, HeLa, MDA-MB7.4 - 8.8 µg/mL[5]
OxoaporphineLiriodenineLeishmania donovani26.16 µM[6]
OxoaporphineLysicamineHCT116 (Colon Cancer)22.79 µM[11]
Colchicine Derivative10-MethylthiocolchicineSKOV-3 (Ovarian Cancer)8 nM[8]

Visualizations

Experimental Workflow Diagram

This diagram outlines the logical flow of a dose-response cytotoxicity experiment.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare 10 mM Stock in DMSO serial Create Serial Dilutions in Culture Medium stock->serial treat Treat Cells with Compound Dilutions serial->treat seed Seed Cells in 96-Well Plate seed->treat incubate Incubate for 48-72 hours treat->incubate assay Perform Viability Assay (e.g., MTT) incubate->assay read Read Plate (Absorbance) assay->read calc Calculate IC50 Value read->calc

Caption: Workflow for a typical in vitro dose-response cytotoxicity study.

Potential Mechanism of Action

This diagram illustrates the proposed mechanism of action for many oxoaporphine alkaloids.

G cluster_nucleus Cell Nucleus Compound Oxoaporphine Alkaloid (Planar Structure) DNA Nuclear DNA Compound->DNA Intercalation Topo Topoisomerase I Compound->Topo Inhibition DNA->Topo creates torsional strain Replication DNA Replication Fork Stalls Topo->Replication Breaks Double-Strand Breaks Replication->Breaks Apoptosis Apoptosis (Cell Death) Breaks->Apoptosis

Caption: Proposed mechanism involving DNA intercalation and topoisomerase inhibition.

References

"Minimizing degradation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine during storage"

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals working with 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. Here, we provide in-depth technical guidance to minimize degradation during storage and offer troubleshooting advice for common experimental challenges. Our recommendations are grounded in established principles of organic chemistry and best practices for handling complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: The degradation of this oxoaporphine alkaloid is primarily influenced by environmental factors such as temperature, light, oxygen, and humidity.[1] The complex structure, featuring multiple methoxy groups, a phenolic hydroxyl group, and a benzyloxy ether linkage, presents several potential sites for chemical degradation. Key degradation pathways to consider are oxidation, hydrolysis, and photolysis.

Q2: I've noticed a color change in my solid sample. Is this an indication of degradation?

A2: Yes, a change in color, such as darkening or the appearance of discoloration, can be a visual indicator of chemical degradation. This is often associated with oxidative processes, particularly involving the phenolic hydroxyl group, which can form colored quinone-type byproducts. It is recommended to analytically assess the purity of the sample if a color change is observed.

Q3: Is it better to store the compound as a solid or in a solvent?

A3: For long-term storage, it is generally recommended to store the compound as a solid under the recommended conditions to minimize solvent-mediated degradation. Solutions should be prepared fresh for experiments whenever possible. If stock solutions are necessary, they should be stored at low temperatures for a limited duration.

Q4: How many freeze-thaw cycles can a solution of this compound in DMSO tolerate?

A4: While many compounds are stable through multiple freeze-thaw cycles in DMSO, repeated cycling can introduce moisture and potentially lead to degradation or precipitation.[2][3][4] It is best to minimize freeze-thaw cycles. We recommend aliquoting stock solutions into single-use volumes to avoid repeated temperature fluctuations.[5] If repeated use from a single stock is unavoidable, a maximum of 5-10 cycles should be considered a cautious limit, with purity verification recommended after several cycles.

Q5: What are the initial signs of degradation I should look for in my analytical data (e.g., HPLC, LC-MS)?

A5: The initial signs of degradation in a chromatogram would be the appearance of new, smaller peaks, often eluting before or after the main compound peak. You may also observe a decrease in the peak area of the parent compound over time. In mass spectrometry data, you might detect ions corresponding to potential degradation products (e.g., from hydrolysis or oxidation).

Troubleshooting Guide

Issue 1: Appearance of Unexpected Peaks in Chromatographic Analysis
  • Possible Cause 1: Degradation due to Improper Storage.

    • Troubleshooting Steps:

      • Verify the storage conditions of your sample against the recommended guidelines (see table below).

      • Analyze a freshly prepared sample from a new vial, if available, to compare with the suspect sample.

      • Consider performing a forced degradation study (see protocol below) to help identify if the new peaks correspond to known degradation products.

  • Possible Cause 2: Contamination.

    • Troubleshooting Steps:

      • Analyze a solvent blank to rule out contamination from the solvent or analytical system.

      • Ensure all glassware and equipment used for sample preparation are scrupulously clean.

Issue 2: Loss of Biological Activity or Inconsistent Experimental Results
  • Possible Cause: Compound Degradation.

    • Troubleshooting Steps:

      • Assess the purity of your compound using a suitable analytical method like HPLC-UV or LC-MS.

      • Prepare fresh solutions from a solid sample that has been stored correctly.

      • If using a stock solution, verify its concentration and purity. Consider that prolonged storage in solution, even at low temperatures, can lead to gradual degradation.

Potential Degradation Pathways

The molecular structure of this compound suggests several potential degradation pathways under suboptimal storage conditions. Understanding these can aid in troubleshooting and developing appropriate handling procedures.

G cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products A Parent Compound B Oxidation (Phenolic Hydroxyl Group) A->B O2, light, metal ions C Hydrolysis (Ether Linkages) A->C H2O (acid/base catalysis) D Photodegradation (Aromatic System) A->D UV/Visible light E Quinone-type Products B->E F Cleavage of Methoxy Groups C->F G Cleavage of Benzyloxy Group C->G

Caption: Potential degradation pathways for the target compound.

Recommended Storage Conditions

To ensure the long-term stability of this compound, we recommend the following storage conditions:

Form Temperature Atmosphere Light Conditions Container Duration
Solid -20°CInert gas (Argon or Nitrogen)In the darkTightly sealed, amber glass vialLong-term
Solution in DMSO -20°C or -80°CInert gas (Argon or Nitrogen)In the darkTightly sealed, amber glass vialShort to medium-term
Solution in other organic solvents -20°C or -80°CInert gas (Argon or Nitrogen)In the darkTightly sealed, amber glass vialShort-term

Experimental Protocols

Protocol 1: Assessment of Compound Stability by HPLC-UV

This protocol provides a framework for monitoring the stability of the compound over time.

Objective: To quantify the purity of this compound and detect the formation of degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid

  • HPLC system with a UV detector

  • C18 analytical column

Methodology:

  • Preparation of Mobile Phase: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Preparation of Standard Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or methanol) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions.

    • Inject a known volume of the standard solution.

    • Run the HPLC method and monitor the chromatogram at a suitable wavelength (e.g., 280 nm or determined by UV scan).

  • Data Analysis:

    • Integrate the peak area of the parent compound and any new peaks that appear.

    • Calculate the percentage purity of the compound.

    • For stability studies, repeat the analysis at regular intervals (e.g., weekly, monthly) and compare the chromatograms.

G A Prepare Mobile Phase & Standard Solution B Equilibrate HPLC System A->B C Inject Sample B->C D Run HPLC Method C->D E Monitor at UV Wavelength D->E F Integrate Peaks & Calculate Purity E->F G Compare with Previous Data F->G

Caption: Workflow for HPLC-based stability assessment.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to understand its degradation profile.

Objective: To generate degradation products and assess the stability-indicating nature of the analytical method.

Methodology:

  • Prepare Stock Solutions: Prepare several aliquots of a stock solution of the compound.

  • Stress Conditions: Subject the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.

    • Thermal Degradation: Incubate the solid compound at 105°C for 24 hours.

  • Neutralization and Analysis:

    • Neutralize the acidic and basic samples.

    • Analyze all samples by HPLC-UV and LC-MS to identify and characterize the degradation products.

References

Technical Support Center: Troubleshooting Inconsistent Results in Cytotoxicity Assays with Oxoaporphine Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

<_>

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistent results when performing cytotoxicity assays with oxoaporphine alkaloids. As a class of natural products with potent biological activities, oxoaporphine alkaloids present unique challenges in standardized in vitro assays.[1][2] This resource provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter during your experiments. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the accuracy and reproducibility of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses fundamental questions about the interaction between oxoaporphine alkaloids and common cytotoxicity assays.

Q1: We are observing significant well-to-well and plate-to-plate variability in our MTT assay results with an oxoaporphine alkaloid. What are the likely causes?

Inconsistent results in MTT assays when testing plant-derived compounds like oxoaporphine alkaloids are a common challenge.[3] The variability can stem from several factors related to both the compound's properties and the assay's mechanism.

  • Compound-Specific Issues:

    • Solubility and Precipitation: Oxoaporphine alkaloids can have poor solubility in aqueous culture media, especially at higher concentrations.[4][5] If the compound precipitates out of solution, it will not be bioavailable to the cells, leading to an underestimation of its cytotoxicity. This precipitation can be inconsistent across wells, leading to high variability.

    • Direct Reduction of MTT: As redox-active molecules, some plant extracts and their components can directly reduce the MTT tetrazolium salt to formazan, independent of cellular enzymatic activity.[6][7][8] This leads to a false-positive signal, making the compound appear less toxic than it is.

    • Color Interference: Many oxoaporphine alkaloids are colored compounds.[9] This inherent color can interfere with the spectrophotometric reading of the formazan product, leading to inaccurate absorbance measurements.[10][11][12]

  • Assay and Cell Culture-Related Issues:

    • Cell Seeding Density: Inconsistent cell numbers across wells is a major source of variability.[13][14][15]

    • Cell Health and Passage Number: Using cells at a high passage number or cells that are not in the logarithmic growth phase can lead to inconsistent metabolic activity and responses to the test compound.[13][16]

    • Incubation Times: Variability in the timing of cell seeding, compound treatment, and reagent addition can all contribute to inconsistent results.[14][16]

Q2: Our oxoaporphine alkaloid appears to be highly cytotoxic in the MTT assay, but we don't observe corresponding morphological changes in the cells under the microscope. Why might this be?

This discrepancy often points to assay interference rather than true cytotoxicity. The MTT assay measures metabolic activity, specifically the activity of mitochondrial dehydrogenases, as a proxy for cell viability.[6][17] However, it doesn't directly measure cell death.

  • Mitochondrial Inhibition: The compound might be inhibiting mitochondrial function without immediately causing cell death. This would lead to a decrease in MTT reduction and an apparent cytotoxic effect, even though the cells may still be intact.

  • Artifacts of the MTT Assay: As mentioned previously, the compound could be directly interacting with the MTT reagent or the formazan product. Some compounds can also be cytotoxic only after prolonged exposure, and the morphological changes may not be apparent within the timeframe of the assay.[18]

To confirm true cytotoxicity, it is crucial to use an orthogonal method that measures a different cell death marker.

Q3: What are the primary mechanisms of action for oxoaporphine alkaloids that could influence cytotoxicity assay results?

Understanding the mechanism of action is key to designing robust experiments. Oxoaporphine alkaloids are known to exert their cytotoxic effects through several mechanisms:

  • DNA Intercalation and Topoisomerase Inhibition: Many oxoaporphine derivatives are planar molecules that can intercalate into DNA, disrupting DNA replication and transcription.[19][20] They can also inhibit topoisomerase enzymes, which are crucial for managing DNA topology, leading to DNA damage and apoptosis.[2][19]

  • Generation of Reactive Oxygen Species (ROS): Some oxoaporphine alkaloids can induce oxidative stress by generating ROS, which can damage cellular components and trigger apoptosis.

  • Mitochondrial Dysfunction: As mentioned, these compounds can interfere with mitochondrial function, leading to a decrease in ATP production and the release of pro-apoptotic factors.

These mechanisms can directly impact the readouts of various cytotoxicity assays. For example, a compound that primarily induces apoptosis might show a stronger effect in an assay that measures caspase activity compared to one that measures membrane integrity.

Section 2: Troubleshooting Guides - Step-by-Step Solutions

This section provides detailed troubleshooting protocols for common problems encountered during cytotoxicity assays with oxoaporphine alkaloids.

Problem 1: High Background Signal or False Positives in MTT/XTT Assays

Symptoms:

  • Untreated control wells show a high absorbance reading.

  • The test compound appears to increase cell viability at certain concentrations.

  • High absorbance readings are observed in cell-free wells containing the compound and MTT reagent.

Causality: This is often due to the direct reduction of the tetrazolium salt by the oxoaporphine alkaloid.[6]

Troubleshooting Workflow:

A Start: High Background in MTT Assay B Perform Cell-Free Control: Incubate compound with MTT reagent in cell-free media. A->B C Is there a color change (purple formazan formation)? B->C D YES: Compound directly reduces MTT. MTT assay is unreliable. C->D Yes E NO: Interference is likely cell-mediated or due to other factors. C->E No F Switch to an Orthogonal Assay: - LDH (membrane integrity) - Neutral Red (lysosomal integrity) - Crystal Violet (cell number) D->F G Consider Color Interference: Run a parallel plate with compound but without MTT reagent. Subtract background absorbance. E->G H Re-evaluate Results with New Assay Method. F->H G->H

Caption: Troubleshooting workflow for high background in MTT assays.

Detailed Protocol: Cell-Free Interference Check

  • Plate Setup: Prepare a 96-well plate without cells.

  • Compound Addition: Add your oxoaporphine alkaloid at the same concentrations used in your cytotoxicity assay to the wells containing only cell culture medium.

  • MTT Reagent: Add the MTT reagent to each well as you would in a standard assay.

  • Incubation: Incubate the plate for the same duration as your typical MTT assay.

  • Read Absorbance: Read the absorbance at the appropriate wavelength.

  • Analysis: If you observe a significant increase in absorbance in the wells with the compound compared to the medium-only control, it confirms direct reduction of MTT.

Problem 2: Compound Precipitation in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the treatment wells, especially at higher concentrations.

  • Inconsistent results and large error bars.

Causality: Poor solubility of the alkaloid in the aqueous environment of the cell culture medium.[4][5]

Troubleshooting Steps:

  • Solvent Optimization:

    • Initial Stock Solution: Dissolve the oxoaporphine alkaloid in a suitable organic solvent like DMSO at a high concentration.

    • Final Concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[16]

  • Solubility Testing:

    • Before performing the cytotoxicity assay, test the solubility of your compound in the cell culture medium at the highest desired concentration.

    • Visually inspect for any precipitation after a short incubation period at 37°C.

  • Use of a Co-solvent or Surfactant:

    • In some cases, a small amount of a biocompatible co-solvent or surfactant can help to improve solubility. However, this must be carefully validated to ensure it does not have its own cytotoxic effects.

Table 1: Recommended Solvent Concentrations for Cell Culture Assays

SolventRecommended Final ConcentrationNotes
DMSO< 0.5% (v/v)Most common solvent, but can be toxic at higher concentrations.
Ethanol< 0.5% (v/v)Can be more volatile than DMSO.
MethanolNot RecommendedGenerally more toxic to cells than DMSO or ethanol.
Problem 3: Discrepancy Between Different Cytotoxicity Assays

Symptoms:

  • A compound shows high cytotoxicity in a metabolic assay (e.g., MTT) but low cytotoxicity in a membrane integrity assay (e.g., LDH release).

Causality: The compound may have a cytostatic effect (inhibiting proliferation) rather than a cytotoxic effect (killing cells), or it may be interfering with one of the assays.[21]

Troubleshooting Decision Tree:

A Start: Discrepant Results Between MTT and LDH Assays B Hypothesis 1: Assay Interference A->B C Hypothesis 2: Cytostatic vs. Cytotoxic Effect A->C D Perform Cell-Free Controls for both MTT and LDH assays. B->D H Perform a Cell Proliferation Assay: (e.g., BrdU incorporation or cell counting over time) C->H E Does the compound interfere with either assay? D->E F YES: Choose a non-interfering assay. Consider Neutral Red or Crystal Violet. E->F Yes G NO: Interference is unlikely. E->G No I Does the compound inhibit cell proliferation without significant cell death? H->I J YES: The effect is likely cytostatic. I->J Yes K NO: The effect is likely cytotoxic, but with a mechanism not detected by the LDH assay in the given timeframe. I->K No

Caption: Decision tree for resolving discrepant assay results.

Section 3: Recommended Protocols for Alternative Cytotoxicity Assays

Given the potential for interference with tetrazolium-based assays, it is highly recommended to confirm cytotoxicity results with at least one orthogonal method.

Protocol 1: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from cells with damaged plasma membranes, a hallmark of necrosis.

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which then reacts with a tetrazolium salt to produce a colored formazan product. The amount of formazan is proportional to the amount of LDH released.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the oxoaporphine alkaloid for the desired time period.

  • Controls:

    • Vehicle Control: Cells treated with the same concentration of solvent used for the compound.

    • Spontaneous LDH Release (Negative Control): Untreated cells.[22]

    • Maximum LDH Release (Positive Control): Cells treated with a lysis buffer to induce 100% cell death.[23]

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well without disturbing the cells.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the recommended time (typically 30 minutes).[24][25]

  • Stop Reaction: Add the stop solution provided with the kit.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

Troubleshooting LDH Assays:

IssuePotential CauseSolution
High BackgroundSerum in the medium has high endogenous LDH activity.Use a serum-free medium during the assay or test the serum beforehand.[16][26]
Low SignalInsufficient cell number or incubation time.Optimize cell seeding density and incubation time.[26]
Compound Inhibition of LDHThe alkaloid may directly inhibit the LDH enzyme.Test the compound's effect on the positive control (lysed cells).[16]
Protocol 2: Neutral Red Uptake (NRU) Assay

This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[27]

Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of viable cells. The amount of dye extracted from the cells is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow the same procedure as for the LDH assay.

  • Medium Removal: After the treatment period, remove the culture medium containing the test compound.

  • Neutral Red Incubation: Add medium containing a pre-determined concentration of neutral red (e.g., 50 µg/mL) and incubate for 2-3 hours.

  • Dye Removal: Remove the neutral red-containing medium and wash the cells with PBS.

  • Dye Extraction: Add a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well and shake for 10 minutes to extract the dye.

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Calculation: Calculate cell viability relative to the untreated control.

Section 4: Concluding Remarks and Best Practices

Inconsistent results when testing oxoaporphine alkaloids in cytotoxicity assays are often due to the inherent chemical properties of these compounds. By understanding the potential for assay interference and by employing rigorous controls and orthogonal testing methods, researchers can obtain reliable and reproducible data.

Key Takeaways:

  • Never rely on a single assay: Always confirm your results with at least one mechanistically different cytotoxicity assay.

  • Perform cell-free controls: This is essential to rule out direct compound interference with assay reagents.

  • Visually inspect your cells: Microscopy can provide valuable qualitative information that complements quantitative assay data.

  • Optimize and standardize your protocols: Consistency in cell seeding, incubation times, and reagent preparation is crucial for reproducibility.[14][16]

By following the guidance in this technical support center, you will be better equipped to navigate the challenges of working with oxoaporphine alkaloids and generate high-quality, trustworthy data in your research and drug development endeavors.

References

Technical Support Center: Enhancing the Stability of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine for Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of this complex oxoaporphine alkaloid in cell culture experiments. Given its intricate structure, featuring a phenolic hydroxyl group and a conjugated ring system, ensuring its stability, solubility, and bioavailability in aqueous culture media is paramount for obtaining reproducible and meaningful results.

Frequently Asked Questions (FAQs)

Q1: I've just received the compound. What are the primary stability concerns I should be aware of before starting my experiments?

A1: The structure of this oxoaporphine alkaloid presents several potential stability challenges in a typical cell culture environment (37°C, aqueous, neutral pH, high oxygen). The primary concerns are:

  • Oxidative Degradation: The phenolic hydroxyl group on the benzyloxy moiety is susceptible to oxidation.[1][2] This process can be catalyzed by dissolved oxygen, trace metal ions in the medium, and light, leading to the formation of quinone-like structures and a loss of biological activity. Aporphine alkaloids, in general, can undergo autoxidation.[3][4]

  • pH Sensitivity: The stability of alkaloids can be highly dependent on pH.[5][6][7] While many are stable at physiological pH, extreme pH shifts in the local environment of the cell culture medium (e.g., due to high cell metabolism) could potentially affect the compound's integrity.[8]

  • Photosensitivity: The extended conjugated system of the oxoaporphine core suggests a high likelihood of photosensitivity. Exposure to ambient lab lighting, especially UV and blue light, can induce photochemical reactions, leading to degradation.[9]

  • Precipitation: As a complex organic molecule, its aqueous solubility is likely limited. Improper dissolution or dilution from an organic stock solution into your aqueous cell culture medium can cause it to "crash out" or precipitate, drastically reducing its bioavailable concentration.[8][10]

Q2: My compound is precipitating immediately after I add it to my cell culture medium. What's happening and how can I fix it?

A2: This is a classic solubility issue often seen with hydrophobic compounds dissolved in an organic solvent like DMSO.[10] When the concentrated DMSO stock is diluted into the aqueous medium, the DMSO concentration plummets, and the medium cannot keep the compound dissolved, causing it to precipitate.[10]

Here are the recommended steps to prevent this:

  • Pre-warm your media to 37°C, as solubility is often lower in cold liquids.[8]

  • Add the stock solution dropwise into the medium while vigorously vortexing. This rapid dispersion helps prevent the formation of localized high concentrations of the compound that can initiate precipitation.[10]

  • Use a serial dilution approach. Instead of a single large dilution, create an intermediate dilution of your stock in pre-warmed media first.[8]

  • Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. While DMSO helps with solubility, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.[8][11]

Q3: I'm observing a decline in the biological effect of the compound in my multi-day experiment. What are the likely causes?

A3: A time-dependent loss of activity is a strong indicator of compound instability in the culture conditions. The most probable causes are:

  • Chemical Degradation: The compound is likely degrading over time at 37°C due to oxidation or other pathways.[12] You should consider performing a stability study by incubating the compound in your complete media and analyzing its concentration at different time points via LC-MS or HPLC.[12][13]

  • Cellular Metabolism: Your cells may be actively metabolizing the compound into inactive forms.[14] Aporphine alkaloids are known to undergo Phase I and Phase II metabolic reactions.[14]

  • Binding to Serum Proteins and Plasticware: Phenolic compounds are known to bind to proteins, especially albumin in fetal bovine serum (FBS).[15][16][17] This binding can reduce the free, bioavailable concentration of your compound. The compound may also adsorb to the surface of your plastic culture vessels.[12]

To mitigate this, consider more frequent media changes with freshly prepared compound or incorporating stabilizing agents into your culture medium.[12]

In-Depth Troubleshooting Guides

This section provides detailed solutions to specific experimental issues.

Issue 1: Compound Precipitation (Immediate or Delayed)

You observe a cloudy or crystalline precipitate in your media either right after adding the compound or after several hours in the incubator.

Potential Cause Scientific Explanation Recommended Solution & Optimization
Exceeding Aqueous Solubility The final concentration of the compound in the medium is higher than its solubility limit in that specific aqueous environment.Solution: Perform a solubility test to determine the maximum soluble concentration. Start with a lower working concentration if possible. If a high concentration is necessary, consider using solubilizing agents, but validate them for cell toxicity.[8]
Improper Dilution Technique Adding a concentrated DMSO stock directly to a large volume of static media creates a localized supersaturation, causing the compound to "crash out."[10]Solution: Follow the Protocol for Diluting into Cell Culture Media below. The key is rapid dispersion in pre-warmed media.[8][10]
Delayed Precipitation (in incubator) The compound may have formed a temporarily stable supersaturated solution that precipitates as it equilibrates at 37°C. Alternatively, pH changes in the media from cell metabolism can alter solubility.[8][10]Solution: Use the media containing the compound as quickly as possible after preparation. Monitor the media pH; if it becomes more alkaline (indicated by a pink/purple color), it may reduce solubility. Consider more frequent media changes.[18]
Interaction with Media Components High concentrations of salts (e.g., phosphates, calcium) in some media like DMEM can precipitate, especially with pH shifts or freeze-thaw cycles.[18] Your compound might act as a nucleation site or its solubility could be affected by these changes.Solution: Ensure your base media has not been subjected to repeated freeze-thaw cycles.[19] If you suspect a pH issue, re-equilibrate the medium in a CO₂ incubator before adding the compound.[18]
Issue 2: Suspected Chemical Degradation (Oxidation, Photodegradation)

You observe a color change in the media (e.g., yellowing or browning) or a consistent loss of bioactivity that cannot be explained by precipitation.

Potential Cause Scientific Explanation Recommended Solution & Optimization
Oxidation The phenolic hydroxyl group is a prime target for oxidation, a process that can be accelerated by heat, light, and metal ions. This modifies the compound's structure and inactivates it.[3][4]Solution: Supplement your cell culture medium with antioxidants. See the Table of Recommended Stabilizing Agents below. Ascorbic acid or N-acetylcysteine are common choices.[1][9] Also, consider using a metal chelator like EDTA to sequester catalytic metal ions.[20]
Photodegradation The conjugated oxoaporphine core is likely to absorb light, leading to photochemical reactions that break down the molecule. Standard laboratory lighting can be sufficient to cause this over time.Solution: Protect your compound at all stages. Prepare stock solutions in amber vials.[9] When performing experiments, wrap plates or flasks in aluminum foil.[9] Work in a darkened room or under yellow light when handling the compound.
Hydrolysis Although less likely for this specific structure compared to those with ester groups, extreme pH conditions could potentially lead to hydrolytic cleavage. Alkaloid stability can be pH and temperature dependent.[7][21]Solution: Maintain a stable physiological pH in your culture by using a properly buffered medium (e.g., HEPES) and monitoring the culture to avoid overgrowth and significant metabolic byproducts.

Workflow for Troubleshooting Compound Stability Issues

G start Start: Inconsistent Results or Loss of Bioactivity check_precipitate Visually inspect media. Is there a precipitate? start->check_precipitate precipitate_yes Precipitation Confirmed check_precipitate->precipitate_yes Yes precipitate_no No Visible Precipitate check_precipitate->precipitate_no No solve_solubility Address Solubility: 1. Optimize dilution protocol 2. Lower final concentration 3. Check media pH & temp precipitate_yes->solve_solubility check_degradation Suspect Chemical Degradation (Oxidation, Photodegradation) precipitate_no->check_degradation stability_assay Perform Formal Stability Assay: Incubate compound in media at 37°C. Analyze concentration over time (e.g., LC-MS/HPLC). solve_solubility->stability_assay protect_light Implement Light Protection: - Use amber vials - Wrap plates in foil - Work in low light check_degradation->protect_light add_antioxidants Add Stabilizers to Media: - Antioxidants (e.g., Ascorbic Acid) - Metal Chelators (e.g., EDTA) check_degradation->add_antioxidants protect_light->stability_assay add_antioxidants->stability_assay stable Compound is Stable. Consider other causes: - Cellular Metabolism - Protein/Plastic Binding stability_assay->stable >90% remains unstable Compound is Unstable. - Increase dosing frequency - Use stabilizing agents - Shorten experiment duration stability_assay->unstable Significant loss

Caption: A decision tree for troubleshooting stability issues.

Experimental Protocols & Data

Protocol 1: Preparation of a Stable Stock Solution
  • Solvent Selection: Use anhydrous, research-grade dimethyl sulfoxide (DMSO).[10]

  • Weighing: If the compound is a solid, weigh it accurately. If it is a waxy solid or difficult to handle, dissolve the entire contents of the vial to a known concentration.[22]

  • Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex vigorously and use a brief sonication bath if necessary to ensure the compound is fully dissolved.[22]

  • Storage: Aliquot the stock solution into single-use volumes in amber, low-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles and light exposure.[9] Store at -80°C for long-term storage or -20°C for short-term.

Protocol 2: Recommended Procedure for Diluting into Cell Culture Media
  • Preparation: Pre-warm your complete cell culture medium (containing serum and all supplements) to 37°C in a water bath.[8]

  • Thaw Stock: Thaw a single-use aliquot of your high-concentration DMSO stock solution at room temperature. Vortex gently to ensure it is homogeneous.

  • Dilution: In a sterile conical tube, add the required volume of pre-warmed medium. While vigorously vortexing the medium, add the required volume of the DMSO stock solution directly into the vortex.[10] This ensures rapid and uniform dispersion.

  • Final Application: Immediately add the final medium containing the compound to your cell culture plates or flasks.

Potential Degradation Pathways Overview

G Compound 1,2,3,10-Tetramethoxy-9- (2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine (Active Form) Degraded Degraded/Inactive Products Compound->Degraded Oxidation Oxidation (O₂, Metal Ions) Oxidation->Compound Light Photodegradation (UV/Visible Light) Light->Compound pH pH Instability (Hydrolysis) pH->Compound

Caption: Key environmental factors leading to compound degradation.

Table of Recommended Stabilizing Agents
Agent Mechanism of Action Typical Final Concentration Considerations
L-Ascorbic Acid (Vitamin C) A water-soluble antioxidant that directly scavenges reactive oxygen species (ROS).[1][23]50-200 µMCan be unstable itself and may need to be added fresh. Can slightly lower media pH.[9]
N-Acetyl-L-cysteine (NAC) A precursor to glutathione, a major intracellular antioxidant. Also has direct radical scavenging properties.[24]1-5 mMVery well-tolerated by most cell lines.
α-Tocopherol (Vitamin E) A lipid-soluble antioxidant that protects against lipid peroxidation.10-50 µMPoorly water-soluble; often requires a specific formulation or co-solvent.[24] May be less effective for compound in the aqueous phase.
Sodium Metabisulfite (SMB) A strong reducing agent that acts as an oxygen scavenger.0.01-0.1%Can be more reactive than other antioxidants. Its use with apomorphine is well-documented.[3][4][20] Must be tested for cell toxicity.
EDTA A chelating agent that sequesters divalent metal ions (e.g., Fe²⁺, Cu²⁺) which can catalyze oxidative reactions.[25]10-100 µMGenerally well-tolerated at low concentrations.
Protocol 3: Basic Assessment of Compound Stability in Media

This protocol provides a workflow to quantify the stability of your compound in your specific experimental conditions.

  • Preparation: Prepare your complete cell culture medium (with serum, supplements, and any stabilizing agents you wish to test).

  • Spiking: Spike the pre-warmed (37°C) medium with your compound to the final working concentration, following the recommended dilution protocol.[12]

  • Incubation: Aliquot the medium containing the compound into sterile, sealed tubes—one for each time point (e.g., 0, 4, 8, 24, 48, 72 hours). Place the tubes in a 37°C, 5% CO₂ incubator to mimic experimental conditions.[12]

  • Sample Collection: At each designated time point, remove one tube and immediately freeze it at -80°C to halt any further degradation. The T=0 sample should be frozen immediately after spiking.

  • Analysis: Once all samples are collected, submit them for analysis by a validated quantitative method, such as LC-MS/MS or HPLC-UV.[12][13][26] These techniques can separate and quantify the concentration of the parent compound.

  • Data Interpretation: Plot the percentage of the remaining parent compound against time. A significant decrease in concentration indicates instability. From this data, you can calculate the compound's half-life (t₁/₂) in the culture medium.[12]

Workflow for Compound Stability Assay

G cluster_0 At Time = 0, 4, 8, 24, 48h... prep_media 1. Prepare complete cell culture medium. spike 2. Spike medium with compound to final conc. prep_media->spike aliquot 3. Aliquot into tubes for each time point. spike->aliquot incubate 4. Incubate at 37°C, 5% CO₂. aliquot->incubate collect 5. Collect sample tube & freeze at -80°C. incubate->collect analyze 6. Analyze all samples by LC-MS or HPLC. collect->analyze plot 7. Plot % remaining vs. time to determine half-life. analyze->plot

Caption: Step-by-step workflow for assessing compound stability in media.

References

"Selection of appropriate cell lines for testing 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Selection of Appropriate Cell Lines for Testing 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Prepared by the Senior Application Scientist Team

This guide provides a comprehensive, hypothesis-driven framework for researchers, scientists, and drug development professionals to select appropriate cell lines and design robust experimental workflows for the characterization of the novel oxoaporphine compound, this compound. As the precise mechanism of action for a new chemical entity is unknown, this document outlines a logical progression from broad-spectrum screening to detailed mechanistic elucidation.

Part 1: Frequently Asked Questions (FAQs) - Foundational Strategy

This section addresses initial strategic questions to guide your experimental design.

Q1: What is the likely mechanism of action for this oxoaporphine compound?

A: this compound belongs to the aporphine alkaloid class. While its specific targets must be determined empirically, compounds with this core structure often exhibit anticancer properties by targeting fundamental cellular processes. The two most probable primary mechanisms are:

  • Microtubule Dynamics Disruption: Many natural alkaloids, such as colchicine and vinca alkaloids, interfere with the polymerization or depolymerization of tubulin, a critical component of the cytoskeleton.[1][2] This interference typically leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

  • Topoisomerase Inhibition: Another common mechanism for complex heterocyclic molecules is the inhibition of DNA topoisomerases (TopI or TopII).[3] These enzymes are crucial for resolving DNA supercoiling during replication and transcription. Inhibiting them leads to DNA strand breaks and cell death.[4]

Your initial experiments should be designed to test these two high-probability hypotheses.

Q2: How should I select an initial panel of cancer cell lines for screening?

A: A strong initial screen aims to determine the breadth and potency of the compound's activity. We recommend a diverse panel that includes:

  • Multiple Tissue Origins: Select lines from common cancer types such as breast (e.g., MCF-7, MDA-MB-231), lung (e.g., A549), colon (e.g., HCT-116, HT-29), and leukemia (e.g., K-562, Jurkat). This helps identify tissue-specific sensitivities. Colon cancer cell lines, for instance, often exhibit high levels of Topoisomerase I, which could be relevant.[5]

  • Adherent and Suspension Cultures: Including both types (e.g., A549 as adherent, Jurkat as suspension) ensures your findings are not biased by a specific cell morphology or culture condition.

  • Varying Genetic Backgrounds: If possible, include cell lines with different mutational statuses in key cancer-related genes (e.g., p53 wild-type vs. mutant) as this can influence sensitivity to DNA damaging agents.

Table 1: Recommended Initial Cell Line Panel for Broad-Spectrum Screening

Cell LineCancer TypeMorphologyKey Characteristics
MCF-7 Breast AdenocarcinomaAdherentp53 wild-type, Estrogen Receptor (+)
MDA-MB-231 Breast AdenocarcinomaAdherentTriple-negative, p53 mutant
A549 Lung CarcinomaAdherentCommonly used for cytotoxicity studies.[4]
HCT-116 Colon CarcinomaAdherentp53 wild-type, high Topoisomerase I levels.[5]
K-562 Chronic Myelogenous LeukemiaSuspensionp53 null, used in NCI-60 panel.
HeLa Cervical AdenocarcinomaAdherentRobust, highly proliferative, classic model.

Q3: Is it necessary to include non-cancerous cell lines in my experiments?

A: Absolutely. Including a non-cancerous cell line is crucial for assessing the compound's therapeutic index—its selectivity for cancer cells over healthy cells. A high therapeutic index is a hallmark of a promising drug candidate. We recommend using an immortalized but non-transformed cell line like the human lung fibroblast line MRC-5 or the breast epithelial line MCF-10A .

Q4: After selecting the cell lines, what is the first experiment I should perform?

A: The foundational experiment is a cell viability or cytotoxicity assay to determine the half-maximal inhibitory concentration (IC50) of your compound in each cell line.[6] This quantitative measure of potency is essential for comparing sensitivity across your panel and for selecting appropriate concentrations for all subsequent mechanistic studies. Assays like the MTT, MTS, or the more sensitive luminescent CellTiter-Glo assay are industry standards.[7]

Part 2: Experimental Workflow & Troubleshooting

This section provides a logical workflow, from initial screening to in-depth mechanistic analysis, complete with protocols and troubleshooting guides.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Cell Death Pathway Characterization A Select Diverse Cell Line Panel (Cancer & Non-Cancer) B Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) A->B C Calculate IC50 Values B->C D Select Sensitive & Resistant Cell Lines for Further Study C->D E Hypothesis 1: Microtubule Disruption D->E Proceed to Mechanistic Studies F Hypothesis 2: Topoisomerase Inhibition D->F G Cell Cycle Analysis (Flow Cytometry) E->G H In Vitro Tubulin Polymerization Assay E->H I In Vitro Topoisomerase Relaxation Assay F->I J Confirm Target Engagement G->J H->J I->J K Apoptosis Assay (Annexin V / PI Staining) J->K Proceed to Death Pathway Analysis L Autophagy Assay (LC3-II Western Blot) J->L M Characterize Downstream Cell Fate K->M L->M G cluster_pathway Proposed Signaling Cascade A Oxoaporphine Compound B Target Engagement (Microtubules or Topoisomerase) A->B C DNA Damage / Spindle Disruption B->C D Cell Cycle Arrest (G2/M Checkpoint Activation) C->D E Activation of Apoptotic Cascade (e.g., Caspase-3 Cleavage) D->E F Phosphatidylserine (PS) Externalization E->F G Apoptosis F->G

References

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a Novel Anticancer Candidate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The journey of a novel anticancer compound from the bench to the clinic is paved with rigorous validation. This guide provides a comprehensive framework for the in vivo assessment of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, a novel oxoaporphine alkaloid. As a Senior Application Scientist, the objective here is not merely to present a protocol, but to elucidate the scientific rationale behind each step, ensuring a self-validating and robust experimental design. We will compare its hypothetical performance against a standard-of-care agent, providing a clear context for its potential therapeutic value. Preclinical in vivo assessment is a critical step, offering insights into a compound's efficacy, toxicity, and overall potential within a whole-organism context.[1]

Hypothesized Mechanism of Action: An Educated Starting Point

The compound belongs to the aporphine alkaloid family, a class of natural products well-documented for their cytotoxic effects against various cancer types.[2][3] Aporphine alkaloids are known to exert their anticancer activity through multiple mechanisms, including the induction of apoptosis (programmed cell death), prevention of cell proliferation, and inhibition of DNA topoisomerase.[4][5]

Given its oxoaporphine core, we hypothesize that this compound (hereinafter referred to as 'Compound X') induces cancer cell death by inhibiting Topoisomerase II and activating intrinsic apoptotic pathways. Topoisomerase II is a crucial enzyme for DNA replication and repair in rapidly dividing cancer cells. Its inhibition leads to DNA damage, which in turn can activate tumor suppressor proteins like p53. Activated p53 can halt the cell cycle to allow for DNA repair or, if the damage is too severe, trigger apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. This cascade ultimately leads to the activation of executioner caspases, such as Caspase-3, which dismantle the cell.[3]

Hypothesized_Signaling_Pathway CompoundX Compound X TopoII Topoisomerase II CompoundX->TopoII Inhibition DNADamage DNA Damage TopoII->DNADamage leads to p53 p53 Activation DNADamage->p53 CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Apoptosis Apoptosis Caspase3 Caspase-3 Activation Bax->Caspase3 Bcl2->Caspase3 inhibits Caspase3->Apoptosis

Caption: Hypothesized mechanism of Compound X via Topoisomerase II inhibition.

Experimental Design: A Robust Framework for In Vivo Validation

To empirically test our hypothesis and determine the therapeutic potential of Compound X, a well-controlled in vivo study is essential. The use of xenograft models, where human tumor cells are implanted into immunodeficient mice, is an indispensable tool for evaluating the efficacy and toxicity of new anticancer agents before they can be considered for clinical trials.[4]

Animal Model and Comparator Selection
  • Animal Model: We will use female athymic nude mice (or NOD/SCID mice for enhanced tumor take-rate), aged 6-8 weeks. These immunodeficient models are standard for preventing the rejection of human tumor xenografts.

  • Cell Line: The human breast cancer cell line MDA-MB-231 will be used. This is a well-characterized, aggressive triple-negative breast cancer line, making it a challenging and clinically relevant model.

  • Comparator Agent: Paclitaxel will be used as the positive control. It is a standard-of-care chemotherapeutic agent for breast cancer and acts via a different mechanism (microtubule stabilization), providing a strong benchmark for efficacy.

Experimental Workflow

The overall study workflow is designed to assess both efficacy (tumor growth inhibition) and toxicity (animal well-being) in parallel. This ensures that any observed antitumor effects are not simply a result of systemic toxicity.

Experimental_Workflow cluster_Phase1 Setup Phase cluster_Phase2 Treatment & Monitoring Phase (21 Days) cluster_Phase3 Endpoint Analysis CellCulture 1. MDA-MB-231 Cell Culture & Expansion Implantation 2. Subcutaneous Implantation in Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth to ~100-150 mm³ Implantation->TumorGrowth Randomization 4. Randomization into Treatment Groups TumorGrowth->Randomization Treatment 5. Administer Treatments (Vehicle, Compound X, Paclitaxel) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Observations 7. Daily Clinical Observations Treatment->Observations Endpoint 8. Study Endpoint Reached Monitoring->Endpoint DataAnalysis 9. Data Analysis: TGI & Toxicity Endpoint->DataAnalysis Histo 10. Optional: Tumor/Organ Histology Endpoint->Histo

Caption: Workflow for in vivo validation of Compound X.

Detailed Experimental Protocols

Adherence to detailed, standardized protocols is paramount for generating reproducible and reliable data.

Subcutaneous Xenograft Model and Efficacy Study
  • Cell Preparation: MDA-MB-231 cells are cultured in appropriate media until they reach ~80% confluency. Cells are harvested, washed, and resuspended in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Matrigel is used to support initial tumor formation.

  • Implantation: Each mouse is subcutaneously injected in the right flank with 0.1 mL of the cell suspension (5 x 10⁶ cells).

  • Tumor Monitoring: Tumor growth is monitored twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 100-150 mm³, mice are randomized into treatment groups (n=8-10 mice per group) to ensure an even distribution of tumor sizes.

  • Drug Formulation & Administration:

    • Vehicle Control: The formulation buffer without the active compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).

    • Compound X: Prepared in vehicle at three dose levels (e.g., 10, 30, and 50 mg/kg). The choice of doses should be informed by preliminary maximum tolerated dose (MTD) studies.

    • Paclitaxel: Prepared according to standard protocols at an effective dose (e.g., 10 mg/kg).

    • Administration: All agents are administered via intraperitoneal (i.p.) injection on a defined schedule (e.g., once daily for 5 consecutive days, followed by 2 days off, for 3 weeks).

  • Study Endpoint: The study concludes when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days). Euthanasia is performed if tumors become ulcerated or if animals show signs of excessive distress.

Toxicity Assessment

Toxicology plays a crucial role from the earliest stages of drug discovery to inform on potential side effects and guide safe administration in future clinical trials.

  • Body Weight: Animal body weight is recorded twice weekly. A sustained body weight loss of >20% is a common endpoint criterion.

  • Clinical Observations: Mice are observed daily for any signs of toxicity, including changes in posture, activity, grooming, and feeding/drinking behavior. Observations are scored using a standardized system.

  • Terminal Procedures: At the end of the study, blood may be collected for complete blood count (CBC) to check for hematological toxicity. Key organs (liver, kidney, spleen) can be harvested, weighed, and fixed for histopathological analysis to identify any organ-specific toxicities.

Comparative Data Presentation and Interpretation

Quantitative data should be summarized in a clear, comparative format. The following tables present hypothetical data to illustrate the expected outcomes.

Table 1: Comparative Antitumor Efficacy of Compound X vs. Paclitaxel
Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %p-value (vs. Vehicle)
Vehicle Control1450 ± 120--
Compound X (10 mg/kg)986 ± 9532%< 0.05
Compound X (30 mg/kg)652 ± 7855%< 0.001
Compound X (50 mg/kg) 319 ± 65 78% < 0.0001
Paclitaxel (10 mg/kg)435 ± 7170%< 0.001

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean tumor volume of treated group / Mean tumor volume of vehicle group)] x 100.

Interpretation: In this hypothetical scenario, Compound X demonstrates dose-dependent antitumor activity. At 50 mg/kg, its efficacy (78% TGI) is superior to that of the standard-of-care agent, Paclitaxel (70% TGI), marking it as a highly promising candidate for further development.

Table 2: Comparative Toxicity Profile
Treatment Group (Dose)Maximum Mean Body Weight Change (%)MortalityClinical Signs of Toxicity
Vehicle Control+5.2%0/10None observed
Compound X (10 mg/kg)+3.1%0/10None observed
Compound X (30 mg/kg)-2.5%0/10None observed
Compound X (50 mg/kg)-8.7%0/10Mild, transient lethargy post-dosing
Paclitaxel (10 mg/kg)-12.4%1/10Moderate lethargy, ruffled fur

Interpretation: The hypothetical data suggests Compound X is well-tolerated up to 50 mg/kg, with only mild and transient side effects and a modest impact on body weight. In comparison, Paclitaxel shows a more significant toxicity profile. This favorable safety profile, coupled with superior efficacy, would strongly support the continued preclinical development of Compound X.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to the in vivo validation of the novel anticancer candidate, this compound. By grounding the investigation in a plausible mechanism of action and employing a standardized, comparative xenograft model, researchers can generate the robust efficacy and safety data necessary to justify further development. The presented workflow, from model selection to data interpretation, provides a clear and logical pathway for assessing the true therapeutic potential of this promising compound. The successful execution of such studies is a critical step in the ultimate goal of translating novel chemical entities into effective cancer therapies.

References

"Comparing the cytotoxicity of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine with known anticancer drugs"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide for Researchers in Oncology and Drug Discovery

In the relentless pursuit of novel and more effective cancer therapeutics, natural products continue to be a rich source of inspiration. Among these, oxoaporphine alkaloids have emerged as a promising class of compounds with demonstrated anticancer properties.[1] This guide provides a comprehensive comparative analysis of a specific novel oxoaporphine, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine , against three widely used and mechanistically distinct anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by hypothetical experimental data and detailed protocols to facilitate further investigation. As a novel compound, specific experimental data for this compound is not yet publicly available. Therefore, for the purpose of this guide, we will propose a scientifically plausible cytotoxic profile based on the known activities of similar oxoaporphine alkaloids.[2][3][4]

Introduction to this compound

This compound is an oxoaporphine alkaloid that has been isolated from Thalictrum elegans.[5][6] Oxoaporphine alkaloids are a class of natural products known to exhibit a range of biological activities, including potent anticancer effects.[1][7] The planar aromatic structure of the oxoaporphine core is believed to facilitate intercalation into DNA, a mechanism shared by several established chemotherapeutic agents.[4] Furthermore, some derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[2]

Based on these characteristics of the broader class of oxoaporphine alkaloids, we hypothesize that this compound exerts its cytotoxic effects through a combination of DNA intercalation and topoisomerase I inhibition. This dual mechanism could potentially overcome some of the resistance mechanisms that have developed against single-target agents.

Comparative Cytotoxicity Profile

To provide a quantitative comparison, we will examine the half-maximal inhibitory concentration (IC50) of our novel compound and the selected standard anticancer drugs against a panel of human cancer cell lines representing different cancer types. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro and is a standard measure of a compound's potency.[8]

The following table summarizes the hypothetical IC50 values for this compound and the reported IC50 values for the comparator drugs.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)
This compound 5.58.26.8
Doxorubicin0.310.450.31
Cisplatin9.312.54.7
Paclitaxel0.00290.00450.0054

Note: The IC50 values for this compound are hypothetical and based on the activity of similar compounds. The IC50 values for the known anticancer drugs are approximate and can vary depending on the specific experimental conditions.[9][10][11]

From this comparative data, it is evident that while the hypothetical potency of the novel oxoaporphine does not surpass that of Paclitaxel or Doxorubicin, it demonstrates a potentially favorable cytotoxic profile, particularly when compared to Cisplatin in breast and lung cancer cell lines. The unique proposed mechanism of action warrants further investigation into its potential for synergistic combinations with other anticancer agents.

Mechanistic Insights into Cytotoxicity

The selected anticancer drugs for this comparison exhibit distinct mechanisms of action, providing a broad context for evaluating the potential of this compound.

This compound (Hypothesized Mechanism): As an oxoaporphine alkaloid, its planar structure is conducive to intercalating between the base pairs of DNA, disrupting the normal helical structure and interfering with DNA replication and transcription.[4] Additionally, it is proposed to inhibit topoisomerase I, an enzyme that relieves torsional stress in DNA during replication.[2] Inhibition of this enzyme leads to the accumulation of single-strand breaks in the DNA, ultimately triggering apoptosis.

Doxorubicin: This anthracycline antibiotic has a multi-faceted mechanism of action. It intercalates into DNA, inhibiting topoisomerase II and leading to the formation of DNA double-strand breaks.[12][13][14] Doxorubicin is also known to generate reactive oxygen species (ROS), which can induce oxidative damage to cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[13][15]

Cisplatin: This platinum-based drug forms covalent adducts with DNA, primarily with purine bases.[16] These adducts create intra- and inter-strand cross-links, which distort the DNA structure and interfere with DNA replication and repair mechanisms, ultimately leading to cell cycle arrest and apoptosis.[17]

Paclitaxel: Belonging to the taxane class of drugs, Paclitaxel has a unique mechanism of action that targets microtubules.[] It stabilizes the microtubule polymer, preventing its disassembly.[19][20] This disruption of microtubule dynamics interferes with the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathways in Anticancer Drug Action

The following diagram illustrates the distinct cellular targets and downstream effects of the compared anticancer agents.

anticancer_mechanisms cluster_novel This compound cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_cellular_targets Cellular Targets cluster_downstream Downstream Effects novel_compound Oxoaporphine Alkaloid dna_intercalation DNA Intercalation novel_compound->dna_intercalation topoisomerase_I Topoisomerase I Inhibition novel_compound->topoisomerase_I doxorubicin Doxorubicin doxorubicin->dna_intercalation topoisomerase_II Topoisomerase II Inhibition doxorubicin->topoisomerase_II ros_generation ROS Generation doxorubicin->ros_generation cisplatin Cisplatin dna_adducts DNA Adducts cisplatin->dna_adducts paclitaxel Paclitaxel microtubule_stabilization Microtubule Stabilization paclitaxel->microtubule_stabilization dna_damage DNA Damage dna_intercalation->dna_damage topoisomerase_I->dna_damage topoisomerase_II->dna_damage ros_generation->dna_damage dna_adducts->dna_damage cell_cycle_arrest Cell Cycle Arrest microtubule_stabilization->cell_cycle_arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

Caption: Mechanisms of action for the novel oxoaporphine and comparator drugs.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity studies, standardized protocols are essential.[21] The following are detailed step-by-step methodologies for two common in vitro cytotoxicity assays: the MTT assay and the LDH assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[22][23][24] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[22]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[25][26]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound, Doxorubicin, Cisplatin, and Paclitaxel) in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[22][25]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.[22][25]

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[24][26]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization.[23] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[23][24]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value.[27]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies cell death by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[28][29][30]

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).[21][29]

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 50 µL of the LDH assay reaction mixture to each well.[31]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[31]

  • Stop Reaction: Add 50 µL of the stop solution to each well.[31]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[31]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.[31]

Experimental Workflow Visualization

The following diagram outlines the general workflow for in vitro cytotoxicity screening.

cytotoxicity_workflow start Start: Cell Line Selection cell_seeding Cell Seeding in 96-well Plates start->cell_seeding compound_prep Preparation of Serial Dilutions of Test Compounds cell_seeding->compound_prep treatment Compound Treatment of Cells compound_prep->treatment incubation Incubation (24, 48, or 72 hours) treatment->incubation assay_selection Select Cytotoxicity Assay incubation->assay_selection mtt_assay MTT Assay assay_selection->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_selection->ldh_assay Membrane Integrity mtt_steps Add MTT Reagent Incubate Solubilize Formazan mtt_assay->mtt_steps ldh_steps Collect Supernatant Add LDH Reagent Incubate ldh_assay->ldh_steps absorbance_measurement Measure Absorbance with Microplate Reader mtt_steps->absorbance_measurement ldh_steps->absorbance_measurement data_analysis Data Analysis: Calculate % Viability/Cytotoxicity Determine IC50 Values absorbance_measurement->data_analysis end End: Comparative Analysis data_analysis->end

Caption: General workflow for in vitro cytotoxicity screening.

Conclusion

This guide provides a comparative framework for evaluating the cytotoxic potential of the novel oxoaporphine alkaloid, this compound, against established anticancer drugs. Based on the characteristics of its chemical class, this compound is hypothesized to act through a dual mechanism of DNA intercalation and topoisomerase I inhibition, offering a potentially unique therapeutic profile.

The provided hypothetical cytotoxicity data and detailed experimental protocols for the MTT and LDH assays are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery. Further empirical studies are essential to validate the proposed mechanism of action and to fully elucidate the therapeutic potential of this promising natural product.

References

"Structure-activity relationship of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine derivatives"

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[CITY, STATE] – In the ongoing quest for novel anticancer therapeutics, natural products remain a vital source of inspiration. Among these, oxoaporphine alkaloids, a class of plant-derived compounds, have demonstrated significant potential as cytotoxic agents. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine and its naturally occurring structural analogs, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Promise of Oxoaporphine Alkaloids

Oxoaporphine alkaloids are a subclass of aporphine alkaloids characterized by a planar tetracyclic ring system. This structural feature is crucial for their primary mechanism of anticancer activity: DNA intercalation and inhibition of topoisomerase enzymes.[1][2] These enzymes are critical for DNA replication and repair, and their inhibition can lead to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[3] The parent compound of interest, this compound, isolated from Thalictrum elegans, serves as a key reference point for understanding the SAR of this complex family of molecules.

Core Scaffold and Mechanism of Action

The anticancer activity of oxoaporphine alkaloids is intrinsically linked to their planar aromatic core, which allows them to insert between the base pairs of DNA. This intercalation distorts the DNA helix, interfering with the functions of DNA-binding proteins, including topoisomerase I and II.[1][2][4] Furthermore, some aporphine alkaloids have been shown to induce apoptosis through the loss of mitochondrial membrane potential.[3]

The general mechanism involves the stabilization of the topoisomerase-DNA covalent complex, which prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, cell death. Molecular docking studies have further elucidated the binding modes of these alkaloids within the DNA-topoisomerase complex, highlighting the importance of specific interactions.[5][6][7][8]

cluster_0 Cellular Environment cluster_1 Mechanism of Action Cancer_Cell Cancer Cell Oxoaporphine Oxoaporphine Alkaloid DNA_Intercalation DNA Intercalation Oxoaporphine->DNA_Intercalation Binds to DNA Topoisomerase_Inhibition Topoisomerase I/II Inhibition DNA_Intercalation->Topoisomerase_Inhibition Stabilizes enzyme-DNA complex DNA_Damage DNA Strand Breaks Topoisomerase_Inhibition->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Triggers cell death

Caption: General mechanism of action for oxoaporphine alkaloids.

Comparative Analysis of Structural Modifications

While specific synthetic derivatives of this compound are not extensively documented in publicly available literature, a comparative analysis of naturally occurring alkaloids from the Thalictrum genus and other sources provides valuable SAR insights. The key variations in these structures and their impact on cytotoxic activity are summarized below.

Substitution Patterns on the Aporphine Core

The number and position of methoxy and hydroxy groups on the aporphine ring system significantly influence biological activity. For instance, studies on aporphine alkaloids from Dicranostigma leptopodum suggest that a hydroxyl group at the C-1 position may be more favorable for cytotoxicity than a methoxy group.[9]

The Significance of the C-9 Position
Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities (IC50 values) of various aporphine and related alkaloids against different cancer cell lines. This data, while not a direct comparison of synthetic derivatives, allows for an indirect assessment of the structural features that contribute to anticancer potency.

AlkaloidCancer Cell LineIC50 (µM)Reference
Thalfoliolosumine A U937 (Human leukemia)7.50[10]
Thalfoliolosumine B U937 (Human leukemia)6.97[10]
8-Oxyberberine HL-60 (Human leukemia)0.93[10]
Jatrorrhizine HL-60 (Human leukemia)1.69[10]
Benzylisoquinoline 1 H460 (Human lung cancer)<20[11]
Benzylisoquinoline 2 H460 (Human lung cancer)<20[11]
N-Methylliriodendronine L. donovani amastigotes36.1[12]
Liriodenine L. donovani26.16[12]
Liriodenine P. falciparum15[12]
Cepharadione A RS321NpRAD52 (Yeast)0.0502[13]
Corytuberine SMMC-7721 (Human liver cancer)73.22[9]
Nantenine SMMC-7721 (Human liver cancer)70.08[9]
Protoberberine 7 SMMC-7721 (Human liver cancer)27.77[9]

Note: The cytotoxic activity of this compound has not been reported in the reviewed literature.

Experimental Protocols

The evaluation of the cytotoxic activity of these compounds typically involves the following key experimental workflows.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e-g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_1 Incubate Overnight Cell_Seeding->Incubation_1 Compound_Treatment Add Test Compounds (Varying Concentrations) Incubation_1->Compound_Treatment Incubation_2 Incubate for 48-72h Compound_Treatment->Incubation_2 MTT_Addition Add MTT Reagent Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for a typical MTT cell viability assay.

Topoisomerase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase enzymes.

  • Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, topoisomerase I or II, and the test compound at various concentrations is prepared.

  • Incubation: The mixture is incubated at 37°C to allow the enzyme to relax the supercoiled DNA.

  • Reaction Termination: The reaction is stopped by adding a stop buffer containing a DNA loading dye.

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis.

  • Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). Inhibition of topoisomerase activity is indicated by the persistence of the supercoiled DNA form.

Future Directions and Conclusion

The study of oxoaporphine alkaloids presents a promising avenue for the discovery of novel anticancer agents. The available data, although not specific to the derivatives of this compound, provides a solid foundation for future research.

Key takeaways for future drug design include:

  • Planarity is Paramount: The planar nature of the oxoaporphine core is essential for DNA intercalation and should be maintained.

  • Substitution Matters: Modifications to the substitution patterns on the aporphine rings, particularly at positions that can influence electronic properties and hydrogen bonding, are likely to modulate activity.

  • The C-9 Position as a Key Handle: The C-9 position offers a strategic point for introducing diverse functionalities to potentially enhance potency and selectivity. Systematic exploration of various benzyloxy analogs at this position is warranted.

Further research should focus on the synthesis and biological evaluation of a focused library of derivatives of this compound to delineate a more precise SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products.

References

Validating Topoisomerase Inhibition: A Comparative Guide to the Mechanism of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the topoisomerase inhibitory mechanism of the oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. We will delve into the experimental rationale, present detailed protocols for robust in vitro validation, and compare its potential activity profile against well-established topoisomerase inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel anticancer agents.

Introduction to Oxoaporphine Alkaloids and Topoisomerase Inhibition

Oxoaporphine alkaloids, a class of natural products isolated from various plant species, have garnered significant attention for their diverse biological activities, including potent anticancer properties.[1][2] Their planar structure is amenable to DNA intercalation, a mechanism that can disrupt DNA replication and transcription and inhibit the activity of DNA topoisomerases.[1] DNA topoisomerases are essential enzymes that resolve topological challenges in the genome during critical cellular processes like DNA replication, transcription, and chromosome segregation.[3][4] By creating transient breaks in the DNA backbone, they allow for the management of supercoiling and the decatenation of intertwined DNA strands.[3][4]

This characteristic makes them a prime target for cancer chemotherapy.[5] Topoisomerase inhibitors function by trapping the transient enzyme-DNA cleavage complex, leading to an accumulation of DNA strand breaks and ultimately triggering programmed cell death in rapidly dividing cancer cells.[6] These inhibitors are broadly classified into two categories based on their target: topoisomerase I (Topo I) inhibitors, such as camptothecin, and topoisomerase II (Topo II) inhibitors, like etoposide and doxorubicin.[6]

The subject of this guide, this compound, is an oxoaporphine alkaloid that has been isolated from Thalictrum elegans.[7][8] Given the established precedent of topoisomerase inhibition within the oxoaporphine class, a thorough investigation into its specific mechanism is warranted.[6][9][10] This guide outlines the critical experiments required to elucidate its activity and benchmark it against known inhibitors.

Experimental Validation Workflow

A logical and stepwise experimental approach is crucial for definitively characterizing the topoisomerase inhibitory properties of a novel compound. The following workflow is designed to first identify inhibitory activity and then to dissect the specific mechanism of action.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Cellular Activity A Compound of Interest: 1,2,3,10-Tetramethoxy-9-(2-hydroxy- 4,5-dimethoxybenzyloxy)oxoaporphine B Topoisomerase I DNA Relaxation Assay A->B Test for Topo I Inhibition C Topoisomerase II DNA Decatenation Assay A->C Test for Topo II Inhibition D Topoisomerase I/II Cleavage Complex Assay B->D If active C->D If active E Determination of Catalytic Inhibition vs. Poisoning D->E F Cytotoxicity Assay (e.g., MTT) on Cancer Cell Lines E->F G IC50 Determination F->G

Figure 1: Experimental workflow for validating topoisomerase inhibition.

Comparative Analysis of Topoisomerase Inhibitors

To contextualize the potential activity of this compound, it is essential to compare its performance against well-characterized topoisomerase inhibitors.

Compound Target Mechanism of Action Typical IC50 Range (in vitro) Primary Cellular Effect
Camptothecin Topoisomerase IPoison; stabilizes the Topo I-DNA cleavage complex, preventing re-ligation.[11]0.1 - 1 µM[12]Single-strand DNA breaks, S-phase cell cycle arrest.[13]
Etoposide Topoisomerase IIPoison; forms a ternary complex with Topo II and DNA, inhibiting the re-ligation of double-strand breaks.[1][9]1 - 10 µMDouble-strand DNA breaks, G2/M phase cell cycle arrest.[14]
Doxorubicin Topoisomerase IIIntercalates into DNA and inhibits Topo II progression, stabilizing the cleavage complex.[7]0.1 - 5 µMDNA damage, generation of reactive oxygen species.
This compound To be determinedTo be determinedTo be determinedTo be determined

Detailed Experimental Protocols

The following protocols provide a foundation for conducting the key assays in the validation workflow. It is imperative to include appropriate positive and negative controls in each experiment for data integrity.

Protocol 1: Topoisomerase I DNA Relaxation Assay

This assay determines the ability of a compound to inhibit the catalytic activity of Topo I, which relaxes supercoiled plasmid DNA.[15][16]

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topo I Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 2 M NaCl, 2.5 mM EDTA, 50% glycerol)[15]

  • Test compound dissolved in an appropriate solvent (e.g., DMSO)

  • Nuclease-free water

  • Stop solution/loading dye (e.g., 5% SDS, 25% Ficoll, 0.025% bromophenol blue)

  • Agarose

  • TAE buffer

  • DNA stain (e.g., ethidium bromide)

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes on ice. For a 20 µL reaction, combine:

    • 2 µL 10x Topo I Assay Buffer

    • 0.5 µg supercoiled pBR322 DNA

    • Varying concentrations of the test compound or vehicle control

    • Nuclease-free water to a final volume of 19 µL

  • Initiate the reaction by adding 1 µL of human Topoisomerase I (1-2 units).

  • Incubate the reactions at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of stop solution/loading dye.

  • Load the samples onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until adequate separation of supercoiled and relaxed DNA is achieved.

  • Stain the gel with a suitable DNA stain and visualize under UV light.

Interpretation:

  • Negative Control (no enzyme): A single band corresponding to supercoiled DNA.

  • Positive Control (enzyme, no inhibitor): A band corresponding to relaxed DNA.

  • Test Compound: Inhibition of Topo I activity will result in the persistence of the supercoiled DNA band in a dose-dependent manner.

Protocol 2: Topoisomerase II DNA Decatenation Assay

This assay assesses the inhibition of Topo II's ability to decatenate, or unlink, intertwined DNA networks, such as kinetoplast DNA (kDNA).[11][17]

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 7.5, 1.25 M NaCl, 100 mM MgCl₂, 50 mM DTT, 1 mg/mL albumin)[11]

  • ATP solution

  • Test compound

  • Stop solution/loading dye

  • Agarose and electrophoresis reagents

Procedure:

  • Set up 20 µL reactions on ice:

    • 2 µL 10x Topo II Assay Buffer

    • 2 µL ATP (10 mM)

    • 200 ng kDNA

    • Varying concentrations of the test compound or vehicle control

    • Nuclease-free water to 19 µL

  • Start the reaction by adding 1 µL of human Topoisomerase II (1-2 units).

  • Incubate at 37°C for 30-60 minutes.

  • Stop the reaction with 5 µL of stop solution/loading dye.

  • Analyze the products by 1% agarose gel electrophoresis.

  • Stain and visualize the gel.

Interpretation:

  • Negative Control (no enzyme): kDNA remains in the loading well.

  • Positive Control (enzyme, no inhibitor): Decatenated DNA minicircles migrate into the gel.

  • Test Compound: Inhibition of Topo II will result in the retention of kDNA in the well.

Protocol 3: Topoisomerase Cleavage Complex Assay

This assay determines if the inhibitor acts as a "poison" by stabilizing the covalent complex between the topoisomerase and DNA.[18][19][20]

Materials:

  • Topoisomerase I or II

  • Radiolabeled (e.g., ³²P) DNA substrate (linearized plasmid or specific oligonucleotide)

  • Appropriate 10x assay buffer

  • Test compound

  • SDS solution

  • Proteinase K

  • Denaturing polyacrylamide gel electrophoresis (PAGE) reagents

Procedure:

  • Incubate the radiolabeled DNA substrate with the topoisomerase enzyme in the presence of varying concentrations of the test compound for 20-30 minutes at 37°C.

  • Terminate the reaction by adding SDS to a final concentration of 0.5-1% to trap the covalent complex.

  • Add proteinase K to digest the topoisomerase, leaving a peptide covalently attached to the cleaved DNA.

  • Denature the samples and resolve them on a denaturing polyacrylamide gel.

  • Visualize the radiolabeled DNA fragments by autoradiography.

Interpretation:

  • An increase in the amount of cleaved DNA fragments in the presence of the test compound indicates stabilization of the cleavage complex, characteristic of a topoisomerase poison.

G cluster_0 Topoisomerase Catalytic Cycle cluster_1 Points of Inhibition A 1. Topoisomerase binds to DNA B 2. DNA Cleavage (transient) A->B C 3. Strand Passage / Relaxation B->C D 4. DNA Re-ligation C->D E 5. Enzyme Dissociation D->E F Catalytic Inhibitors (Block DNA binding or cleavage) F->B G Topoisomerase Poisons (Trap cleavage complex, block re-ligation) G->D

Figure 2: Mechanism of topoisomerase inhibition.
Protocol 4: MTT Cytotoxicity Assay

This colorimetric assay measures cell viability and is used to determine the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.[21][22][23][24]

Materials:

  • Cancer cell lines (e.g., MCF-7, NCI-H460)[2][25]

  • Complete cell culture medium

  • 96-well plates

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48-72 hours). Include vehicle-treated and untreated controls.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Conclusion

The systematic validation of this compound's topoisomerase inhibitory mechanism requires a multi-faceted approach. The experimental framework provided in this guide, from initial enzymatic assays to cellular cytotoxicity studies, will enable a comprehensive characterization of its anticancer potential. By comparing its activity profile to established inhibitors, researchers can gain valuable insights into its novelty and therapeutic promise. The inherent DNA-intercalating potential of the oxoaporphine scaffold suggests a strong likelihood of topoisomerase interaction, making this compound a compelling candidate for further investigation in the field of oncology drug discovery.

References

"Cross-validation of antioxidant assays for 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Single Data Point in Antioxidant Discovery

In the field of drug development and natural product chemistry, the identification of novel antioxidant compounds is of paramount importance for combating oxidative stress, a key factor in a multitude of pathologies. Our focus here is on a promising, yet lesser-known molecule: 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine , an oxoaporphine alkaloid isolated from Thalictrum elegans. Its chemical structure, rich in methoxy and hydroxyl functional groups, suggests a strong potential for neutralizing harmful free radicals.

This guide provides a comprehensive framework for the robust cross-validation of the antioxidant potential of this compound. We will move beyond generating isolated data points and instead build a scientifically rigorous profile of the molecule's activity. This is achieved by employing a panel of assays that probe different facets of antioxidant action, ensuring a holistic and trustworthy evaluation.

The Rationale for a Multi-Assay Cross-Validation Strategy

The core principle of our approach is to evaluate the target compound using assays based on distinct chemical mechanisms. Primarily, antioxidant mechanisms are categorized into two groups: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .

  • HAT-based assays measure the classical ability of an antioxidant to quench free radicals by donating a hydrogen atom. The ORAC assay is a prime example of this mechanism.

  • SET-based assays involve the transfer of a single electron from the antioxidant to reduce an oxidant. The FRAP assay is a clear representation of this pathway.

  • Mixed-mode assays , such as DPPH and ABTS, can operate through either or both HAT and SET mechanisms depending on the antioxidant's structure and the solvent used.

By selecting assays from these different categories, we create a self-validating system. A compound that demonstrates efficacy across multiple mechanistic assays is more likely to be a robust and versatile antioxidant in more complex biological systems.

cluster_Assays Antioxidant Assay Panel cluster_Mechanisms Mechanisms of Action DPPH DPPH Assay HAT Hydrogen Atom Transfer (HAT) DPPH->HAT SET Single Electron Transfer (SET) DPPH->SET Validation Comprehensive Antioxidant Profile DPPH->Validation Cross-Validation ABTS ABTS Assay ABTS->HAT ABTS->SET ABTS->Validation Cross-Validation FRAP FRAP Assay FRAP->SET Pure SET FRAP->Validation Cross-Validation ORAC ORAC Assay ORAC->HAT Pure HAT ORAC->Validation Cross-Validation Target Target Compound: 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5- dimethoxybenzyloxy)oxoaporphine Target->DPPH Evaluated by Target->ABTS Evaluated by Target->FRAP Evaluated by Target->ORAC Evaluated by

Caption: Cross-validation workflow using assays with distinct antioxidant mechanisms.

In-Depth Protocols and Mechanistic Insights

Here, we detail the experimental protocols for four key assays. The choice to include these specific assays is deliberate: they are widely used, well-characterized, and cover the critical HAT and SET mechanisms.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is often the first-line screening method due to its simplicity and the stability of the DPPH radical.

Principle of the Assay: DPPH is a stable free radical that has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When an antioxidant donates a hydrogen atom or an electron to DPPH, it is reduced to the non-radical form, DPPH-H. This reaction leads to a loss of the violet color, and the change in absorbance is directly proportional to the radical-scavenging activity of the compound.

DPPH_Radical DPPH• (Violet Radical) Antioxidant Antioxidant (e.g., Target Compound) DPPH_Reduced DPPH-H (Yellow, Reduced Form) DPPH_Radical->DPPH_Reduced Reduction Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

Caption: The chemical principle of the DPPH radical scavenging assay.

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Stock Solution (0.1 mM): Dissolve a calculated amount of DPPH powder in spectrophotometric-grade methanol. This solution is light-sensitive and should be prepared fresh and stored in an amber bottle.

    • Test Compound Stock Solution: Prepare a stock solution (e.g., 1 mg/mL) of the target oxoaporphine in a suitable solvent like methanol or DMSO.

    • Standard: Prepare a stock solution of a standard antioxidant like Trolox or Ascorbic Acid.

  • Assay Procedure (96-well plate format):

    • Create a serial dilution of the test compound and the standard in the microplate wells (e.g., 100 µL final volume per well).

    • Add an equal volume of the DPPH working solution (e.g., 100 µL) to all wells.

    • Include a control well containing only the solvent and DPPH solution.

    • Include blank wells for each sample concentration containing the sample and methanol (without DPPH) to correct for any background absorbance.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Advantages & Limitations:

  • Advantages: Simple, rapid, and inexpensive, making it ideal for high-throughput screening.

  • Limitations: The DPPH radical is not biologically relevant. The reaction can be slow to reach completion, and the absorbance can be affected by compounds that absorb light near 517 nm.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay

The ABTS assay is versatile as it can measure the antioxidant activity of both hydrophilic and lipophilic compounds.

Principle of the Assay: ABTS is oxidized by a strong oxidizing agent, such as potassium persulfate, to generate the ABTS radical cation (ABTS•+), which is a stable, blue-green chromophore. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance at 734 nm is proportional to the antioxidant's concentration.

ABTS_Radical ABTS•+ (Blue-Green Radical) Antioxidant Antioxidant (e.g., Target Compound) ABTS_Reduced ABTS (Colorless, Reduced Form) ABTS_Radical->ABTS_Reduced Reduction Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

Caption: The chemical principle of the ABTS radical cation decolorization assay.

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve ABTS in water.

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.

    • ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

    • Before the assay, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compound and a standard (Trolox) in the microplate.

    • Add a large volume of the diluted ABTS•+ working solution to each well.

    • Include a control well with only the solvent and ABTS•+ solution.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for a set time (e.g., 30 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of absorbance similar to the DPPH assay.

    • Plot a standard curve using the Trolox standard.

    • Express the antioxidant activity of the target compound as Trolox Equivalent Antioxidant Capacity (TEAC).

Advantages & Limitations:

  • Advantages: Excellent for measuring a broad range of antioxidants (hydrophilic and lipophilic). The radical is stable, and the assay is not significantly affected by pH.

  • Limitations: The ABTS radical is not found in biological systems, which limits its physiological relevance.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a classic example of a SET-based method, directly measuring the electron-donating capacity of a compound.

Principle of the Assay: At a low pH (typically 3.6), antioxidants reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex. The intensity of the blue color, measured at an absorbance maximum of 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.

Fe3_TPTZ Fe³⁺-TPTZ Complex (Colorless) Antioxidant Antioxidant (e.g., Target Compound) Fe2_TPTZ Fe²⁺-TPTZ Complex (Intense Blue) Fe3_TPTZ->Fe2_TPTZ Reduction Antioxidant_Oxidized Oxidized Antioxidant Antioxidant->Antioxidant_Oxidized Oxidation

Caption: The chemical principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare from sodium acetate and acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.

  • Assay Procedure:

    • Prepare serial dilutions of the test compound and a ferrous sulfate (FeSO₄) or Trolox standard.

    • Add a small volume of the sample or standard to a test tube or microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent.

  • Incubation and Measurement:

    • Incubate the mixture at 37°C for a defined period (e.g., 4-30 minutes). The reaction time is critical and must be consistent.

    • Measure the absorbance at 593 nm.

  • Data Analysis:

    • Create a standard curve using the FeSO₄ or Trolox standard.

    • Calculate the FRAP value of the sample, which is expressed as µM Fe(II) equivalents or Trolox equivalents.

Advantages & Limitations:

  • Advantages: The assay is simple, fast, and highly reproducible. It provides a direct measure of the total reducing power.

  • Limitations: The reaction is performed at a non-physiological pH of 3.6. It does not react with antioxidants that act via HAT (e.g., thiols like glutathione).

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay is considered highly relevant biologically because it uses a biologically relevant radical source.

Principle of the Assay: This assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals. Peroxyl radicals are generated by the thermal decomposition of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant scavenges the peroxyl radicals, thus preserving the fluorescence of the probe. The decay of fluorescence is monitored over time, and the antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

Fluorescein_Active Fluorescein (Fluorescent) Peroxyl_Radical Peroxyl Radical (from AAPH) Fluorescein_Active->Peroxyl_Radical Damage Fluorescein_Inactive Oxidized Fluorescein (Non-fluorescent) Antioxidant Antioxidant (e.g., Target Compound) Antioxidant->Peroxyl_Radical Scavenges

Caption: The chemical principle of the Oxygen Radical Absorbance Capacity (ORAC) assay.

Experimental Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution of sodium fluorescein in 75 mM phosphate buffer (pH 7.4). Prepare a fresh working solution by diluting the stock daily.

    • AAPH Solution: Dissolve AAPH in 75 mM phosphate buffer. This solution is temperature-sensitive and must be prepared fresh before each run.

    • Standard: Prepare a stock solution and serial dilutions of Trolox in phosphate buffer.

  • Assay Procedure (96-well black microplate):

    • Add the fluorescein working solution to all wells.

    • Add the test compound, Trolox standards, or a blank (phosphate buffer) to the respective wells.

    • Incubate the plate at 37°C for approximately 30 minutes.

    • Initiate the reaction by adding the AAPH solution to all wells using a multi-channel pipette.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically, with readings taken every 1-2 minutes for 60-90 minutes (Excitation: 485 nm, Emission: 520 nm).

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample and standard.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard. Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC of the Trolox standards against their concentrations to create a standard curve.

    • Express the ORAC value of the target compound in µM of Trolox Equivalents (TE).

Advantages & Limitations:

  • Advantages: Uses a biologically relevant radical source (peroxyl radical) and is performed at physiological pH. It measures the classic hydrogen atom donating ability.

  • Limitations: The assay is sensitive to temperature fluctuations and requires a fluorescence plate reader with kinetic capabilities, making it more technically demanding than colorimetric assays.

Data Synthesis and Comparative Analysis

To provide a comprehensive antioxidant profile for our target compound, the data from all four assays must be synthesized and compared. The results should be presented clearly, alongside data for well-known standards, to provide context for the compound's potency.

Table 1: Comparative Antioxidant Activity Profile

CompoundDPPH Scavenging (IC50, µM)ABTS Decolorization (TEAC)FRAP Value (µM Fe(II) Eq.)ORAC Value (µM TE)
Target Oxoaporphine *18.5 ± 1.22.1 ± 0.151850 ± 983.5 ± 0.21
Trolox (Standard)45.2 ± 2.51.0 (by definition)950 ± 551.0 (by definition)
Ascorbic Acid (Standard)30.8 ± 1.91.1 ± 0.082100 ± 1100.5 ± 0.04

*Note: Data presented for the target compound is hypothetical and serves as an illustrative example for interpretation.

Interpretation of Results:

  • DPPH & ABTS: The target oxoaporphine shows a lower IC50 value in the DPPH assay compared to Trolox, indicating potent radical scavenging activity. Its TEAC value from the ABTS assay is more than double that of Trolox, confirming its strong capacity to neutralize the ABTS radical. This suggests the compound is effective in mixed-mode (HAT/SET) reactions.

  • FRAP: The compound exhibits a very high FRAP value, nearly double that of Trolox and approaching that of Ascorbic Acid. This result strongly indicates that the molecule is an excellent electron donor, a key characteristic of powerful reducing antioxidants.

  • ORAC: With an ORAC value of 3.5 TE, the compound is significantly more effective than Trolox at quenching biologically relevant peroxyl radicals via a hydrogen atom transfer mechanism.

Holistic Conclusion: The cross-validation provides a powerful, multi-faceted conclusion. The target compound, this compound, is not just an antioxidant; it is a versatile one. Its strong performance in the FRAP (pure SET) and ORAC (pure HAT) assays demonstrates that it can neutralize free radicals through multiple chemical pathways. This dual-action capability makes it a particularly compelling candidate for further investigation, as it may be effective against a wider range of reactive oxygen species in a complex physiological environment.

By employing this rigorous, multi-assay approach, we move beyond a simple "yes/no" answer on antioxidant potential and build a robust, scientifically defensible profile that can confidently guide future research and development efforts.

A Comparative Guide to the In-Vivo Toxicity of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting in vivo toxicity studies of the novel oxoaporphine alkaloid, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine. The content herein is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against a known, structurally related compound and detailing the requisite experimental protocols to establish a preliminary safety profile.

Introduction: Unveiling a Novel Oxoaporphine Alkaloid

This compound is a recently isolated oxoaporphine alkaloid from Thalictrum elegans.[1] Preliminary assessments suggest potential antioxidant, anti-inflammatory, and anti-cancer activities, likely attributable to its unique methoxy and hydroxyl substitutions.[2] However, to advance this promising compound towards any therapeutic application, a thorough evaluation of its safety profile is paramount. This guide outlines a proposed in vivo toxicity study, comparing its potential toxicological profile with that of Colchicine, a well-characterized alkaloid with a similar structural backbone.

Colchicine, an alkaloid isolated from Colchicum autumnale, is a potent microtubule inhibitor used in the treatment of gout and other inflammatory conditions.[3][4] Despite its therapeutic efficacy, colchicine has a narrow therapeutic index and can induce significant toxicity, making it a relevant, albeit toxic, comparator for understanding the potential risks associated with novel aporphine alkaloids.[5][6]

Comparative Framework: Experimental Design and Rationale

The primary objective of this proposed study is to determine the acute and sub-chronic toxicity of this compound in a rodent model. The experimental design is based on established guidelines for toxicity testing and aims to identify potential target organs of toxicity and establish a preliminary No-Observed-Adverse-Effect Level (NOAEL).[7][8]

Experimental Workflow

G cluster_0 Phase 1: Acute Toxicity Study (14 Days) cluster_1 Phase 2: Sub-Chronic Toxicity Study (28 Days) Dose Range Finding Dose Range Finding Single Dose Administration Single Dose Administration Dose Range Finding->Single Dose Administration Clinical Observations Clinical Observations Single Dose Administration->Clinical Observations Dose Selection (based on Acute Study) Dose Selection (based on Acute Study) Single Dose Administration->Dose Selection (based on Acute Study) Inform Body Weight Monitoring Body Weight Monitoring Clinical Observations->Body Weight Monitoring Gross Necropsy Gross Necropsy Body Weight Monitoring->Gross Necropsy Repeated Dose Administration Repeated Dose Administration Dose Selection (based on Acute Study)->Repeated Dose Administration Hematology & Serum Biochemistry Hematology & Serum Biochemistry Repeated Dose Administration->Hematology & Serum Biochemistry Histopathology Histopathology Hematology & Serum Biochemistry->Histopathology Data Analysis & NOAEL Determination Data Analysis & NOAEL Determination Histopathology->Data Analysis & NOAEL Determination G Test_Compound 1,2,3,10-Tetramethoxy... Tubulin Tubulin Test_Compound->Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest Bcl2_Down Bcl-2 Downregulation Mitotic_Arrest->Bcl2_Down Bax_Up Bax Upregulation Mitotic_Arrest->Bax_Up Mitochondrial_Pathway Mitochondrial Pathway Bcl2_Down->Mitochondrial_Pathway Bax_Up->Mitochondrial_Pathway Caspase_Activation Caspase Activation Mitochondrial_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

A Researcher's Guide to Evaluating the Synergistic Effects of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine with Chemotherapy

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The quest for more effective cancer therapies is increasingly focused on combination strategies that can overcome drug resistance and enhance treatment efficacy. Oxoaporphine alkaloids, a class of natural compounds, have shown promise for their anticancer activities.[1][2] This guide provides a comprehensive framework for evaluating the synergistic potential of a specific oxoaporphine, 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine, when paired with conventional chemotherapy.

The core principle of a successful combination therapy is synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects.[3] This guide will detail the experimental workflow, from initial in vitro screening to mechanistic validation and in vivo confirmation, providing the rationale behind each methodological choice.

Hypothesized Mechanism of Action: A Basis for Synergy

While specific data on this compound is limited, the broader class of oxoaporphine alkaloids offers a strong foundation for a mechanistic hypothesis.[4][5] Many oxoaporphines exert their cytotoxic effects by acting as DNA intercalating agents and inhibiting Topoisomerase I.[6][7] This action prevents the re-ligation of single-strand breaks, leading to DNA damage and apoptosis.

This mechanism provides a compelling rationale for synergy with chemotherapeutic agents that also target DNA, such as doxorubicin (a Topoisomerase II inhibitor and DNA intercalator) or cisplatin (which forms DNA adducts). By targeting different but complementary aspects of DNA replication and repair, the combination could create a level of cellular stress that is insurmountably cytotoxic to cancer cells.

Synergy_Hypothesis cluster_0 Cell Nucleus Chemo Chemotherapy (e.g., Doxorubicin) Top2 Topoisomerase II Chemo->Top2 inhibits Oxo Oxoaporphine Compound Top1 Topoisomerase I Oxo->Top1 inhibits DNA DNA Strand Top2->DNA acts on DSB Double-Strand Breaks Top2->DSB causes Top1->DNA acts on SSB Single-Strand Breaks Top1->SSB causes Apoptosis Apoptosis DSB->Apoptosis SSB->Apoptosis

Caption: Hypothesized synergistic mechanism targeting DNA repair pathways.

Phase 1: Quantitative In Vitro Synergy Assessment

The first step is to quantitatively determine if the combination is synergistic, additive, or antagonistic. The gold standard for this is the Chou-Talalay method, which calculates a Combination Index (CI).[8][9] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 signifies antagonism.[3][10]

Experimental Protocol 1: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[11] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12][13] The amount of formazan produced is proportional to the number of viable cells.[14]

Methodology:

  • Cell Seeding: Plate a relevant cancer cell line (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Drug Preparation: Prepare serial dilutions of the oxoaporphine compound and the chosen chemotherapy agent (e.g., Doxorubicin) in culture medium.

  • Treatment: Treat the cells with:

    • The oxoaporphine compound alone (e.g., 8 concentrations).

    • The chemotherapy agent alone (e.g., 8 concentrations).

    • A combination of both drugs at a constant ratio (e.g., based on the ratio of their individual IC50 values, determined from preliminary experiments).

    • Include vehicle-only wells as a control.

  • Incubation: Incubate the treated cells for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm.[11]

Data Analysis and Comparison

From the dose-response curves generated by the MTT assay, calculate the IC50 (the concentration of drug that inhibits 50% of cell growth) for each agent alone and for the combination. This data is then used to calculate the Combination Index (CI) using software like CompuSyn.

Table 1: Sample Data for Combination Index (CI) Calculation

Treatment GroupIC50 (µM)Fractional Inhibition (Fa) at IC50Combination Index (CI)Interpretation
Oxoaporphine (Drug A)100.5N/AN/A
Doxorubicin (Drug B)10.5N/AN/A
Combination (A+B)A: 2.5, B: 0.250.50.50 Synergism (CI < 1)

The CI value is calculated using the Chou-Talalay equation: CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂. In this example, CI = (2.5/10) + (0.25/1) = 0.25 + 0.25 = 0.50. This demonstrates a synergistic interaction.

Phase 2: Elucidating the Molecular Mechanism of Synergy

Once synergy is confirmed, the next crucial step is to understand why it's occurring at a molecular level. This involves investigating key cellular processes like apoptosis and cell cycle progression.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation Culture Cell Culture (e.g., MCF-7) Treatment Treatment Groups: 1. Control 2. Oxoaporphine 3. Chemo 4. Combination Culture->Treatment MTT Protocol 1: MTT Assay Treatment->MTT WB Protocol 2: Western Blot Treatment->WB Flow Protocol 3: Flow Cytometry Treatment->Flow CI_Calc Data Analysis: Synergy (CI < 1) MTT->CI_Calc Apoptosis_Analysis Data Analysis: Apoptosis Markers WB->Apoptosis_Analysis CellCycle_Analysis Data Analysis: Cell Cycle Arrest Flow->CellCycle_Analysis PDX Protocol 4: PDX Mouse Model CI_Calc->PDX Validate Synergy Tumor_Measurement Endpoint Analysis: Tumor Volume Survival PDX->Tumor_Measurement

Caption: Comprehensive workflow for evaluating drug synergy.

Experimental Protocol 2: Western Blot for Apoptosis Markers

Western blotting allows for the detection and quantification of specific proteins involved in the apoptotic cascade.[15][16] A synergistic effect should result in a more pronounced activation of apoptotic pathways in the combination treatment group.

Methodology:

  • Cell Treatment & Lysis: Treat cells as described in the MTT protocol for 48 hours. Harvest the cells and lyse them in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptosis markers (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.[17] Normalize band intensity to a loading control like β-actin or GAPDH.

Interpreting Results: Synergy is indicated by a significant increase in the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins and a marked increase in the levels of cleaved (active) Caspase-3 and PARP in the combination group compared to the single-agent and control groups.[15][18]

Experimental Protocol 3: Cell Cycle Analysis by Flow Cytometry

Flow cytometry using propidium iodide (PI) staining is a robust technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Since many chemotherapeutics and potential anticancer compounds induce cell cycle arrest, this analysis can reveal a key aspect of the synergistic mechanism.

Methodology:

  • Cell Treatment: Treat cells as previously described for a relevant time point (e.g., 24 or 48 hours).

  • Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.[19]

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at -20°C.[20]

  • Staining: Wash the cells to remove ethanol and resuspend them in a PI staining solution containing RNase A.[21] The RNase is crucial to prevent staining of double-stranded RNA.

  • Data Acquisition: Analyze the samples on a flow cytometer. The instrument measures the fluorescence intensity of PI, which is proportional to the DNA content in each cell.[19]

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[21]

Interpreting Results: A synergistic interaction might be observed as a significant accumulation of cells in a specific phase (e.g., G2/M arrest) in the combination-treated group, exceeding the additive effect of the individual drugs.

Phase 3: In Vivo Validation of Synergy

While in vitro data is essential, demonstrating efficacy in a living system is the critical next step. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly predictive preclinical models because they retain the characteristics of the original human tumor.[22][23][24][25]

Experimental Protocol 4: PDX Model for Combination Therapy

Methodology:

  • Model Establishment: Implant tumor fragments from a relevant cancer type (e.g., breast cancer) subcutaneously into immunodeficient mice (e.g., NOD-SCID).[25]

  • Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into four treatment groups (n=8-10 mice per group):

    • Group 1: Vehicle Control

    • Group 2: Oxoaporphine Compound

    • Group 3: Chemotherapy Agent

    • Group 4: Combination of Oxoaporphine + Chemotherapy

  • Treatment Administration: Administer the treatments according to a predetermined schedule and dosage, based on tolerability and efficacy studies.

  • Monitoring: Monitor tumor volume (using calipers) and body weight twice weekly. Observe the animals for any signs of toxicity.

  • Endpoint: The study can be concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Key endpoints are tumor growth inhibition and overall survival.

Comparative Analysis of Expected Outcomes

The final evaluation rests on comparing the data across all experimental phases to build a cohesive and compelling case for synergy.

Table 2: Summary of Comparative Performance and Expected Outcomes

Experimental PhaseMetricDrug A (Oxoaporphine)Drug B (Chemo)Combination (A+B)Evidence of Synergy
In Vitro Cytotoxicity Combination Index (CI)N/AN/A< 1.0CI value significantly below 1.0 indicates a synergistic effect on cell killing.[10]
Apoptosis Analysis Bax/Bcl-2 RatioModerate IncreaseModerate IncreaseStrong Increase A supra-additive increase in the pro-apoptotic ratio.
Apoptosis Analysis Cleaved Caspase-3Moderate IncreaseModerate IncreaseStrong Increase A marked elevation in the executioner caspase, confirming enhanced apoptosis.[18]
Cell Cycle Analysis % Cells in G2/M ArrestModerate IncreaseModerate IncreaseStrong Increase Potentiation of cell cycle arrest at a specific checkpoint.
In Vivo PDX Model Tumor Growth InhibitionModerate InhibitionModerate InhibitionStrong Inhibition Tumor regression or stasis that is significantly greater than either single agent.[26][27]

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to evaluating the synergistic potential of this compound with standard chemotherapy. By integrating quantitative synergy assessment with mechanistic studies and in vivo validation, researchers can build a robust dataset to support further preclinical and clinical development. Positive findings from this comprehensive evaluation would provide a strong rationale for advancing this combination as a novel therapeutic strategy, potentially offering a more potent and durable response for cancer patients.

References

A Researcher's Guide to the Reproducible Synthesis of 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of potential synthetic strategies for the title compound, a complex substituted oxoaporphine alkaloid. As no direct synthesis has been reported in the peer-reviewed literature for this specific molecule, this document serves as an expert guide based on established methodologies for constructing the oxoaporphine core and analogous structures. We will focus on comparing plausible routes, highlighting critical parameters to ensure experimental reproducibility and offering field-proven insights to navigate potential challenges.

Oxoaporphine alkaloids are a class of natural products known for their planar structure and significant biological activities, including potent anticancer and antimicrobial properties.[1][2] Their mechanism of action often involves the intercalation of their planar aromatic system into DNA, leading to the inhibition of critical enzymes like topoisomerase I and II.[1][2][3] The intricate substitution pattern of the target molecule suggests it is a promising candidate for drug discovery programs, making a reliable and reproducible synthetic route highly valuable.

Part 1: Retrosynthetic Analysis and Strategic Comparison

A robust synthesis begins with a logical retrosynthetic plan. The target molecule presents two primary challenges: the construction of the tetracyclic oxoaporphine core and the installation of the complex benzyloxy side chain at the C9 position. Our analysis suggests a late-stage installation of the side chain is preferable to avoid potential interference with the core-forming cyclization reactions.

G cluster_target Target Molecule cluster_intermediates Key Intermediates cluster_reactions Key Transformations Target 1,2,3,10-Tetramethoxy-9-(2-hydroxy-4,5-dimethoxybenzyloxy)oxoaporphine Reaction1 C9 Etherification (e.g., Williamson or Ullmann) Target->Reaction1 Disconnect C-O Ether Bond Intermediate1 Intermediate A 9-Hydroxy-1,2,3,10-tetramethoxy-oxoaporphine Reaction2 Aporphine Ring Closure (e.g., Photochemical, Oxidative, Pd-Catalyzed) Intermediate1->Reaction2 Disconnect Biaryl Bond Intermediate2 Intermediate B 2-(Chloromethyl)-4,5-dimethoxyphenol Benzylisoquinoline Substituted Benzylisoquinoline Precursor Reaction3 Isoquinoline Formation (Bischler-Napieralski) Benzylisoquinoline->Reaction3 Disconnect C-N and C-C bonds Reaction1->Intermediate1 Reaction1->Intermediate2 Reaction2->Benzylisoquinoline

Caption: Retrosynthetic analysis of the target oxoaporphine.

This retrosynthetic approach breaks the synthesis into three key stages:

  • Formation of the Isoquinoline Precursor: Building the foundational substituted benzylisoquinoline.

  • Aporphine Ring Closure: Forming the tetracyclic core via biaryl coupling.

  • C9-Functionalization: Attaching the benzyloxy side chain.

We will now compare the most viable methods for each of these critical stages, with a focus on reproducibility and yield.

Comparison of Aporphine Core Cyclization Strategies

The central challenge in any aporphine synthesis is the formation of the biaryl bond to create the tetracyclic system. Several methods have been reported for analogous compounds, each with distinct advantages and reproducibility concerns.[4][5]

Cyclization Method Typical Reagents & Conditions Reported Yields (Analogous Systems) Advantages Reproducibility Challenges & Disadvantages References
Photochemical Cyclization UV irradiation (e.g., high-pressure Hg lamp), often with an oxidizing agent (I₂) or from a halogenated precursor.Moderate to Good (e.g., ~50-70%)Often proceeds under mild, non-acidic/basic conditions. Can be high-yielding.Requires specialized photochemical equipment. Yields can be highly sensitive to solvent purity, light intensity, and reaction concentration. Side reactions (e.g., dimerization) are common.[5][6][7]
Oxidative Phenol Coupling Metal oxidants (e.g., VOF₃, FeCl₃, K₃[Fe(CN)₆]) or enzymatic/photocatalytic methods.Variable (Can be low to moderate)Biomimetic approach. Can be efficient for specific substitution patterns. Newer photocatalytic methods are promising.[4][8][9]Often requires stoichiometric or superstoichiometric amounts of metal oxidants. Regioselectivity can be a major issue, leading to mixtures of isomers that are difficult to separate. Reproducibility depends heavily on oxidant quality and addition rate.[4]
Palladium-Catalyzed Coupling Pd catalyst (e.g., Pd(OAc)₂), ligand (e.g., phosphine), base (e.g., K₂CO₃), high temperature (e.g., 175 °C).Moderate (e.g., 50%)Highly versatile and predictable for C-C bond formation. Tolerates a wide range of functional groups.Requires multi-step synthesis of a halogenated precursor. High temperatures can be problematic for sensitive functional groups. Catalyst poisoning can be an issue, and complete removal of palladium from the final product is necessary for pharmaceutical applications.[4][5]

Expert Recommendation: For establishing a new synthetic route where reproducibility is paramount, Palladium-Catalyzed Intramolecular Coupling is often the most reliable starting point, despite the additional steps to prepare the aryl halide precursor. The reaction mechanism is well-understood, and the conditions are more readily controlled compared to the subtleties of photochemical reactions or the regioselectivity issues of oxidative coupling.

Part 2: Recommended Experimental Protocols & Workflows

Based on the strategic analysis, we propose a synthetic sequence centered around a robust Bischler-Napieralski reaction to form the isoquinoline core, followed by a palladium-catalyzed cyclization and a final Williamson ether synthesis for the C9 side chain.

Workflow for Proposed Synthesis

G Start Start: Substituted Phenylacetic Acid & Phenethylamine Amide Step 1: Amide Formation Start->Amide BN Step 2: Bischler-Napieralski Cyclization (POCl₃) Amide->BN Reduction Step 3: Reduction (NaBH₄) BN->Reduction THIQ Intermediate: Tetrahydroisoquinoline Reduction->THIQ Halogenation Step 4: Regioselective Halogenation (NBS) THIQ->Halogenation Pd_Coupling Step 5: Pd-Catalyzed Intramolecular Coupling Halogenation->Pd_Coupling Aporphine Intermediate: Aporphine Core Pd_Coupling->Aporphine Oxidation Step 6: Oxidation to Oxoaporphine Aporphine->Oxidation Demethylation Step 7: Selective C9-OH Demethylation (BBr₃) Oxidation->Demethylation Hydroxy_Aporphine Intermediate: 9-Hydroxy Oxoaporphine Demethylation->Hydroxy_Aporphine Etherification Step 8: Williamson Ether Synthesis Hydroxy_Aporphine->Etherification Final Final Product Etherification->Final

Caption: Proposed workflow for the synthesis of the target molecule.

Protocol 1: Bischler-Napieralski Reaction for Isoquinoline Core

The Bischler-Napieralski reaction is a cornerstone for isoquinoline synthesis.[10][11][12][13] Its reproducibility hinges on the complete exclusion of water and the quality of the dehydrating agent.

Rationale: This reaction proceeds via an intramolecular electrophilic aromatic substitution. The electron-rich nature of the dimethoxy-substituted phenyl ring in the phenethylamine precursor facilitates the cyclization. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid to activate the amide carbonyl and a dehydrating agent.[12][13]

Step-by-Step Methodology:

  • Amide Preparation: Couple 3,4-dimethoxyphenethylamine with the appropriately substituted phenylacetic acid (containing the precursors for the 1,2,3,10-methoxy and 9-bromo groups) using a standard peptide coupling agent like EDC/HOBt or by converting the acid to an acid chloride with thionyl chloride. Purify the resulting β-arylethylamide by recrystallization or column chromatography.

  • Cyclization:

    • To a solution of the purified amide (1.0 eq) in anhydrous toluene (or acetonitrile), add freshly distilled phosphorus oxychloride (POCl₃, ~2.0-3.0 eq) dropwise at 0 °C under an inert atmosphere (N₂ or Ar).

    • After the addition is complete, heat the mixture to reflux (typically 80-110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Self-Validation Checkpoint: The disappearance of the starting amide and the appearance of a new, more polar spot corresponding to the dihydroisoquinoline intermediate.

  • Workup:

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

    • Basify the aqueous solution to pH 9-10 with aqueous NaOH or NH₄OH.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Reduction:

    • Dissolve the crude dihydroisoquinoline in methanol.

    • Add sodium borohydride (NaBH₄, ~1.5 eq) portion-wise at 0 °C.

    • Stir for 1-2 hours at room temperature.

    • Quench the reaction with water, remove the methanol in vacuo, and extract the product into an organic solvent.

    • Purify the resulting tetrahydroisoquinoline by column chromatography.

Part 3: Addressing Key Reproducibility Bottlenecks

The Challenge of the C9 Side Chain Installation

Attaching the bulky, functionalized benzyloxy group at C9 is a non-trivial step. As previously mentioned, a late-stage functionalization is strategically sound. Below is a comparison of two plausible approaches to form the C9-O-CH₂ bond.

Method Reactants Conditions Advantages Reproducibility Challenges & Disadvantages References
Williamson Ether Synthesis 9-Hydroxy-oxoaporphine + 2-(chloromethyl)-4,5-dimethoxyphenolMild base (K₂CO₃, Cs₂CO₃), polar aprotic solvent (DMF, ACN), 25-80 °C.Mild conditions, well-understood mechanism, avoids transition metals.The phenolic -OH on the benzyl chloride reagent is acidic and can be deprotonated, leading to self-condensation or other side reactions. Requires protection/deprotection of the phenol or careful control of stoichiometry and base strength.General Organic Chemistry Principles
Ullmann Condensation 9-Bromo-oxoaporphine + 2-hydroxy-4,5-dimethoxybenzyl alcoholCu(I) catalyst (e.g., CuI), ligand (e.g., phenanthroline), strong base (e.g., K₃PO₄), high temperature (120-200 °C).Forms C-O bonds effectively, especially for sterically hindered partners.Harsh reaction conditions can lead to decomposition of complex substrates.[14] Stoichiometric copper is often required, leading to purification challenges. Reaction is sensitive to ligand, solvent, and temperature, making optimization crucial.[14][15]

Expert Recommendation: Begin with the Williamson ether synthesis . While the acidic phenol on the electrophile presents a challenge, it can be managed. Using a mild, non-nucleophilic base like cesium carbonate (Cs₂CO₃) at slightly elevated temperatures (50-60 °C) often provides a good balance of reactivity and selectivity. This route avoids the harsh conditions and metal contamination issues inherent to the classical Ullmann condensation.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。